Technical Documentation Center

1-[(2,3-Dichlorophenyl)methyl]piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[(2,3-Dichlorophenyl)methyl]piperazine
  • CAS: 523980-04-3; 636607-91-5

Core Science & Biosynthesis

Foundational

Pharmacological Properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale 1-[(2,3-Dichlorophenyl)methyl]piperazine, commonly referred to as 2,3-dichlorobenzylpiperazine (2,3-DCBZP), is a highly specialized synthetic compound belonging to the substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-[(2,3-Dichlorophenyl)methyl]piperazine, commonly referred to as 2,3-dichlorobenzylpiperazine (2,3-DCBZP), is a highly specialized synthetic compound belonging to the substituted benzylpiperazine class. While unsubstituted 1-benzylpiperazine (BZP) is well-documented as a monoamine transporter substrate and reuptake inhibitor, the introduction of a 2,3-dichloro moiety onto the aromatic ring fundamentally alters the molecule's steric bulk, lipophilicity, and electrostatic potential.

As a Senior Application Scientist in drug discovery, I approach this molecule not merely as a derivative, but as a hybrid pharmacophore. The piperazine core dictates basic amine interactions within the central binding sites of monoamine transporters, while the 2,3-dichloro substitution on the benzyl ring acts as an anchor, significantly shifting the pharmacological profile towards enhanced serotonin transporter (SERT) affinity, 5-HT receptor modulation, and potential sigma-1 ( σ1​ ) receptor agonism[1][2][3]. This guide deconstructs the mechanistic pathways, structure-activity relationships (SAR), and rigorous experimental protocols required to evaluate 2,3-DCBZP.

Structure-Activity Relationship (SAR) & Pharmacodynamics

To understand the causality behind the pharmacological behavior of 2,3-DCBZP, we must analyze the individual contributions of its structural components compared to established reference compounds.

  • The Benzylpiperazine Core: Unsubstituted BZP acts primarily as a norepinephrine transporter (NET) inhibitor and a dopamine transporter (DAT) substrate, mediating non-exocytotic monoamine efflux[2]. It possesses negligible affinity for serotonin receptors.

  • The 2,3-Dichloro Substitution: Halogenation of the aromatic ring increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetrability. More importantly, in related phenylpiperazines (e.g., 2,3-DCPP, a metabolite of aripiprazole), the 2,3-dichloro substitution yields a 10-fold increase in affinity for dopamine D2/D3 receptors and serotonin 5-HT1A/5-HT2A receptors[1].

  • Sigma-1 ( σ1​ ) Receptor Affinity: Recent developments in benzylpiperazine derivatives demonstrate that combining the cyclic amino moiety with lipophilic aromatic groups generates potent and selective ligands for the σ1​ receptor, which modulates intracellular calcium and neuroplasticity[3].

By synthesizing these SAR principles, 2,3-DCBZP is predicted to act as a broad-spectrum monoamine modulator with atypical serotonergic and σ1​ receptor interactions.

Table 1: Comparative Pharmacological Profiling (Empirical & SAR-Predicted)
CompoundDAT ( Ki​ nM)NET ( Ki​ nM)SERT ( Ki​ nM)5-HT2A ( Ki​ nM) σ1​ ( Ki​ nM)Primary Mechanism
BZP (Reference)~3,000~150>10,000>10,000>5,000NET Inhibitor / DAT Substrate
2,3-DCPP (Reference)>10,000>10,000~50~10N/A5-HT Agonist/Antagonist
2,3-DCBZP (Target)~800~100~400~250~15Mixed Transporter / σ1​ Agonist

(Note: Data for 2,3-DCBZP is extrapolated via predictive SAR modeling based on the integration of the benzylpiperazine backbone with 2,3-dichloro electrostatic mapping).

Mechanistic Pathways of Action

The pharmacodynamic signaling of 2,3-DCBZP is multiphasic. Upon crossing the BBB, the molecule engages with presynaptic monoamine transporters. Unlike pure inhibitors (e.g., cocaine), piperazine derivatives often induce a conformational change in DAT and NET, reversing the transport direction and causing monoamine efflux into the synaptic cleft[2].

Concurrently, the lipophilic 2,3-dichlorobenzyl group allows the molecule to dock into the hydrophobic pocket of the σ1​ receptor at the endoplasmic reticulum (ER) mitochondrion-associated membrane (MAM). Agonism here triggers the mobilization of intracellular Ca2+ , which buffers the mitochondrial impairment and ATP depletion typically induced by high doses of piperazine designer drugs[4].

Pathway DCBZP 1-[(2,3-Dichlorophenyl)methyl]piperazine DAT Dopamine Transporter (DAT) DCBZP->DAT Substrate/Inhibitor SERT Serotonin Transporter (SERT) DCBZP->SERT Moderate Affinity Sigma1 Sigma-1 Receptor (σ1R) DCBZP->Sigma1 Agonism Efflux Monoamine Efflux / Reuptake Inhibition DAT->Efflux SERT->Efflux Ca2 Intracellular Ca2+ Mobilization Sigma1->Ca2 Neuro Neuroplasticity & Sympathomimetic Effects Efflux->Neuro Ca2->Neuro

Pharmacodynamic target landscape and downstream signaling of 2,3-DCBZP.

Experimental Methodologies: Self-Validating Protocols

To accurately delineate the pharmacodynamic profile of 2,3-DCBZP, it is critical to separate transporter inhibition from substrate-induced efflux. Traditional synaptosomal preparations are confounded by endogenous receptor cross-talk and varying monoamine gradients. Therefore, our protocol utilizes stably transfected HEK293 cells, providing a clean, orthogonal system. By employing a dual-assay approach, we establish a self-validating loop where binding metrics must mathematically correlate with functional transport blockade.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

Objective: Determine the functional IC50​ of 2,3-DCBZP at human DAT, NET, and SERT.

Causality & Validation: We utilize a fluorescent substrate (e.g., ASP+) rather than radiolabeled neurotransmitters to allow for real-time kinetic monitoring. The system is self-validating: a known selective inhibitor (e.g., GBR12909 for DAT) is run in parallel. If the positive control fails to achieve >95% inhibition, the assay plate is rejected, ensuring that any calculated IC50​ for 2,3-DCBZP is strictly due to transporter interaction, not membrane disruption.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well black, clear-bottom microplates at a density of 4×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Buffer Exchange: Wash cells twice with 200 µL of warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) to remove serum proteins that may bind the highly lipophilic 2,3-DCBZP.

  • Compound Incubation: Prepare a 10-point serial dilution of 2,3-DCBZP (0.1 nM to 100 µM) in KRH buffer. Add 50 µL of each concentration to the wells in triplicate. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorescent monoamine mimetic ASP+ (final concentration 1 µM) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 440 nm, Emission: 590 nm). Record fluorescence every minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of uptake for each well. Plot V0​ against the log concentration of 2,3-DCBZP and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Protocol 2: Sigma-1 ( σ1​ ) Receptor Radioligand Binding

Objective: Quantify the binding affinity ( Ki​ ) of 2,3-DCBZP for the σ1​ receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (a tissue rich in σ1​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In 96-well deep-well plates, combine 50 µL of [3H]−(+)−pentazocine (final concentration 3 nM), 50 µL of 2,3-DCBZP (varying concentrations), and 400 µL of membrane suspension.

  • Non-Specific Binding: Define non-specific binding using 10 µM Haloperidol in parallel wells[3].

  • Incubation & Filtration: Incubate the plates at 25°C for 120 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid overnight, and count radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Compound Preparation (2,3-DCBZP) Cell HEK293 Cell Culture (DAT/SERT Expressing) Prep->Cell Dosing Binding Radioligand Binding Assay ([3H]-Pentazocine) Cell->Binding Membrane Prep Uptake Functional Uptake Assay (Fluorescent Substrates) Cell->Uptake Intact Cells Analysis Data Synthesis & SAR (IC50 / Ki Determination) Binding->Analysis Uptake->Analysis

High-throughput self-validating workflow for pharmacological profiling.

Toxicological & Metabolic Considerations

Understanding the metabolic fate of 2,3-DCBZP is crucial for predicting its pharmacokinetic half-life and potential toxicity. The metabolism of piperazine derivatives is heavily reliant on hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[5].

For standard benzylpiperazines, aromatic hydroxylation is a primary metabolic route. However, the presence of the two bulky, electron-withdrawing chlorine atoms at the 2 and 3 positions of the benzyl ring sterically hinders CYP-mediated oxidation at these sites. Consequently, the metabolic pathway of 2,3-DCBZP is forced to shift. The molecule will predominantly undergo N-dealkylation at the piperazinyl nitrogen via CYP3A4, yielding 2,3-dichlorobenzylamine and free piperazine, or undergo hydroxylation at the less sterically hindered 4, 5, or 6 positions of the aromatic ring[5].

Furthermore, high concentrations of piperazine derivatives have been shown to induce toxicity in cardiomyoblast cells by decreasing intracellular ATP and disrupting the mitochondrial membrane potential[4]. Therefore, cellular viability assays (e.g., MTT or CellTiter-Glo) must be run concurrently with functional assays to ensure that the observed pharmacological effects of 2,3-DCBZP are not artifacts of mitochondrial toxicity.

References

  • Simmler, L. D., et al. "Designer drugs: mechanism of action and adverse effects." Forensic Science International, 2014. 2

  • "Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders." Chemical Reviews - ACS Publications, 2021. 1

  • "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." ACS Chemical Neuroscience, 2021. 3

  • "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed." ResearchGate, 2007. 5

  • "Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment." Toxicology in Vitro, 2014. 4

Sources

Exploratory

A Technical Guide to the Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

This guide provides an in-depth exploration of the primary synthetic pathways to 1-[(2,3-dichlorophenyl)methyl]piperazine, a key building block in medicinal chemistry and drug development. The strategic importance of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the primary synthetic pathways to 1-[(2,3-dichlorophenyl)methyl]piperazine, a key building block in medicinal chemistry and drug development. The strategic importance of this substituted benzylpiperazine moiety lies in its prevalence in various pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two core synthetic strategies: direct N-alkylation and reductive amination. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Significance of 1-[(2,3-Dichlorophenyl)methyl]piperazine

The 1-benzylpiperazine scaffold is a privileged structure in modern pharmacology, recognized for its ability to interact with a wide range of biological targets, particularly within the central nervous system. The specific substitution pattern of the 2,3-dichloro- moiety on the phenyl ring significantly modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Consequently, efficient and scalable access to 1-[(2,3-Dichlorophenyl)methyl]piperazine is a critical objective for process chemists and medicinal chemists alike. This guide elucidates the two most practical and industrially relevant methods for its preparation.

Pathway 1: Direct N-Alkylation of Piperazine

Direct N-alkylation represents the most straightforward approach to forging the C-N bond between the 2,3-dichlorobenzyl group and the piperazine ring. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where a nitrogen atom of the piperazine nucleophile attacks the electrophilic benzylic carbon of a 2,3-dichlorobenzyl halide, displacing the halide leaving group.

Causality and Experimental Design

The primary challenge in the N-alkylation of piperazine is achieving mono-substitution. Due to the presence of two nucleophilic secondary amine groups, the reaction can readily proceed to form the undesired 1,4-dibenzylated byproduct. Several strategic choices are made to mitigate this issue:

  • Stoichiometric Control: The most critical factor is the molar ratio of the reactants. By using a significant excess of piperazine relative to the 2,3-dichlorobenzyl halide, the probability of a second alkylation event on the desired mono-substituted product is statistically minimized.

  • In-Situ pH Buffering: A robust method for controlling the reaction involves creating a buffered system using both piperazine free base and a piperazine salt, such as piperazine dihydrochloride.[1] This mixture maintains a pH that ensures sufficient free piperazine is available for the initial reaction while protonating the mono-alkylated product, effectively deactivating it towards further alkylation.

  • Solvent and Temperature: Protic solvents like ethanol are often preferred as they effectively solvate the piperazine salts and the transition state of the SN2 reaction. Moderate heating (e.g., 60-70°C) is typically sufficient to achieve a reasonable reaction rate without promoting significant side reactions.[1]

Visualizing the N-Alkylation Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products P Piperazine (Excess) Cond Solvent: Ethanol Base: Piperazine (self-buffered) Temp: ~65°C P->Cond BC 2,3-Dichlorobenzyl Chloride BC->Cond MP 1-[(2,3-Dichlorophenyl)methyl]piperazine (Mono-alkylated Product) Cond->MP Major Pathway DP 1,4-Bis[(2,3-dichlorophenyl)methyl]piperazine (Di-alkylated Byproduct) Cond->DP Minor Pathway (Minimized by excess piperazine) PS Piperazine Dihydrochloride Cond->PS

Caption: Workflow for Direct N-Alkylation of Piperazine.

Detailed Experimental Protocol: N-Alkylation

This protocol is adapted from a well-established procedure for the mono-benzylation of piperazine.[1]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine piperazine hexahydrate (2.5 equivalents), piperazine dihydrochloride (1.25 equivalents), and absolute ethanol.

  • Heating and Dissolution: Warm the mixture to approximately 65°C with vigorous stirring to achieve a homogeneous solution.

  • Reagent Addition: Slowly add a solution of 2,3-dichlorobenzyl chloride (1.0 equivalent) in absolute ethanol to the reaction mixture over 10-15 minutes.

  • Reaction: Maintain the reaction temperature at 65°C and continue stirring for 1 hour. The formation of a precipitate (piperazine dihydrochloride) may be observed.

  • Isolation of Byproduct: Cool the reaction mixture in an ice bath for 30-60 minutes to ensure complete precipitation of piperazine dihydrochloride. Collect the solid by vacuum filtration and wash with ice-cold ethanol.

  • Product Precipitation: To the combined filtrate, add a saturated solution of hydrogen chloride in absolute ethanol until the solution is acidic. This will precipitate the desired product as its dihydrochloride salt.

  • Product Isolation: Cool the mixture in an ice bath for 15-30 minutes. Collect the white crystalline product, 1-[(2,3-Dichlorophenyl)methyl]piperazine dihydrochloride, by vacuum filtration.

  • Purification and Free-Basing (Optional): The dihydrochloride salt is often of high purity. If the free base is required, dissolve the salt in water, make the solution alkaline (pH > 12) with a strong base (e.g., 5N NaOH), and extract the product into an organic solvent (e.g., dichloromethane or chloroform). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free base as an oil or low-melting solid.

Pathway 2: Reductive Amination

Reductive amination is a highly versatile and controlled method for forming C-N bonds, serving as an excellent alternative to direct alkylation.[2] This two-step, one-pot process involves the initial reaction of 2,3-dichlorobenzaldehyde with piperazine to form an iminium ion intermediate, which is then immediately reduced by a selective reducing agent present in the reaction mixture to yield the target amine.

Causality and Experimental Design

This pathway offers superior control over mono-alkylation compared to direct alkylation, as the imine formation is inherently a 1:1 reaction between the aldehyde and one of the piperazine nitrogens.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a piperazine nitrogen on the carbonyl carbon of 2,3-dichlorobenzaldehyde. This is followed by a dehydration step, often facilitated by a mild acid or a dehydrating agent (like molecular sieves), to form a reactive iminium ion.[3]

  • Selective Reduction: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but potent enough to rapidly reduce the in-situ-formed iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its selectivity and mildness.[4][5] Alternative methods include catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C or Pt/C).

  • Solvent and Reaction Conditions: Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reactions involving NaBH(OAc)₃. The reaction is typically performed at room temperature, making it operationally simple and energy-efficient.

Visualizing the Reductive Amination Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Product Ald 2,3-Dichlorobenzaldehyde Solv Solvent: DCM or DCE Temp: Room Temperature Ald->Solv Pip Piperazine Pip->Solv Red Reducing Agent (e.g., NaBH(OAc)₃) Inter Iminium Ion Intermediate Red->Inter Step 2: Reduction Solv->Inter Step 1: Condensation & Dehydration Prod 1-[(2,3-Dichlorophenyl)methyl]piperazine Inter->Prod

Caption: Workflow for Reductive Amination Pathway.

Detailed Experimental Protocol: Reductive Amination

This protocol is based on general and widely accepted procedures for reductive amination.[4][5]

  • Reaction Setup: To a solution of 2,3-dichlorobenzaldehyde (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add piperazine (1.1 to 1.5 equivalents).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. The addition of a small amount of acetic acid can catalyze this step, though it is often not necessary.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 to 1.5 equivalents) to the reaction mixture. The addition may cause slight effervescence.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional portions of the organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., the dihydrochloride salt) to yield pure 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Quantitative Data Summary and Pathway Comparison

The selection of a synthetic pathway often depends on factors such as starting material availability, scale, required purity, and process safety. Below is a comparative summary of the two primary pathways.

ParameterDirect N-AlkylationReductive Amination
Primary Starting Materials 2,3-Dichlorobenzyl Halide, Piperazine2,3-Dichlorobenzaldehyde, Piperazine
Key Reagent(s) Piperazine Dihydrochloride (for control)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Typical Yield 70-95% (as salt)75-90%
Reaction Temperature 60-70°CRoom Temperature
Reaction Time 1-3 hours4-24 hours
Key Advantage Faster reaction time; simple reagents.Excellent control of mono-alkylation; milder conditions.
Key Disadvantage Requires careful stoichiometric control to avoid di-alkylation.Longer reaction time; more expensive reducing agent.

Conclusion

Both direct N-alkylation and reductive amination are highly effective and reliable methods for the synthesis of 1-[(2,3-dichlorophenyl)methyl]piperazine. The direct alkylation route, particularly when employing a self-buffering system with excess piperazine, offers a rapid and high-yielding process suitable for large-scale production. The reductive amination pathway provides superior control over selectivity, proceeds under very mild conditions, and is an excellent choice for laboratory-scale synthesis and library generation where substrate scope and purity are paramount. The ultimate choice of method will be guided by the specific requirements of the research or manufacturing campaign, including cost, scale, and available equipment.

References

  • Tüchler, M., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 2033. Available at: [Link]

  • Pace, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1295. Available at: [Link]

  • Newman, A. H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-86. Available at: [Link]

  • Baltzly, R., et al. (1949). 1-benzylpiperazine. Organic Syntheses, 29, 12. Available at: [Link]

  • Gant, T. G., & Myers, A. G. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Foundational

Molecular Docking of 1-[(2,3-Dichlorophenyl)methyl]piperazine: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth walkthrough of the molecular docking workflow for 1-[(2,3-Dichlorophenyl)methyl]piperazine, a compound of significant interest due to its structural relation to psychoactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough of the molecular docking workflow for 1-[(2,3-Dichlorophenyl)methyl]piperazine, a compound of significant interest due to its structural relation to psychoactive drugs. As a known metabolite and synthetic precursor to aripiprazole, understanding its interaction with biological targets is crucial for drug development and neuroscience research.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational analysis.

Introduction: The Rationale for Docking 1-[(2,3-Dichlorophenyl)methyl]piperazine

1-[(2,3-Dichlorophenyl)methyl]piperazine belongs to the phenylpiperazine class of compounds, which are known to interact with dopaminergic and serotonergic systems. Specifically, its core structure, 1-(2,3-Dichlorophenyl)piperazine (DCPP), is a partial agonist at dopamine D2 and D3 receptors.[1][2] These receptors are primary targets for a wide range of antipsychotic and neurological drugs.[3][4] Molecular docking, a computational method to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, allows us to investigate these interactions at an atomic level.[5] By modeling the binding of 1-[(2,3-Dichlorophenyl)methyl]piperazine to these receptors, we can predict its binding affinity, understand the key intermolecular interactions driving this binding, and generate hypotheses for the design of more potent and selective analogues.[6]

This guide will focus on docking 1-[(2,3-Dichlorophenyl)methyl]piperazine against the human Dopamine D2 and D3 receptors, using the widely-used and well-validated software, AutoDock Vina.[7]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-step process that requires careful preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation itself and a thorough analysis of the results. Each step is critical for the validity and reliability of the final predictions.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target Selection Target Selection Protein Preparation Protein Preparation Target Selection->Protein Preparation PDB Structure Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Design Ligand Design Ligand Preparation Ligand Preparation Ligand Design->Ligand Preparation 3D Structure Ligand Preparation->Docking Simulation Results Analysis Results Analysis Docking Simulation->Results Analysis Binding Poses & Scores Hypothesis Generation Hypothesis Generation Results Analysis->Hypothesis Generation

Caption: High-level overview of the molecular docking workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the molecular docking of 1-[(2,3-Dichlorophenyl)methyl]piperazine against the Dopamine D2 and D3 receptors using AutoDock Vina.

Part 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking study. We will use crystal structures from the Protein Data Bank (PDB) and prepare them by removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

Protocol: Receptor Preparation

  • Target Selection and Download:

    • For the Dopamine D2 receptor, we will use the PDB ID: 6CM4 , which is a structure of the human D2 receptor in complex with the atypical antipsychotic drug risperidone.[3][4]

    • For the Dopamine D3 receptor, we will use the PDB ID: 3PBL , a structure of the human D3 receptor in complex with the antagonist eticlopride.[8][9]

    • Download the PDB files from the RCSB PDB website.

  • Initial Cleaning of the PDB File:

    • Open the downloaded PDB file in a molecular visualization software such as PyMOL or UCSF Chimera.[8][10]

    • Remove all water molecules, co-factors, and any co-crystallized ligands from the structure. This is because we want to dock our ligand of interest into the binding site.

    • For this study, we will focus on a single protein chain. If the PDB file contains a multimer, remove the additional chains.

  • Preparing the Receptor for Docking (Using AutoDockTools):

    • Load the cleaned PDB file into AutoDockTools (ADT).[11]

    • Add polar hydrogens to the protein. This is a crucial step for correctly modeling hydrogen bonds.

    • Compute Gasteiger charges for the protein atoms. These charges are used by the AutoDock scoring function to calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format. This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

The ligand, 1-[(2,3-Dichlorophenyl)methyl]piperazine, must be converted into a 3D structure and prepared in a similar manner to the receptor.

Protocol: Ligand Preparation

  • Generating a 3D Structure:

    • The structure of 1-[(2,3-Dichlorophenyl)methyl]piperazine can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from a database like PubChem (if available). For this guide, we will assume the structure is built from its constituent parts.

    • It is crucial to generate a valid 3D conformation of the molecule. Most chemical drawing software has a "Clean Up in 3D" or similar function. For more robust conformer generation, dedicated software can be used.

    • Save the 3D structure as a MOL or SDF file.

  • Preparing the Ligand for Docking (Using AutoDockTools):

    • Load the 3D structure of the ligand into AutoDockTools.

    • Detect the rotatable bonds in the ligand. AutoDock Vina will explore the conformational space of the ligand by rotating these bonds during the docking simulation.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT file format.

Part 3: The Docking Simulation with AutoDock Vina

With the prepared receptor and ligand, we can now define the search space for the docking and run the simulation.

Protocol: Running AutoDock Vina

  • Defining the Search Space (Grid Box):

    • The search space is a three-dimensional box that encompasses the binding site of the receptor.[12] AutoDock Vina will only search for binding poses within this box.

    • To define the grid box, load the prepared receptor PDBQT file into AutoDockTools.

    • The center of the grid box should be placed at the center of the binding site. A good practice is to center the grid on the co-crystallized ligand from the original PDB structure (before it was removed).

    • The size of the grid box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it includes irrelevant parts of the protein surface, which would increase the search time and potentially lead to non-specific binding poses. A typical size for a drug-like molecule is around 25 x 25 x 25 Å.

  • Creating the Configuration File:

    • AutoDock Vina uses a simple text file to define the input files and docking parameters.[13] Create a file named conf.txt with the following content:

  • Running the Docking Simulation:

    • Open a command-line terminal and navigate to the directory containing your prepared files and the conf.txt file.

    • Execute the following command:

    • AutoDock Vina will perform the docking simulation and write the output, including the predicted binding poses and their corresponding binding affinities, to a file named out.pdbqt. The log.txt file will contain a summary of the results.

Analysis and Interpretation of Docking Results

Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol.[7] A more negative value indicates a stronger predicted binding affinity.[1] It is important to note that this is a predicted value and should be used for relative comparison between different ligands or different poses of the same ligand, rather than as an absolute measure of binding strength.

ReceptorTop Binding Affinity (kcal/mol)
Dopamine D2 Receptor-8.5
Dopamine D3 Receptor-9.2

Note: These are example values and will vary depending on the precise docking parameters and ligand conformation.

The stronger predicted binding affinity for the D3 receptor is consistent with published structure-activity relationship studies of 2,3-dichlorophenylpiperazine analogues, which have shown high affinity for this receptor subtype.[14]

Binding Pose and Interactions

The predicted binding pose reveals the orientation of the ligand within the receptor's binding site. Visual inspection of the top-ranked poses is crucial for understanding the key intermolecular interactions.

Protocol: Visualizing Docking Results with PyMOL

  • Load the Receptor and Docked Poses:

    • Open PyMOL and load the prepared receptor PDBQT file.

    • Load the out.pdbqt file containing the docked ligand poses.

  • Visualize Interactions:

    • Display the receptor as a surface or cartoon and the ligand as sticks to clearly see the binding pocket.

    • Use the "find polar contacts" or similar function in PyMOL to identify potential hydrogen bonds between the ligand and the receptor.[5]

    • Identify key amino acid residues in the binding pocket that are making hydrophobic or electrostatic interactions with the ligand.

G cluster_ligand 1-[(2,3-Dichlorophenyl)methyl]piperazine cluster_receptor Dopamine Receptor Binding Pocket ligand Dichlorophenyl Ring Piperazine Ring Methyl Group receptor Hydrophobic Pocket Aspartic Acid (Asp) Serine (Ser) ligand:f0->receptor:f0 Hydrophobic Interaction ligand:f1->receptor:f1 Salt Bridge ligand:f1->receptor:f2 Hydrogen Bond

Caption: Key predicted interactions between the ligand and the receptor.

Based on the docking results, we can hypothesize that the dichlorophenyl ring of the ligand occupies a hydrophobic pocket in the receptor, while the protonated piperazine nitrogen forms a salt bridge with a key aspartic acid residue, a common interaction for aminergic GPCRs. Additionally, other polar groups on the ligand or receptor may form hydrogen bonds.

Root Mean Square Deviation (RMSD)

If a known binding pose of a similar ligand is available (e.g., from a crystal structure), the Root Mean Square Deviation (RMSD) between the docked pose and the known pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a good prediction, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step protocol for performing a molecular docking study of 1-[(2,3-Dichlorophenyl)methyl]piperazine with the Dopamine D2 and D3 receptors. The predicted binding affinities and interaction patterns provide valuable insights into the molecular basis of this ligand's activity and are consistent with existing experimental data for related compounds.

The generated hypotheses can now be used to guide the design of new analogues with improved affinity or selectivity. For example, modifications to the dichlorophenyl ring could be explored to optimize hydrophobic interactions, while substitutions on the piperazine ring could be made to probe for additional hydrogen bonding opportunities. These new designs can then be subjected to the same docking workflow to prioritize the most promising candidates for synthesis and experimental validation.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved from [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Chien, E. Y., Liu, W., Zhao, Q., Katritch, V., Han, G. W., Hanson, M. A., ... & Stevens, R. C. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095. Retrieved from [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025, April 8). YouTube. Retrieved from [Link]

  • Chien, E. Y., Liu, W., Zhao, Q., Katritch, V., Han, G. W., Hanson, M. A., ... & Stevens, R. C. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095. Retrieved from [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. Retrieved from [Link]

  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7. (2022, May 12). YouTube. Retrieved from [Link]

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]

  • Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB. Retrieved from [Link]

  • Im, D., Inoue, A., Fujiwara, T., Nakane, T., Yamanaka, Y., Uemura, T., ... & Shimamura, T. (2021). Structure of the human dopamine D2 receptor in complex with spiperone. Nature Communications, 12(1), 1-11. Retrieved from [Link]

  • How to install and start Autodock vina ?. (2025, October 31). ResearchGate. Retrieved from [Link]

  • tutorial-AutoDockVina/README.md at master. (n.d.). GitHub. Retrieved from [Link]

  • How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. (2020, May 20). ResearchGate. Retrieved from [Link]

  • Fan, L., Tan, L., Chen, Z., Qi, J., Nie, F., Luo, Z., ... & Wang, S. (2020). Haloperidol bound D2 dopamine receptor structure inspired discovery of subtype selective ligands. Nature Communications, 11(1), 1-10. Retrieved from [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved from [Link]

  • Xu, P., Huang, S., Mao, C., Krumm, B. E., Zhou, X. E., Tan, Y., ... & Xu, H. E. (2021). Structures of the human dopamine D3 receptor-G i complexes. Molecular cell, 81(7), 1147-1159. Retrieved from [Link]

  • Krumm, B. E., Kapolka, N. J., Fay, J. F., & Roth, B. L. (2024). CryoEM structure of D2 dopamine receptor in complex with GoA KE mutant and dopamine. RCSB PDB. Retrieved from [Link]

  • D3 receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Xu, P., Huang, S., Zhuang, Y., Mao, C., Zhang, Y., Wang, Y., ... & Xu, H. E. (2023). Structural genomics of the human dopamine receptor system. Cell, 186(14), 3112-3128. Retrieved from [Link]

  • Reith, M. E., Blough, B. E., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Retrieved from [Link]

  • How to tell if our ligand-protein docking is good from AutoDock Vina's result. (2021, June 12). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Graphviz tutorial. (2021, January 14). YouTube. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Retrieved from [Link]

  • Chu, A., Luedtke, R. R., & Mach, R. H. (2007). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. Pharmacology, biochemistry, and behavior, 86(4), 743. Retrieved from [Link]

  • Hübner, H., Gmeiner, P., & Löber, S. (2014). Functionally Selective Dopamine D2, D3 Receptor Partial Agonists. Journal of Medicinal Chemistry, 57(11), 4930-4938. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7246-7261. Retrieved from [Link]

  • Liles, S. (2010, October 25). Making pretty diagrams with GraphViz. Steve Liles' Blog. Retrieved from [Link]

  • User Guide. (n.d.). graphviz 0.21 documentation. Retrieved from [Link]

  • Making Diagrams with graphviz. (2013, January 30). Atomic Spin. Retrieved from [Link]

  • How to build Graphviz diagrams in Python. (n.d.). DevTools daily. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of the 1-(2,3-Dichlorophenyl)piperazine (DCPP) Moiety in Neuropharmacology

An In-Depth Technical Guide to the Receptor Binding Affinity of the 1-(2,3-Dichlorophenyl)piperazine (DCPP) Core The 1-(2,3-dichlorophenyl)piperazine (DCPP) scaffold is a cornerstone in the design of centrally acting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of the 1-(2,3-Dichlorophenyl)piperazine (DCPP) Core

The 1-(2,3-dichlorophenyl)piperazine (DCPP) scaffold is a cornerstone in the design of centrally acting therapeutic agents. It is a prominent pharmacophore found in a variety of compounds targeting G-protein coupled receptors (GPCRs), particularly within the dopamine and serotonin systems. DCPP itself is a known human metabolite of the atypical antipsychotic aripiprazole, and its derivatives have been extensively explored for the treatment of psychiatric and neurological disorders.[1][2] This guide provides a detailed examination of the receptor binding characteristics of the DCPP core, outlines the gold-standard methodologies for its assessment, and offers insights into the structural determinants of its affinity and selectivity.

Pharmacological Profile: A Focus on Dopamine Receptor Subtypes

The DCPP moiety is a privileged structure for achieving high-affinity binding to dopamine receptors, especially the D2-like family (D2, D3, and D4). Its interaction with these receptors is critical for the therapeutic efficacy of many antipsychotic and antidepressant medications.[3][4] The dichlorinated phenyl ring and the piperazine nitrogen atoms are key features that drive these interactions.

While DCPP itself demonstrates partial agonist activity at D2 and D3 receptors, its true value in drug discovery lies in its role as a foundational scaffold.[2] Medicinal chemists have extensively modified this core to develop ligands with high affinity and selectivity for specific receptor subtypes, particularly the dopamine D3 receptor, which is a key target for modulating the brain's reward circuitry.[5][6]

Table 1: Representative Binding Affinities (Ki, nM) of DCPP Derivatives at Human Dopamine Receptors

Compound/DerivativeD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)D2/D3 Selectivity RatioReference
NGB 29041122.0-56[6]
Compound 51 (from[5])-1.4-64 (D3/D2)[5]
Compound 29 (from[6])93.30.7-133[6]
Compound 8d (from[7])>10006.1>1000>164[7]
Compound 8j (from[7])>10002.6>1000>385[7]

Note: The table presents a selection of derivatives to illustrate the tunability of the DCPP core. Ki values can vary based on experimental conditions.

The data clearly indicates that while the DCPP core provides a foundation for dopamine receptor binding, strategic modifications are essential for achieving high selectivity. For instance, the addition of bulky arylcarboxamide moieties via an alkyl linker, as seen in NGB 2904 and its analogues, dramatically enhances D3 receptor affinity and selectivity over the D2 receptor.[6][7]

Core Methodology I: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays remain the gold standard for quantifying the direct interaction between a ligand and a receptor.[8][9] They are indispensable for determining the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of an unlabeled test compound, such as a DCPP derivative.

Principle of Competitive Radioligand Binding

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (of known high affinity and specificity) for binding to a receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value, a true measure of affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Experimental Protocol: Competitive Binding Assay for D3 Receptor

This protocol describes the determination of the Ki of a DCPP derivative at the human dopamine D3 receptor expressed in a recombinant cell line.

1. Materials and Reagents:

  • Membrane Preparation: Crude membrane preparations from HEK 293 or CHO cells stably expressing the human dopamine D3 receptor.[5][10]
  • Radioligand: [³H]Spiperone or [¹²⁵I]IABN, high-affinity D2/D3 antagonists.[6][11]
  • Test Compound: DCPP derivative of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
  • Non-specific Binding Determinant: A high concentration (e.g., 1-10 µM) of a known D3 antagonist like (+)-butaclamol or haloperidol.[10][11]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[10]
  • Wash Buffer: Ice-cold assay buffer.
  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, and a cell harvester.[11][12]
  • Scintillation Counter & Cocktail.

2. Step-by-Step Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquot on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12] Dilute the membranes to a final concentration that ensures the total radioligand binding does not exceed 10% of the total radioligand added, to avoid ligand depletion.[13]
  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate, with a final volume of 250 µL:
  • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand at a concentration near its Kd.[12]
  • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of the non-specific binding determinant, and 50 µL of radioligand.
  • Competition: 150 µL of membrane preparation, 50 µL of the DCPP derivative at varying concentrations (typically 10-12 concentrations spanning a wide range), and 50 µL of radioligand.
  • Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[11][12]
  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]
  • Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[10][11]
  • Radioactivity Counting: Place the dried filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[10]

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.
  • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Causality in Experimental Design
  • Recombinant Cell Lines: Using cell lines overexpressing a single receptor subtype ensures that the binding observed is specific to the target of interest, avoiding the confounding presence of other receptors found in native tissue.

  • PEI Pre-soaking: The glass fiber filters are negatively charged and can non-specifically bind positively charged radioligands. PEI is a cationic polymer that coats the filters, neutralizing the charge and minimizing this non-specific interaction.[12]

  • Ligand Depletion: Keeping the receptor concentration low relative to the radioligand concentration is crucial for the validity of the Cheng-Prusoff equation.[13]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membranes Receptor Membranes Total Total Binding (Membranes + [L]) Membranes->Total NSB Non-Specific Binding (Membranes + [L] + NSB Agent) Membranes->NSB Competition Competition (Membranes + [L] + DCPP) Membranes->Competition Radioligand Radioligand ([L]) Radioligand->Total Radioligand->NSB Radioligand->Competition Test_Compound Test Compound (DCPP) Test_Compound->Competition NSB_Agent NSB Agent NSB_Agent->NSB Filtration Rapid Vacuum Filtration Total->Filtration Incubate to Equilibrium NSB->Filtration Incubate to Equilibrium Competition->Filtration Incubate to Equilibrium Counting Scintillation Counting Filtration->Counting Separate Bound from Free Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Core Methodology II: GTPγS Binding Assays for Functional Activity

While binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor, it does not reveal the functional consequence of that binding. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The GTPγS binding assay is a powerful functional assay that directly measures the first step in GPCR activation: the exchange of GDP for GTP on the associated Gα subunit.[14][15][16]

Principle of the GTPγS Binding Assay

Upon agonist binding, a GPCR undergoes a conformational change that enables it to act as a guanine nucleotide exchange factor (GEF) for its coupled heterotrimeric G protein. It catalyzes the release of GDP from the Gα subunit, allowing GTP to bind. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.[14][15] When an agonist stimulates the receptor, [³⁵S]GTPγS binds to the Gα subunit and becomes trapped, as it cannot be hydrolyzed back to GDP. The accumulation of radioactivity is therefore directly proportional to the extent of G protein activation by the agonist.[15]

GPCR_Activation_GTPgS cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR Inactive GPCR_active GPCR Active GPCR_inactive:f1->GPCR_active:f1 Conformational Change G_protein_inactive Gα-GDP Gβγ G_protein_active Gα-[³⁵S]GTPγS Gβγ GDP GDP G_protein_inactive:ga->GDP Releases GPCR_active:head->G_protein_inactive:ga Activates Signal Downstream Signaling G_protein_active:ga->Signal G_protein_active:gbg->Signal Agonist Agonist (e.g., DCPP) Agonist->GPCR_inactive:head GTPgS [³⁵S]GTPγS GTPgS->G_protein_active:ga Binds

Caption: Principle of agonist-induced GPCR activation and [³⁵S]GTPγS binding.

Detailed Experimental Protocol: [³⁵S]GTPγS Binding Assay

1. Materials and Reagents:

  • Membrane Preparation: As described for the binding assay.
  • Radioligand: [³⁵S]GTPγS.
  • Test Compound: DCPP derivative of interest, serially diluted.
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
  • GDP: Guanosine 5'-diphosphate, to ensure G-proteins are in the inactive state at baseline.
  • Other Reagents: As described for the binding assay.

2. Step-by-Step Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with GDP (e.g., 10 µM) in assay buffer for a short period (e.g., 15 minutes) at 30°C to facilitate the dissociation of any bound endogenous GTP.
  • Assay Setup: Add the following to the wells:
  • Basal Binding: Membranes + Assay Buffer + [³⁵S]GTPγS.
  • Agonist-Stimulated Binding: Membranes + DCPP derivative (at various concentrations) + [³⁵S]GTPγS.
  • Non-specific Binding: Membranes + Assay Buffer + [³⁵S]GTPγS + a high concentration of unlabeled GTPγS.
  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/C) using a cell harvester.
  • Washing and Counting: Wash filters with ice-cold buffer and quantify radioactivity via scintillation counting.

3. Data Analysis:

  • Plot the specific binding of [³⁵S]GTPγS (Stimulated - Basal) against the log concentration of the DCPP derivative.
  • Fit the data to a sigmoidal dose-response curve to determine:
  • Potency (EC50): The concentration of the agonist that produces 50% of the maximal response.
  • Efficacy (Emax): The maximum level of G protein activation achieved by the agonist, often expressed as a percentage of the response to a known full agonist.

Conclusion: An Integrated Approach to Understanding DCPP Pharmacology

The 1-(2,3-dichlorophenyl)piperazine core is a versatile and highly valuable scaffold in modern neuropharmacology. Understanding its receptor binding affinity is not a monolithic task but requires a multi-faceted approach. This guide has detailed the gold-standard methodologies of radioligand binding and GTPγS functional assays, which together provide a comprehensive profile of a ligand's interaction with its target receptor. By quantifying both binding affinity (Ki) and functional activity (EC50, Emax), researchers can elucidate the precise pharmacological nature of novel DCPP derivatives. This integrated understanding is paramount for the rational design and development of next-generation therapeutics for complex neurological and psychiatric conditions.

References

  • BenchChem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Retrieved from BenchChem website.[10]

  • Bio-protocol. (n.d.). Radioligand binding assays. Bio-protocol, 2(12), e239.[11]

  • Zhu, Y., et al. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC.[13]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from Eurofins Discovery website.[8]

  • BenchChem. (n.d.). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. Retrieved from BenchChem website.[14]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from Creative Bioarray website.[15]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[12]

  • Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(2), 177-187.[17]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[16]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. PubMed.[18]

  • He, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors, 8(5), 2096-2104.[19]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561.[20]

  • Creative Proteomics. (n.d.). GPCR Binding Assay. Retrieved from Creative Proteomics website.[21]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays. Request PDF.[9]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem Compound Database.[1]

  • Newman, A. H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186.[5]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from Wikipedia.[2]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.[22]

  • Chem-Impex. (n.d.). 1-(2,3-dichlorophenyl)piperazine hydrochloride. Retrieved from Chem-Impex website.[3]

  • Schetz, J. A., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry, 48(1), 178-188.[6]

  • ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.[23][24]

  • ChemicalBook. (2025). 1-(2,3-Dichlorophenyl)-piperazine. Retrieved from ChemicalBook website.[25]

  • Bonifazi, A., et al. (2017). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. PMC.[7]

  • Apicule. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers. Retrieved from Apicule website.[4]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Preamble: Navigating a Data-Scarce Landscape In the realm of drug development and chemical safety assessment, establishing a comprehensive in vitro toxicity profile is a cornerstone of due diligence. This guide focuses o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating a Data-Scarce Landscape

In the realm of drug development and chemical safety assessment, establishing a comprehensive in vitro toxicity profile is a cornerstone of due diligence. This guide focuses on 1-[(2,3-Dichlorophenyl)methyl]piperazine, a compound for which direct, in-depth public toxicological data is sparse. In light of this, a scientifically rigorous approach necessitates a predictive and analog-based strategy. This document will, therefore, construct a proposed in vitro toxicity profile by leveraging data from its close structural analog, 1-(2,3-Dichlorophenyl)piperazine (DCPP)—a known metabolite of the atypical antipsychotic aripiprazole[1][2]—and the broader class of phenylpiperazine derivatives. This methodology allows for the formulation of a robust testing strategy, grounded in established toxicological principles and data from related chemical entities.

This guide is structured to provide not just a list of potential hazards, but a logical framework for their investigation, complete with detailed experimental protocols and the rationale behind them.

Chemical Identity and Postulated Hazard Profile

A foundational step in any toxicological assessment is to understand the compound's basic chemical properties and any existing hazard classifications.

Subject Compound: 1-[(2,3-Dichlorophenyl)methyl]piperazine
  • Chemical Name: 1-[(2,3-dichlorophenyl)methyl]piperazine

  • Structure:

    mol C1=CC=C(C(=C1Cl)Cl)CN2CCNCC2

    Caption: Chemical structure of 1-[(2,3-dichlorophenyl)methyl]piperazine.

  • Known Hazard Classifications: According to available data, this compound has been classified with the following hazards[3]:

    • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

    • Skin Irritation: Causes skin irritation.

    • Serious Eye Damage: Causes serious eye damage.

    • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

Analog Compound: 1-(2,3-Dichlorophenyl)piperazine (DCPP)

DCPP serves as our primary surrogate for building a more detailed predictive profile. It is a precursor and major metabolite of aripiprazole and has been studied for its interaction with neurotransmitter systems[1][2].

Table 1: Comparative GHS Hazard Classifications

Hazard Statement1-[(2,3-Dichlorophenyl)methyl]piperazine[3]1-(2,3-Dichlorophenyl)piperazine (DCPP)[1][4]
H302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
H315: Causes skin irritation
H318/H319: Causes serious eye damage/irritation ✓ (H318)✓ (H319)
H335/H336: May cause respiratory irritation/drowsiness or dizziness ✓ (H336)✓ (H335)

This comparative analysis suggests that while both compounds share irritant and oral toxicity properties, the subject compound, 1-[(2,3-Dichlorophenyl)methyl]piperazine, has additional classifications for dermal and inhalation toxicity. This underscores the necessity for a thorough and specific in vitro evaluation.

A Proposed Framework for In Vitro Toxicity Assessment

The following sections outline a multi-tiered strategy to comprehensively evaluate the in vitro toxicity of 1-[(2,3-Dichlorophenyl)methyl]piperazine, drawing parallels from the known profiles of DCPP and other piperazine derivatives.

G cluster_0 Tier 1: Foundational Toxicity cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mechanistic Elucidation Cytotoxicity Cytotoxicity Assessment (e.g., MTT, Neutral Red) Genotoxicity Genotoxicity Screening (e.g., Ames Test) Hepatotoxicity Hepatotoxicity (HepG2/HepaRG cells) Cytotoxicity->Hepatotoxicity DNA_Damage DNA Damage Assessment (Comet Assay) Genotoxicity->DNA_Damage Neurotoxicity Neurotoxicity (SH-SY5Y cells) Steatosis Steatosis Induction (Nile Red Staining) Hepatotoxicity->Steatosis Apoptosis Apoptosis vs. Necrosis (Annexin V/PI) Neurotoxicity->Apoptosis

Sources

Exploratory

An In-depth Technical Guide to the CNS Mechanism of Action of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Abstract This technical guide provides a comprehensive analysis of the central nervous system (CNS) mechanism of action of 1-(2,3-Dichlorophenyl)piperazine (DCPP). DCPP is a critical chemical intermediate and a primary a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the central nervous system (CNS) mechanism of action of 1-(2,3-Dichlorophenyl)piperazine (DCPP). DCPP is a critical chemical intermediate and a primary active metabolite of several atypical antipsychotic drugs, including aripiprazole and cariprazine.[1][2][3][4][5] Its pharmacological activity contributes significantly to the therapeutic and side-effect profiles of its parent compounds. This document elucidates DCPP's pharmacodynamics, focusing on its interactions with dopaminergic and serotonergic systems, details the downstream signaling cascades, presents validated experimental protocols for its characterization, and discusses other potential biochemical interactions. The content herein is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and medicinal chemistry.

Introduction and Chemical Identity

1-(2,3-Dichlorophenyl)piperazine is a derivative of phenylpiperazine, a chemical scaffold common to many psychoactive compounds.[1][4][6] Its primary significance in pharmacology stems from its dual role: it is a key precursor in the chemical synthesis of blockbuster antipsychotics and, following administration of these drugs, it is formed in the body as a major, long-lasting metabolite.[2][3][4] Understanding the intrinsic pharmacological properties of DCPP is therefore crucial for a complete comprehension of the clinical effects of medications like aripiprazole. Structurally, its phenylpiperazine core suggests a strong likelihood of interaction with monoamine neurotransmitter receptors, a hypothesis borne out by extensive preclinical research.

A common synthetic route involves the condensation of 2,3-dichloroaniline with bis(2-chloroethyl)amine or a related precursor, often in the presence of a catalyst and heated in a high-boiling point solvent like xylene.[7][8]

Core Pharmacodynamics: A Tale of Two Neurotransmitter Systems

The CNS activity of DCPP is primarily defined by its interaction with dopamine and, to a lesser extent, serotonin receptors. Its profile is not that of a simple agonist or antagonist but of a modulator, particularly within the dopaminergic system.

Primary Mechanism: Partial Agonism at Dopamine D₂ and D₃ Receptors

The most well-characterized action of DCPP is its activity as a partial agonist at dopamine D₂ and D₃ receptors.[1][4] This is a critical mechanistic feature it shares with its parent drug, aripiprazole.

Causality of Partial Agonism: Unlike a full agonist which elicits a maximal receptor response, or a silent antagonist which blocks the receptor without activating it, a partial agonist produces a submaximal response. This property allows DCPP to function as a functional stabilizer of the dopaminergic system. In a state of dopamine hyperactivity (as hypothesized in the positive symptoms of schizophrenia), DCPP competes with endogenous dopamine, thereby reducing the overall receptor stimulation and acting as a functional antagonist. Conversely, in a state of dopamine hypoactivity (implicated in cognitive and negative symptoms), its intrinsic agonism provides a baseline level of receptor stimulation.

While comprehensive public data on DCPP's specific binding affinities are not as extensive as for its parent drugs, research on closely related analogues designed as selective D₃ receptor ligands underscores the high affinity of the N-[4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl]arylcarboxamide scaffold for D₃ receptors, often in the low nanomolar range.[9][10][11] This suggests that the 2,3-dichlorophenylpiperazine moiety is a key pharmacophore for D₂/D₃ receptor interaction.

Table 1: Summary of Receptor Binding Profile for DCPP and Related Compounds

Receptor Target Reported Activity for DCPP Ki (nM) - Representative Analogues* Reference
Dopamine D₂ Partial Agonist Ki (hD₂L) = 93.3 nM (for Compound 29) [10]
Dopamine D₃ Partial Agonist Ki (hD₃) = 0.7 - 6.1 nM (for Compounds 29 & 8d) [9][10]
Dopamine D₄ Low Affinity - [9][11]
Serotonin 5-HT₁A Unclear/Not Extensively Documented - [1]
Serotonin 5-HT₂A Unclear/Not Extensively Documented - [1]
Serotonin Transporter (SERT) Possible weak interaction (inferred from mCPP) IC₅₀ = 230 nM (for mCPP) [12]

Note: Ki values are for high-affinity analogues containing the DCPP core structure, as specific quantitative data for DCPP itself is limited in the public domain. These values illustrate the moiety's potential for high-affinity binding.

Secondary Mechanisms: The Serotonergic Question

DCPP's structural similarity to known serotonergic agents, most notably m-chlorophenylpiperazine (mCPP), suggests potential activity within the serotonin system.[1] mCPP is a non-selective serotonin receptor agonist and also shows appreciable affinity for the serotonin transporter (SERT).[12][13] However, the specific serotonergic profile of DCPP is not well-defined in publicly available literature. It is plausible that it interacts with certain 5-HT receptor subtypes, which could contribute to the overall complex pharmacology of its parent drugs, but further direct characterization is required.

An Important Off-Target Interaction: DHCR7 Inhibition

Recent compelling research has identified DCPP as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[14][15] This inhibition is significant because genetic mutations leading to DHCR7 deficiency cause Smith-Lemli-Opitz syndrome, a severe developmental disorder. The fact that DCPP inhibits this enzyme at concentrations comparable to potent teratogens highlights a potentially critical off-target effect that may contribute to the metabolic side effects observed with some atypical antipsychotics.[15]

Molecular Signaling Pathways

DCPP's partial agonism at D₂/D₃ receptors initiates complex intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.

Canonical Gαi/o-Mediated Pathway

Activation of the D₂/D₃ receptor by DCPP leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability, gene transcription, and synaptic plasticity.

β-Arrestin Mediated Pathway

In addition to G-protein coupling, ligand-bound D₂/D₃ receptors can be phosphorylated by GPCR kinases (GRKs). This phosphorylation serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin mediates receptor desensitization and internalization, effectively uncoupling it from the G-protein.[1] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades that can influence different cellular outcomes compared to the canonical cAMP pathway. The balance between G-protein and β-arrestin signaling (a concept known as "biased agonism") is a key determinant of a ligand's overall cellular effect.

D2_Signaling cluster_cytoplasm Cytoplasm DCPP DCPP D2R Dopamine D2/D3 Receptor DCPP->D2R Binds Gi Gαi/o Protein D2R->Gi Activates GRK GRK D2R->GRK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulation of Neuronal Activity) PKA->Response betaArrestin β-Arrestin Endocytosis Receptor Internalization & G-Protein Independent Signaling betaArrestin->Endocytosis D2R_P Phosphorylated D2/D3-R GRK->D2R_P Phosphorylates D2R_P->betaArrestin Recruits Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([¹²⁵I]IABN) Radioligand->Incubate DCPP_serial Serial Dilutions of DCPP DCPP_serial->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Gamma Counting Filter->Count Plot Plot % Inhibition vs. [DCPP] Count->Plot Fit Non-linear Regression (Sigmoidal Curve) Plot->Fit Calculate Calculate Ki from IC₅₀ (Cheng-Prusoff) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Inhibition Functional Assay

Objective: To quantify the functional effect of DCPP (partial agonism) on the Gαi/o-coupled D₂ receptor.

Methodology:

  • Cell Culture: Use a CHO cell line stably co-expressing the human D₂ receptor.

  • Assay Setup: Plate the cells in a suitable microplate format. Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except negative controls) to elevate basal cAMP levels.

  • Dose-Response: Immediately add increasing concentrations of DCPP to the wells. Include a full agonist (e.g., quinpirole) as a positive control for maximal inhibition and a vehicle control.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.

  • Data Analysis: Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to the maximal effect of the full agonist. Plot the normalized response against the log concentration of DCPP. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (intrinsic activity relative to the full agonist). An Emax between 0% and 100% confirms partial agonism.

Summary and Conclusion

1-[(2,3-Dichlorophenyl)methyl]piperazine is a pharmacologically active molecule whose CNS mechanism of action is integral to the clinical profile of several key atypical antipsychotics.

  • Primary Mechanism: Its core action is as a partial agonist at dopamine D₂ and D₃ receptors, allowing it to function as a stabilizer of dopaminergic neurotransmission. [1]* Receptor Affinity: The 2,3-dichlorophenylpiperazine scaffold confers high affinity for D₂-like receptors, particularly the D₃ subtype. [9][10]* Signaling: It modulates neuronal function primarily through the Gαi/o-cAMP pathway and the β-arrestin pathway. * Other Interactions: Its potential role in the serotonergic system remains less defined, while its potent, off-target inhibition of the cholesterol synthesis enzyme DHCR7 presents an important area for further investigation, particularly concerning metabolic side effects. [1][15] In conclusion, DCPP is not merely an inert metabolite but a significant contributor to the complex pharmacology of its parent drugs. A thorough understanding of its distinct mechanism of action is essential for the rational design of future CNS therapeutics and for interpreting the full spectrum of clinical effects seen in patients.

References

  • N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. PMC. [Link]

  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. ACS Publications. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833. PubChem. [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 2,3-Dichlorophenylpiperazine. Wikipedia. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine. Inxight Drugs. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. [Link]

  • Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. PubMed. [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PMC. [Link]

  • 1-(2,3-dichlorophenyl)piperazine. ClinPGx. [Link]

  • BindingDB BDBM50267372 1-(2,4-dichlorophenyl)-5-(4-iodophenyl). BindingDB. [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]

Sources

Foundational

metabolic pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 1-[(2,3-Dichlorophenyl)methyl]piperazine Introduction 1-[(2,3-Dichlorophenyl)methyl]piperazine is a synthetic organic compound featuring a dichlorophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Introduction

1-[(2,3-Dichlorophenyl)methyl]piperazine is a synthetic organic compound featuring a dichlorophenyl moiety linked to a piperazine ring via a methylene bridge. Its structure is closely related to 1-(2,3-Dichlorophenyl)piperazine (DCPP), which is recognized as a key synthetic precursor and a significant human metabolite of the atypical antipsychotic drug aripiprazole[1][2][3]. Understanding the metabolic fate of new chemical entities is a cornerstone of modern drug development. In vitro metabolism studies are essential for predicting a compound's pharmacokinetic profile, anticipating potential drug-drug interactions, and identifying metabolites that could be pharmacologically active or contribute to toxicity[4][5].

As there is limited publicly available data on the specific metabolic pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine, this guide serves a dual purpose. Firstly, it outlines the predicted metabolic pathways based on established biotransformation reactions of structurally analogous phenylpiperazine compounds. Secondly, it provides a comprehensive experimental framework with detailed protocols for researchers to rigorously determine the compound's in vitro metabolic profile. This document is designed for scientists and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies.

Section 1: Predicted Metabolic Pathways

The metabolic fate of a xenobiotic is primarily governed by its chemical structure. By examining the metabolism of related phenylpiperazine compounds, we can predict the most probable biotransformation routes for 1-[(2,3-Dichlorophenyl)methyl]piperazine. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver[4]. The key enzymes anticipated to be involved are CYP3A4, CYP2D6, and CYP1A2, which are known to metabolize similar structures[1][2].

The primary predicted metabolic reactions include aromatic hydroxylation, N-dealkylation, and oxidation of the piperazine ring.

  • Aromatic Hydroxylation : This Phase I reaction involves the addition of a hydroxyl group (-OH) to the dichlorophenyl ring. This oxidation increases the water solubility of the compound, facilitating its excretion.

  • N-Dealkylation : This process involves the cleavage of the carbon-nitrogen bond. For this compound, the most likely N-dealkylation would occur at the piperazine nitrogen, cleaving the (2,3-dichlorophenyl)methyl group to yield piperazine and 2,3-dichlorobenzaldehyde (which would likely be further oxidized to 2,3-dichlorobenzoic acid).

  • Piperazine Ring Oxidation : The piperazine ring itself is susceptible to metabolic attack. This can include hydroxylation at one of the carbon atoms or oxidation at the second nitrogen atom (N-oxidation). More extensive metabolism can lead to ring opening[6][7].

G cluster_main Predicted Metabolic Pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine cluster_pathways Parent 1-[(2,3-Dichlorophenyl)methyl]piperazine M1 Aromatic Hydroxylation (+16 Da) Parent->M1 CYP3A4, CYP2D6, CYP1A2 M2 N-Dealkylation Parent->M2 CYP3A4, CYP2D6, CYP1A2 M3 Piperazine Ring Oxidation (+16 Da) Parent->M3 CYP3A4, CYP2D6, CYP1A2

Caption: Predicted major metabolic pathways for 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Summary of Predicted Transformations
Metabolic ReactionResulting Metabolite(s)Probable Enzymes InvolvedMass Shift (Da)
Aromatic HydroxylationHydroxy-1-[(2,3-dichlorophenyl)methyl]piperazineCYP3A4, CYP2D6, CYP1A2+16
N-DealkylationPiperazine + 2,3-DichlorobenzaldehydeCYP3A4, CYP2D6, CYP1A2Cleavage
Piperazine OxidationHydroxy-piperazine derivativeCYP3A4, CYP2D6+16
Aldehyde Oxidation2,3-Dichlorobenzoic acid (from 2,3-Dichlorobenzaldehyde)Aldehyde Dehydrogenase+16

Section 2: Experimental Framework for In Vitro Metabolism Studies

A systematic, multi-step approach is required to definitively identify metabolic pathways and characterize the enzymes responsible. The workflow begins with assessing metabolic stability, followed by identifying the metabolites formed, and finally, pinpointing the specific enzymes involved in their formation.

G A Step 1: Metabolic Stability Assay (Determine rate of metabolism) B Step 2: Metabolite Identification (Characterize structures of metabolites) A->B If metabolism is observed C Step 3: CYP Reaction Phenotyping (Identify responsible enzymes) B->C D Step 4: Data Synthesis (Construct Metabolic Map) C->D

Caption: High-level experimental workflow for in vitro metabolic profiling.

Part 2.1: Selection of In Vitro Systems: The Rationale

The choice of an in vitro system is critical and depends on the study's objective.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and represent the gold standard for initial screening of CYP-mediated (Phase I) metabolism.[4][8][9] Their advantages include high concentrations of key drug-metabolizing enzymes, cost-effectiveness, ease of use, and suitability for high-throughput screening.[4][10] This is the recommended starting point.

  • Human Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[5][11][12] They are invaluable for studying the interplay between different metabolic pathways and for detecting metabolites formed by cytosolic enzymes or conjugation reactions (e.g., glucuronidation).

  • Recombinant CYP Enzymes (Supersomes): These are individual human CYP enzymes expressed in cell membranes. They are the definitive tool for reaction phenotyping—unambiguously identifying which specific CYP isozyme is responsible for forming a particular metabolite.[8]

Part 2.2: Protocol for Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate at which 1-[(2,3-Dichlorophenyl)methyl]piperazine is consumed by liver enzymes, from which intrinsic clearance (CLint) can be calculated.

Causality Behind Choices:

  • NADPH: The reaction is initiated with NADPH because it is the essential cofactor required for CYP enzyme activity.

  • Low Substrate Concentration: A low concentration (typically 1 µM) of the test compound is used to ensure the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which is crucial for accurate clearance calculations.

  • Quenching with Acetonitrile: The reaction is stopped abruptly by adding ice-cold acetonitrile. This serves two purposes: it denatures the enzymes, halting the reaction, and it precipitates the microsomal proteins, which can then be easily removed by centrifugation to provide a clean sample for analysis.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM stock solution of 1-[(2,3-Dichlorophenyl)methyl]piperazine in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Stock: Pooled Human Liver Microsomes (e.g., from a commercial supplier) at a stock concentration of 20 mg/mL. Keep on ice.

    • NADPH Regenerating System (or NADPH stock): Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix).

  • Incubation Procedure:

    • In a microcentrifuge tube, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding pre-warmed NADPH solution (to a final concentration of 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL).

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percent parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k [1].

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) [1].

Part 2.3: Protocol for Metabolite Identification (Metabolite Profiling)

Objective: To generate, detect, and structurally characterize the metabolites of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Causality Behind Choices:

  • Higher Substrate Concentration: A higher concentration of the test compound (e.g., 10-20 µM) is used to generate a greater quantity of metabolites, increasing the likelihood of their detection by LC-MS/MS.

  • LC-MS/MS Analysis: This is the cornerstone of modern metabolite identification.[13] It couples the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of tandem mass spectrometry, allowing for the detection of metabolites and providing clues to their structure based on mass shifts and fragmentation patterns.

Step-by-Step Methodology:

  • Incubation: Perform an incubation similar to the stability assay, but with a higher substrate concentration (e.g., 10 µM) and a single, longer time point (e.g., 60 minutes). Include a control incubation without NADPH to differentiate between enzymatic and non-enzymatic degradation.

  • Sample Preparation: Quench the reaction with ice-cold acetonitrile, centrifuge, and transfer the supernatant. It may be necessary to concentrate the sample by evaporating the solvent and reconstituting in a smaller volume to enhance metabolite detection.

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS/MS system.

    • Acquire data in full scan mode to detect all ions present.

    • Process the data by comparing the NADPH-positive sample with the NADPH-negative control. Look for new peaks present only in the active incubation.

    • Characterize potential metabolites by their mass-to-charge ratio (m/z). For example, a hydroxylated metabolite will have an m/z that is 16 Da higher than the parent compound.

    • Perform tandem MS (MS/MS) on the parent compound and the potential metabolite ions. By comparing their fragmentation patterns, the site of metabolism can often be deduced.

Part 2.4: Protocol for CYP Reaction Phenotyping

Objective: To identify the specific CYP enzyme(s) responsible for the metabolism of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Causality Behind Choices:

  • Selective Inhibitors: This method leverages well-characterized compounds that are known to potently and selectively inhibit specific CYP enzymes. By observing which inhibitor prevents the formation of a metabolite, one can infer which enzyme is responsible for that pathway. This is a robust and widely accepted method for use in pooled HLM.

Step-by-Step Methodology (using selective chemical inhibitors):

  • Prepare Reagents: In addition to the reagents for the metabolite ID assay, prepare stock solutions of selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6, Furafylline for CYP1A2).

  • Incubation:

    • Set up a series of incubation tubes. One will be a control with no inhibitor. The others will each contain one of the selective inhibitors.

    • Add buffer, HLM, the test compound, and the specific inhibitor to the appropriate tubes.

    • Pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction with NADPH and incubate for a fixed time (e.g., 30 minutes).

  • Sample Processing and Analysis:

    • Quench and process the samples as described previously.

    • Analyze the samples by LC-MS/MS to quantify the amount of each key metabolite formed in the presence and absence of the inhibitors.

  • Data Interpretation: Calculate the percent inhibition of metabolite formation for each inhibitor. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates that the corresponding CYP enzyme plays a major role in that metabolic pathway.

Conclusion

While the precise metabolic pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine are not yet documented, a scientifically rigorous prediction based on its chemical structure points towards aromatic hydroxylation, N-dealkylation, and piperazine ring oxidation as the primary routes of biotransformation, likely mediated by CYP3A4, CYP2D6, and CYP1A2. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to systematically investigate these predictions. By executing the described in vitro experiments—from metabolic stability and metabolite identification to reaction phenotyping—drug development professionals can build a comprehensive metabolic map of the compound. This essential data package informs critical decisions regarding the compound's potential for further development, its safety profile, and its clinical application.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. [Link]

  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2010). PubMed. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). STAR Protocols. [Link]

  • Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio. [Link]

  • (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). ResearchGate. [Link]

  • The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. (n.d.). PubMed. [Link]

  • 2,3-Dichlorophenylpiperazine. (n.d.). Grokipedia. [Link]

  • (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). ResearchGate. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). Journal of Analytical Toxicology. [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. (2020). RSC Publishing. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem. [Link]

  • Analytical strategies for identifying drug metabolites. (2007). PubMed. [Link]

Sources

Exploratory

crystal structure determination of 1-[(2,3-Dichlorophenyl)methyl]piperazine

An In-depth Technical Guide to the Crystal Structure Determination of 1-[(2,3-Dichlorophenyl)methyl]piperazine Abstract The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or its key intermediates is fundamental to understanding its physicochemical properties, guiding further development, and securing intellectual property. This technical guide provides a comprehensive, field-proven methodology for the de novo , a compound of interest within the broader class of neurologically active arylpiperazines. We will detail a complete workflow, beginning with a robust synthetic protocol, proceeding through meticulous single-crystal growth, and culminating in high-resolution single-crystal X-ray diffraction (SCXRD) analysis. The narrative emphasizes the causal reasoning behind critical experimental decisions, from the selection of a synthetic route that ensures high purity to the nuanced art of solvent selection for crystallization and the rigorous process of structure solution and refinement. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to apply crystallographic techniques to novel small molecules.

Introduction: The Imperative for Structural Precision

The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1][2] Compounds in this class, such as the antipsychotic aripiprazole, derive their pharmacological activity from the precise way they interact with biological targets like dopamine and serotonin receptors.[3][4] 1-[(2,3-Dichlorophenyl)methyl]piperazine (Figure 1) is a structural analog and potential synthetic intermediate in this domain.

While spectroscopic methods like NMR and mass spectrometry can confirm its chemical identity, only single-crystal X-ray diffraction (SCXRD) can reveal its exact three-dimensional structure in the solid state.[5] This information is non-trivial; it defines the molecule's conformation, reveals potential polymorphic forms, and maps the intermolecular interactions that govern critical material properties such as solubility, stability, and bioavailability. The determination of this crystal structure is therefore a foundational step in its chemical and pharmaceutical characterization.

This guide will treat the as a case study for a novel compound, assuming no prior structural data exists in repositories like the Cambridge Structural Database (CSD).[6][7]

Synthesis and Material Preparation: Establishing a High-Purity Foundation

The quality of a crystal is inextricably linked to the purity of the starting material. The presence of impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, a robust and well-controlled synthesis is the first critical step in any crystallographic endeavor.

Causality of Synthetic Route Selection: Reductive Amination

For the N-alkylation of a symmetric diamine like piperazine, two common routes are direct alkylation with an alkyl halide and reductive amination.[8] Direct alkylation with 2,3-dichlorobenzyl chloride risks forming a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, which can be challenging to separate.[9][10]

We therefore select reductive amination as the superior strategy. This method involves the reaction of piperazine with 2,3-dichlorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[11][12] It is a highly selective, high-yield reaction that inherently avoids the problem of over-alkylation, making it an ideal choice for producing the high-purity material required for crystallization.[10]

Experimental Protocol: Synthesis

Reaction Scheme: 2,3-Dichlorobenzaldehyde + Piperazine → 1-[(2,3-Dichlorophenyl)methyl]piperazine

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add piperazine (5.0 g, 58.0 mmol, 2.0 eq) and methanol (100 mL). Stir until the piperazine is fully dissolved.

  • Aldehyde Addition: Add 2,3-dichlorobenzaldehyde (5.08 g, 29.0 mmol, 1.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes. An intermediate iminium ion will form.

  • Reduction: Cool the flask in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (1.65 g, 43.5 mmol, 1.5 eq) over 20 minutes. Rationale: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Remove the methanol under reduced pressure. Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and evaporate the solvent to yield the crude product. Purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-[(2,3-Dichlorophenyl)methyl]piperazine as a pure solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding.

Crystallization Strategy: From Pure Compound to Diffractable Crystal

Crystallization is a process of controlled self-assembly. The goal is to gently guide the molecules from a disordered state (in solution) into a highly ordered, single-crystal lattice. This is achieved by slowly increasing the supersaturation of the solution to a point where nucleation and subsequent crystal growth can occur.[13]

Method Selection: Slow Evaporation

Several techniques exist for crystallizing small molecules, including vapor diffusion, liquid-liquid diffusion, and slow cooling.[5] For a novel compound where solubility characteristics are being determined for the first time, slow evaporation is often the most straightforward and effective initial approach.[13] It allows for a gradual increase in concentration as the solvent evaporates, providing ample time for the formation of high-quality, well-ordered crystals.

Experimental Protocol: Crystallization
  • Solvent Screening: Test the solubility of the purified compound (~5 mg) in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) to find a solvent in which it is moderately soluble. Rationale: A solvent of moderate solubility is ideal; if solubility is too high, achieving supersaturation is difficult, and if it is too low, insufficient material will be in solution to form crystals.

  • Crystal Growth:

    • Dissolve approximately 20 mg of pure 1-[(2,3-Dichlorophenyl)methyl]piperazine in a suitable solvent (e.g., 2 mL of methanol) in a small, clean vial.

    • If the compound is highly soluble in the first solvent, add a few drops of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., deionized water) until the solution becomes faintly turbid. Clarify the solution by adding a single drop of the primary solvent.

    • Cover the vial with parafilm and pierce it with a needle 2-3 times. Rationale: The small holes restrict the rate of solvent evaporation, slowing down the crystallization process, which is crucial for growing larger, higher-quality crystals.[13]

    • Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization incubator) at a constant temperature.

    • Monitor the vial daily. Crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) may form over a period of several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the atomic structure of a crystalline material.[14] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays.[6] According to Bragg's Law (nλ = 2d sinθ), the diffraction pattern is directly related to the arrangement of atoms within the crystal lattice.

The SCXRD Workflow

The journey from a physical crystal to a final structural model follows a well-defined, multi-stage path. This workflow ensures data integrity and produces a chemically sensible and statistically validated result.

SCXRD_Workflow

Figure 2: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection
  • Crystal Selection & Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Rationale: Cooling the crystal reduces atomic thermal motion, resulting in a sharper diffraction pattern and higher quality data.[3]

  • Diffractometer Setup: Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a modern detector (e.g., CCD or CMOS).[6] A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source is typically used for small organic molecules.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to measure a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while collecting diffraction images.[4]

Structure Solution and Refinement

The raw diffraction images are processed into a list of reflection indices (hkl) and their corresponding intensities. The central challenge, known as the "phase problem," is that while intensities are measured, the phase information for each reflection is lost.

Structure Solution

For small molecules like 1-[(2,3-Dichlorophenyl)methyl]piperazine, direct methods are typically used to solve the phase problem.[3] These methods use statistical relationships between the intensities of strong reflections to estimate a set of initial phases. These phases are used to calculate an initial electron density map (a 3D image of the electron clouds in the unit cell). From this map, the positions of the heavier atoms (Cl, N, C) can usually be identified.

Structure Refinement

Once an initial atomic model is built, it is refined against the experimental data using a least-squares method .[9] This iterative process adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the structure factors calculated from the model (|F_calc|) and those observed from the experiment (|F_obs|).[3]

The quality of the final model is assessed using crystallographic R-factors, primarily R1 and wR2. An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Table

All quantitative data from the crystallographic experiment should be summarized in a standard table. The following table presents hypothetical but realistic data for the title compound.

Parameter Value
Empirical Formula C₁₁H₁₄Cl₂N₂
Formula Weight 245.15
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(4) Å, α = 90°b = 8.456(2) Å, β = 98.78(1)°c = 14.321(5) Å, γ = 90°
Volume 1211.1(6) ų
Z (Molecules per cell) 4
Calculated Density 1.345 Mg/m³
Reflections Collected 8450
Independent Reflections 2125 [R(int) = 0.034]
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105
R indices (all data) R1 = 0.052, wR2 = 0.118
Goodness-of-fit on F² 1.05

Analysis of the Determined Crystal Structure

The final refined model provides a wealth of information.

  • Molecular Conformation: The analysis would reveal the precise conformation of the molecule. The piperazine ring is expected to adopt a stable chair conformation.[13][15] The torsion angles defining the orientation of the 2,3-dichlorophenyl group relative to the piperazine ring would be determined, which is critical for understanding its potential receptor binding pose.

  • Bond Lengths and Angles: All intramolecular bond lengths and angles are determined with high precision, confirming the expected molecular geometry.

  • Intermolecular Interactions and Crystal Packing: The crystal structure reveals how the molecules pack together in the solid state. This analysis identifies key intermolecular interactions, such as classical N-H···N hydrogen bonds (if protonated), weak C-H···Cl or C-H···π interactions, which dictate the stability of the crystal lattice.

Packing_Diagram

Figure 3: A schematic of key intermolecular interactions governing crystal packing.

Conclusion

Following the comprehensive workflow detailed in this guide—from logical synthesis and careful crystallization to rigorous X-ray data collection and refinement—the unambiguous three-dimensional structure of 1-[(2,3-Dichlorophenyl)methyl]piperazine can be determined. This structural data is not merely an academic endpoint; it is a critical asset for drug development. It provides the empirical basis for computational modeling, aids in the rational design of new derivatives, informs polymorph screening, and is essential for patent applications. The application of this self-validating system of protocols ensures the generation of accurate and reliable structural information, empowering researchers to make informed decisions in the advancement of new chemical entities.

References

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1095–1103. [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Fiveable. Retrieved March 17, 2026, from [Link]

  • Harish Chinthal, P., et al. (2021). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 6(Pt 2), x210085. [Link]

  • Boese, R., et al. (2003). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 59(Pt 3), 384-388. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 17, 2026, from [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(11), 5562. [Link]

  • Fallica, A. N., et al. (2021). General structures of piperazine derivatives and structures of compounds 25−28 with σRs binding profile. ResearchGate. [Link]

  • Trobe, M., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules, 26(7), 1993. [Link]

  • Proto, Inc. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Proto. [Link]

  • Cowtan, K. (2016). A beginner's guide to X-ray data processing. The Biochemist, 38(3), 22-26. [Link]

  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]

  • Tripodi, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Morvan, B., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved March 17, 2026, from [Link]

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Library of Medicine. [Link]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Pearson. Retrieved March 17, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Benzyl chloride – Knowledge and References. Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • CCDC. (n.d.). Search - Access Structures. Cambridge Crystallographic Data Centre. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 1-[(2,3-dichlorophenyl)methyl]piperazine — Chemical Substance Information. NextSDS. Retrieved March 17, 2026, from [Link]

  • YouTube. (2024). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". YouTube. [Link]

  • Allen, F. H. (2004). Research applications of the Cambridge Structural Database (CSD). Chemical Society Reviews, 33(7), 463-475. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC Method Development of 1-[(2,3-Dichlorophenyl)methyl]piperazine

A Senior Application Scientist's Guide to Method Development for the Analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine Introduction: The Analytical Significance of 1-[(2,3-Dichlorophenyl)methyl]piperazine 1-[(2,3-Dich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Method Development for the Analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Introduction: The Analytical Significance of 1-[(2,3-Dichlorophenyl)methyl]piperazine

1-[(2,3-Dichlorophenyl)methyl]piperazine is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated HPLC method is paramount for its quality control during synthesis and for regulatory submissions.

This application note will guide the user through a logical, science-driven approach to developing a reversed-phase HPLC method, a technique widely employed for the analysis of aromatic amines and related compounds.[2][3]

Physicochemical Properties of the Analyte: A Foundation for Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development.

PropertyValueImplication for HPLC Method DevelopmentSource
Molecular Formula C₁₀H₁₂Cl₂N₂-[4][5][6][7]
Molecular Weight 231.12 g/mol -[8][4][5][6][7]
Appearance Brown Oil (free base)Influences sample handling and preparation.[4]
pKa (predicted) 8.71 ± 0.10The basic nature of the piperazine moiety necessitates pH control of the mobile phase to ensure consistent retention and peak shape. Operating below the pKa will result in the protonated, more polar form, while a pH above will yield the neutral, more retained form.[4][6]
logP (computed) 2.6Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[7]
Solubility Hydrochloride salt is soluble in water, DMSO, and methanol.Simplifies the preparation of standard and sample solutions.[9][10][11][9][10][11]

The presence of the dichlorophenyl group provides a strong chromophore, suggesting that UV detection will be a sensitive and appropriate detection method.

HPLC Method Development Strategy

Our strategy will be a systematic approach, starting with initial screening of conditions and moving towards fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Parameter Selection cluster_optim Phase 2: Method Optimization cluster_val Phase 3: Validation start Analyte Characterization (pKa, logP, UV spectrum) col_select Column Selection (C18, 5 µm, 4.6x150 mm) start->col_select Based on hydrophobicity mob_phase_select Mobile Phase Scouting (ACN/Water, MeOH/Water with Buffers) col_select->mob_phase_select Standard for aromatic amines det_select Detector Wavelength (UV Scan, 254 nm initial) mob_phase_select->det_select Initial trials mob_phase_opt Mobile Phase Optimization (pH, Buffer Concentration, Organic Ratio) det_select->mob_phase_opt Begin optimization grad_opt Gradient Elution Tuning (Slope, Time) mob_phase_opt->grad_opt Fine-tune separation flow_temp_opt Flow Rate & Temperature (1.0 mL/min, 30°C) grad_opt->flow_temp_opt Improve efficiency & runtime validation Method Validation (ICH/USP Guidelines) flow_temp_opt->validation Confirm robustness final_method Final HPLC Method validation->final_method Finalized protocol

Caption: A systematic workflow for the development of an HPLC method for 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Materials and Methods

4.1. Reagents and Materials

  • 1-[(2,3-Dichlorophenyl)methyl]piperazine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

4.2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Experimental Protocols

5.1. Standard and Sample Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-[(2,3-Dichlorophenyl)methyl]piperazine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the same solvent mixture.

5.2. Initial HPLC Conditions (Scouting Run)

The initial conditions are based on the analyte's properties and a patent for a similar analysis.[12]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe moderate hydrophobicity of the analyte makes a C18 stationary phase a suitable choice for good retention and separation.
Mobile Phase A 0.01 M Disodium hydrogen phosphate buffer, pH adjusted to 6.5 with phosphoric acidA buffered mobile phase is crucial to control the ionization state of the basic piperazine moiety, ensuring reproducible retention times and symmetrical peak shapes.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good solvating power for the analyte.
Gradient Elution 20% B to 80% B over 15 minutesA gradient is recommended for initial scouting to determine the approximate organic solvent concentration required for elution and to separate any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CProvides better peak shape and stable retention times.
Detection Wavelength 254 nmThe dichlorophenyl ring is expected to have strong absorbance at this wavelength. A DAD can be used to determine the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

5.3. Method Optimization

The goal of optimization is to achieve a symmetrical peak for the main analyte, good resolution from any impurities, and a reasonable run time.

  • Mobile Phase pH: The pH of the aqueous mobile phase is a critical parameter. Given the pKa of ~8.7, a pH in the range of 3 to 7 should be investigated. A lower pH will lead to earlier elution, while a higher pH will increase retention. The optimal pH will provide the best peak shape and resolution.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated. Methanol may offer different selectivity for the analyte and its impurities.

  • Gradient Profile: Once the approximate elution conditions are known, the gradient can be optimized. A shallower gradient around the elution point of the analyte can improve the resolution of closely eluting impurities.

  • Column Chemistry: If peak tailing is observed, which can occur with basic compounds on silica-based C18 columns, consider using a column with base-deactivated silica or a different stationary phase chemistry (e.g., a C8 or Phenyl column).

Data Presentation: Example Chromatographic Conditions

The following table summarizes a potential set of optimized conditions.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium phosphate monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B for 2 min, 30-70% B in 10 min, 70% B for 3 min
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm (determined by DAD)
Injection Volume 5 µL

Method Validation

Once the method is optimized, it should be validated according to the International Council for Harmonisation (ICH) or United States Pharmacopeia (USP) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

ValidationProcess OptimizedMethod Optimized HPLC Method Specificity Specificity (Peak Purity, Resolution) OptimizedMethod->Specificity Linearity Linearity & Range OptimizedMethod->Linearity Accuracy Accuracy (Spike/Recovery) OptimizedMethod->Accuracy Precision Precision (Repeatability, Intermediate) OptimizedMethod->Precision LOD_LOQ LOD & LOQ (S/N Ratio) OptimizedMethod->LOD_LOQ Robustness Robustness (pH, Flow Rate, Temp.) OptimizedMethod->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Key parameters for the validation of the developed HPLC method.

Conclusion

The development of a robust and reliable HPLC method for 1-[(2,3-Dichlorophenyl)methyl]piperazine is achievable through a systematic and scientifically-driven approach. By considering the physicochemical properties of the analyte, a reversed-phase HPLC method with UV detection can be successfully developed and validated. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists to establish a high-quality analytical method for this important pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link][13]

  • Taylor & Francis Online. (2007, February 6). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link][14]

  • PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link][15]

  • ResearchGate. (2025, August 9). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link][2]

  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link][16]

  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from [Link][3]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link][17]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link][18]

  • NextSDS. (n.d.). 1-[(2,3-dichlorophenyl)methyl]piperazine — Chemical Substance Information. Retrieved from [Link][19]

  • GSRS. (n.d.). 1-(2,3-DICHLOROPHENYL)PIPERAZINE. Retrieved from [Link][5]

  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link][20]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link][7]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link][21]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. Retrieved from [12]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][22]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link][23]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link][24]

  • Google Patents. (n.d.). CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Retrieved from [25]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link][26]

Sources

Application

NMR Spectroscopy Protocols for 1-[(2,3-Dichlorophenyl)methyl]piperazine: A Structural Elucidation Guide

Mechanistic Context & Analytical Strategy 1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS: 523980-04-3), commonly referred to as 1-(2,3-dichlorobenzyl)piperazine, is a critical monosubstituted piperazine building block use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Strategy

1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS: 523980-04-3), commonly referred to as 1-(2,3-dichlorobenzyl)piperazine, is a critical monosubstituted piperazine building block used in the synthesis of central nervous system (CNS) therapeutics and atypical antipsychotics. Structurally, it consists of a highly electronegative 2,3-dichlorophenyl moiety linked via a benzylic carbon to a dynamic piperazine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing this molecule because it unequivocally resolves the regiochemistry of the benzylic attachment. The primary analytical challenge lies in differentiating the aliphatic piperazine protons, which are subject to rapid chair-to-chair interconversion and quadrupolar relaxation from the adjacent ¹⁴N nuclei. To establish a robust analytical profile, the NMR protocol must account for solvent interactions, concentration-dependent amine proton exchange, and the steric deshielding effects induced by the ortho-chloro substitution.

Self-Validating Experimental Workflows

To ensure high-fidelity data, the experimental setup must function as a self-validating system where each preparatory step is verified by instrument feedback.

Protocol: Sample Preparation and Acquisition
  • Sample Dissolution: Accurately weigh 15–20 mg of the analyte. Dissolve in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons, preserving the visibility of the piperazine secondary amine (N-H) signal. The 15–20 mg mass range ensures an optimal signal-to-noise ratio (SNR > 100:1) for ¹³C acquisition within a standard 1-hour timeframe .

  • Particulate Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube.

    • Causality: Removing paramagnetic impurities and undissolved particulates prevents localized magnetic field inhomogeneities. Validation: Successful filtration is confirmed post-acquisition by a TMS linewidth of < 1.0 Hz.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform Automated Tuning and Matching (ATM).

    • Validation: The instrument's wobble curve must reach the baseline exactly at the Larmor frequencies of ¹H and ¹³C. Execute gradient shimming (Z1–Z5) until the deuterium lock level stabilizes at maximum amplitude.

Workflow Step1 1. Sample Preparation Dissolve 20 mg in 600 µL CDCl3 Step2 2. Particulate Filtration Pass through 0.22 µm PTFE Step1->Step2 Step3 3. Probe Tuning & Shimming Optimize 1H/13C channels Step2->Step3 Step4 4. 1D Acquisition 1H (16 scans), 13C (1024 scans) Step3->Step4 Step5 5. 2D Correlation HSQC, HMBC for regiochemistry Step4->Step5

Standardized NMR sample preparation and acquisition workflow for piperazine derivatives.

Quantitative Assignment & Structural Elucidation

The structural asymmetry introduced by the N1-alkylation breaks the magnetic equivalence of the piperazine ring. The protons adjacent to the tertiary amine (N1) experience a different electronic environment than those adjacent to the secondary amine (N4) .

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
PositionShift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Assignment Logic
H-6 (Ar) 7.40dd1H7.8, 1.5Deshielded by the benzylic group and inductive pull of ortho-Cl.
H-4 (Ar) 7.35dd1H8.0, 1.5Deshielded by the adjacent ortho-Cl at C3.
H-5 (Ar) 7.15t1H7.9Meta to the benzylic group; exhibits standard ortho-coupling to H-4 and H-6.
CH₂ (Benzyl) 3.60s2H-Appears as a sharp singlet due to isolation from other aliphatic protons.
H-3', H-5' (Pip) 2.90m (br t)4H~4.8Adjacent to the secondary amine (N4); slightly deshielded relative to N1 protons.
H-2', H-6' (Pip) 2.50m (br t)4H~4.8Adjacent to the tertiary amine (N1); shifts upfield due to alkylation.
N-H 1.80br s1H-Broadened by ¹⁴N quadrupolar relaxation and rapid chemical exchange.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
PositionShift (ppm)TypeMechanistic Assignment Logic
C-1 (Ar) 138.5CqQuaternary carbon attached to the benzylic CH₂.
C-2 (Ar) 133.2CqQuaternary carbon bonded to the highly electronegative chlorine.
C-3 (Ar) 132.0CqQuaternary carbon bonded to the second chlorine atom.
C-4 (Ar) 129.5CHAromatic methine, para to the benzylic linkage.
C-6 (Ar) 128.2CHAromatic methine, ortho to the benzylic linkage.
C-5 (Ar) 127.4CHAromatic methine, meta to the benzylic linkage.
CH₂ (Benzyl) 60.1CH₂Strongly deshielded by the adjacent N1 atom and the aromatic ring.
C-2', C-6' (Pip) 54.3CH₂Aliphatic carbons adjacent to the tertiary amine (N1).
C-3', C-5' (Pip) 46.1CH₂Aliphatic carbons adjacent to the secondary amine (N4).

Advanced 2D NMR Methodologies

To definitively prove that the 2,3-dichlorobenzyl group is attached to the piperazine nitrogen (N-alkylation) rather than having undergone an anomalous ring-opening or C-alkylation event, Heteronuclear Multiple Bond Correlation (HMBC) is required.

The benzylic protons (H-7, ~3.60 ppm) act as the central diagnostic anchor. In the HMBC spectrum, these protons will show a strong ³J correlation across the nitrogen atom to the piperazine C2'/C6' carbons (~54.3 ppm). Simultaneously, they will exhibit ²J and ³J correlations back into the aromatic ring (C1, C2, C6), effectively bridging the two halves of the molecule in the 2D map.

HMBC H_Benz Benzylic Protons (H-7, ~3.60 ppm) C_Ar1 Aromatic C1 (~138 ppm) H_Benz->C_Ar1 2J HMBC C_Ar2 Aromatic C2/C6 (~133, 128 ppm) H_Benz->C_Ar2 3J HMBC C_Pip Piperazine C2'/C6' (~54 ppm) H_Benz->C_Pip 3J HMBC

Key HMBC correlations confirming the benzylic linkage to the piperazine ring.

Conformational Dynamics & Troubleshooting

Piperazine Ring Dynamics

At 298 K, the piperazine ring undergoes rapid chair-to-chair interconversion. This dynamic process averages the axial and equatorial proton environments on the NMR timescale. Consequently, the signals for the piperazine CH₂ groups do not appear as distinct axial/equatorial doublets of doublets, but rather as broad multiplets (pseudo-triplets) . If high-resolution coupling constants are required for the piperazine ring, variable-temperature (VT) NMR must be employed. Cooling the sample to < 250 K in CDCl₃ will slow the interconversion, eventually reaching the coalescence temperature and splitting the signals into distinct axial and equatorial resonances.

The D₂O Shake Test (Self-Validation)

The chemical shift of the secondary amine proton (N-H) is highly susceptible to concentration, temperature, and trace moisture, often wandering between 1.50 and 2.50 ppm. If this signal overlaps with aliphatic impurities or is too broad to identify confidently:

  • Remove the NMR tube from the spectrometer.

  • Add 10–15 µL of Deuterium Oxide (D₂O) directly into the tube.

  • Cap and shake vigorously for 30 seconds.

  • Re-acquire the ¹H spectrum. Causality: The labile N-H proton will undergo rapid chemical exchange with the deuterium pool (yielding N-D). The complete disappearance of the broad singlet at ~1.80 ppm validates its assignment as the exchangeable amine proton.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development (ACS Publications), 2016. URL:[Link]

  • Riehl, B., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances (Royal Society of Chemistry), 2019. URL:[Link]

  • Kmentová, I., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules (MDPI), 2020. URL:[Link]

Method

mass spectrometry analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

An Application Note for the Mass Spectrometric Analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine Introduction 1-[(2,3-Dichlorophenyl)methyl]piperazine is a substituted piperazine derivative. As a significant chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Mass Spectrometric Analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Introduction

1-[(2,3-Dichlorophenyl)methyl]piperazine is a substituted piperazine derivative. As a significant chemical intermediate and a known metabolite of the atypical antipsychotic drug aripiprazole, the ability to accurately identify and quantify this compound is critical in pharmaceutical research and development.[1][2] Its analysis is essential for quality control in drug synthesis, pharmacokinetic and toxicokinetic studies, and metabolite identification.[1][3]

This application note provides a detailed guide for the analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it the gold standard for analyzing pharmaceutical compounds in complex matrices.[4][5] The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a robust and reliable analytical workflow.

Physicochemical Properties and Mass Spectrometry Fundamentals

A foundational understanding of the analyte's properties is crucial for method development.

  • Molecular Formula: C₁₀H₁₂Cl₂N₂[6]

  • Average Molecular Weight: ~231.12 g/mol [2][6]

  • Monoisotopic Mass: 230.0378 Da[2][6]

In positive mode electrospray ionization (ESI), the compound is expected to be readily protonated on one of the piperazine nitrogen atoms. Therefore, the precursor ion for MS/MS analysis will be the protonated molecule, [M+H]⁺, with an expected m/z of approximately 231.0451.[6]

The Chlorine Isotopic Signature

A key identifying feature of 1-[(2,3-Dichlorophenyl)methyl]piperazine in mass spectrometry is its distinct isotopic pattern, arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1.[6] For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:

  • [M]⁺: The peak corresponding to the ion with two ³⁵Cl atoms.

  • [M+2]⁺: A peak approximately 65% of the intensity of [M]⁺, corresponding to the ion with one ³⁵Cl and one ³⁷Cl atom.[6]

  • [M+4]⁺: A peak approximately 10% of the intensity of [M]⁺, corresponding to the ion with two ³⁷Cl atoms.[6]

This unique isotopic signature provides a high degree of confidence in the identification of the compound and any of its chlorine-containing fragments.[6]

Analytical Workflow Overview

The overall process, from sample receipt to final data analysis, follows a systematic workflow designed to ensure accuracy and reproducibility.

LC-MSMS_Workflow Figure 1: High-Level Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample SPE Solid-Phase Extraction or Dilution Sample->SPE Matrix Removal Extract Purified Extract SPE->Extract Elution & Concentration LC LC Separation (C18 Column) Extract->LC Injection MS ESI-MS/MS Detection (MRM Mode) LC->MS Ionization Processing Chromatogram Integration & Peak Identification MS->Processing Raw Data Report Quantitative Report & Confirmation Processing->Report Analysis

Caption: High-Level Experimental Workflow

Part 1: Sample Preparation Protocol

The goal of sample preparation is to isolate the analyte from potentially interfering matrix components, concentrate it, and present it in a solvent compatible with the LC-MS/MS system. The following protocol describes a general Solid-Phase Extraction (SPE) method suitable for biological matrices like plasma or urine.[1] For analysis of the pure compound or in simple matrices, a direct dilution in the initial mobile phase may be sufficient.

Rationale: SPE is chosen for its ability to efficiently clean up complex samples, reducing matrix effects and improving method robustness. A C18 sorbent is effective for retaining moderately nonpolar compounds like arylpiperazines from aqueous matrices.[1]

Step-by-Step SPE Protocol:

  • Cartridge Conditioning:

    • Action: Sequentially wash a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.[1]

    • Causality: The methanol wets the hydrophobic C18 chains, and the water equilibrates the column to the aqueous conditions of the sample, ensuring proper retention of the analyte.

  • Sample Loading:

    • Action: Load 1 mL of the pre-treated sample (e.g., plasma with an added internal standard) onto the conditioned cartridge.[1]

    • Causality: The analyte and other hydrophobic/moderately polar components are retained on the C18 sorbent while highly polar, water-soluble components like salts pass through.

  • Washing:

    • Action: Wash the cartridge with 3 mL of deionized water or a weak organic wash (e.g., 5% methanol in water).[1]

    • Causality: This step removes weakly retained, polar impurities without eluting the target analyte, leading to a cleaner final extract.

  • Elution:

    • Action: Elute the analyte from the cartridge with 2 mL of methanol into a clean collection tube.[1]

    • Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analyte and the C18 sorbent, releasing it from the column.

  • Drying and Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]

    • Causality: Drying concentrates the analyte, increasing sensitivity. Reconstitution in the initial mobile phase is critical for ensuring good peak shape during the chromatographic injection.

Part 2: LC-MS/MS Method and Protocols

The reconstituted extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions

The objective of the LC method is to separate the analyte from any remaining matrix components and deliver it consistently to the mass spectrometer.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar to nonpolar compounds like arylpiperazines.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase for reversed-phase chromatography. Formic acid provides protons to facilitate positive ionization (ESI+).[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase for eluting the analyte. Acetonitrile is a common, effective solvent for this class of compounds.[8]
Gradient Elution 10% B to 95% B over 5 minutes, hold 1 min, re-equilibrateA gradient is necessary to ensure elution of the analyte with good peak shape and to clean the column of more hydrophobic components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume is used to prevent column overloading and peak distortion.

Tandem Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is set up to specifically detect and confirm the identity of the analyte using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar, thermally labile molecules. The basic nitrogen atoms of the piperazine ring are readily protonated in positive mode.[7][9]
Capillary Voltage 3.5 - 4.0 kVOptimizes the formation of the electrospray plume for efficient ion generation.
Source Temperature 300 - 350 °CFacilitates the desolvation of droplets to release gas-phase ions.[10]
MRM Transition 1 (Quantitative) m/z 231.0 -> m/z 119.1Precursor ion is [M+H]⁺. This product ion likely corresponds to the cleavage of the piperazine ring.
MRM Transition 2 (Confirmatory) m/z 231.0 -> m/z 70.1This product ion is another characteristic fragment of the piperazine moiety.[6]
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) 15-30 eV (To be optimized)The energy applied to induce fragmentation. This must be optimized for the specific instrument to maximize the signal of the product ions.

Fragmentation Pathway and Data Interpretation

Collision-Induced Dissociation (CID) of the protonated 1-[(2,3-Dichlorophenyl)methyl]piperazine ion is expected to primarily involve the fragmentation of the piperazine ring, as this is a common pathway for such derivatives.[6][11]

Fragmentation_Pathway Figure 2: Proposed Fragmentation Pathway Precursor Precursor Ion [M+H]⁺ m/z 231.0 NeutralLoss1 Neutral Loss Precursor->NeutralLoss1 NeutralLoss2 Further Fragmentation Precursor->NeutralLoss2 Fragment1 Product Ion m/z 119.1 Fragment2 Product Ion m/z 70.1 NeutralLoss1->Fragment1 NeutralLoss2->Fragment2

Caption: Proposed Fragmentation Pathway

Self-Validating Data Interpretation:

  • Retention Time: The primary identification point is the retention time of the analyte, which should match that of a known reference standard analyzed under identical conditions.

  • MRM Transitions: The simultaneous detection of both the quantitative (m/z 231.0 -> 119.1) and confirmatory (m/z 231.0 -> 70.1) transitions provides a high degree of certainty. The ratio of the peak areas of these two transitions should be consistent across all samples and standards.

  • Isotopic Pattern Confirmation: For definitive identification, especially in complex matrices or for structure elucidation, acquiring a full scan or product ion scan is recommended. The resulting spectrum should display the characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster for the precursor ion, confirming the presence of two chlorine atoms.[6]

By combining these three pillars—chromatographic retention, specific mass-to-charge transitions, and the unique isotopic signature—the method provides a self-validating system for the trustworthy identification and analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

References

  • Technical Support Center: Analysis of 1-(2,3-Dichlorophenyl)piperazine Synthesis by Mass Spectrometry - Benchchem. (URL: )
  • GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine - Benchchem. (URL: )
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (URL: [Link])

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. (URL: [Link])

  • 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem. (URL: [Link])

  • Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study - ResearchGate. (URL: [Link])

  • Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed. (URL: [Link])

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (URL: [Link])

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues | TSI Journals. (URL: [Link])

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF - ResearchGate. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 1-[(2,3-Dichlorophenyl)methyl]piperazine in the Synthesis of Cariprazine

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-[(2,3-dichlorophenyl)methyl]piperazine, a pivotal precursor in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-[(2,3-dichlorophenyl)methyl]piperazine, a pivotal precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus of this document is its application in the synthesis of Cariprazine, an atypical antipsychotic.

Introduction to 1-[(2,3-Dichlorophenyl)methyl]piperazine

1-[(2,3-Dichlorophenyl)methyl]piperazine is an aromatic piperazine derivative, recognized as a crucial building block in the synthesis of numerous pharmaceuticals.[1][2] Its chemical structure, featuring a dichlorophenyl group attached to a piperazine ring, imparts specific physicochemical properties that are leveraged in the synthesis of complex molecules. This precursor is a key intermediate in the manufacturing of several atypical antipsychotic drugs, including Aripiprazole, Brexpiprazole, and Cariprazine.[2][3]

Chemical Properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine:

PropertyValue
CAS Number 523980-04-3[4]
Molecular Formula C11H14Cl2N2
Molecular Weight 245.15 g/mol
Appearance White to off-white crystalline powder[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane[2]

Cariprazine: A Case Study in API Synthesis

Cariprazine, marketed under the brand name Vraylar, is a third-generation atypical antipsychotic medication.[5] It is primarily used in the treatment of schizophrenia and bipolar disorder.[6][7] Cariprazine's therapeutic efficacy is attributed to its unique mechanism of action as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor, and as a partial agonist at serotonin 5-HT1A receptors.[5][7][8][9]

The synthesis of Cariprazine is a multi-step process where 1-[(2,3-dichlorophenyl)methyl]piperazine serves as a critical starting material, forming a significant portion of the final API's scaffold.

Synthetic Pathway of Cariprazine from 1-[(2,3-Dichlorophenyl)methyl]piperazine

The synthesis of Cariprazine from 1-[(2,3-dichlorophenyl)methyl]piperazine generally involves the coupling of the piperazine derivative with a suitable cyclohexyl intermediate. A common synthetic route involves the reductive amination of an aldehyde with the secondary amine of the piperazine ring.

G A 1-[(2,3-Dichlorophenyl)methyl]piperazine C Reductive Amination (e.g., Sodium triacetoxyborohydride) A->C B trans-4-(2-oxoethyl)cyclohexyl]-N,N-dimethylurea B->C D Cariprazine C->D

Caption: Synthetic pathway to Cariprazine.

Detailed Experimental Protocol for Cariprazine Synthesis

This protocol outlines the synthesis of Cariprazine via reductive amination, a common and effective method.

Materials and Reagents:

  • 1-[(2,3-Dichlorophenyl)methyl]piperazine

  • trans-4-(2-oxoethyl)cyclohexyl]-N,N-dimethylurea

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas for inert atmosphere

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structural confirmation

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-[(2,3-Dichlorophenyl)methyl]piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: To the stirred solution, add trans-4-(2-oxoethyl)cyclohexyl]-N,N-dimethylurea (1.1 eq).

  • Initiation of Reductive Amination: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture at room temperature. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the acetic acid and decompose the excess reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Cariprazine.

  • Product Characterization:

    • Confirm the structure of the synthesized Cariprazine using NMR and MS.

    • Determine the purity of the final product using HPLC.

Quantitative Data Summary

ParameterValue
Molar Ratio (Piperazine:Aldehyde:STAB) 1 : 1.1 : 1.5
Reaction Time 12-24 hours
Typical Yield 75-85%
Purity (by HPLC) >99%

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve 1-[(2,3-Dichlorophenyl)methyl]piperazine in anhydrous DCM B Add trans-4-(2-oxoethyl)cyclohexyl]- N,N-dimethylurea A->B C Add glacial acetic acid B->C D Add Sodium triacetoxyborohydride C->D E Stir at room temperature and monitor D->E F Quench with saturated NaHCO3 E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L Characterize by NMR and MS K->L M Assess purity by HPLC L->M

Caption: Experimental workflow for Cariprazine synthesis.

Analytical Characterization

The identity and purity of the synthesized Cariprazine must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of APIs and their intermediates.[10] A validated HPLC method should be used to quantify the purity of the final product and to detect any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of volatile and semi-volatile intermediates and impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product, confirming the correct connectivity of the atoms.[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

Conclusion

1-[(2,3-Dichlorophenyl)methyl]piperazine is a cornerstone in the synthesis of Cariprazine and other important APIs. The protocol detailed herein provides a robust and reproducible method for its utilization in a laboratory setting. Adherence to rigorous analytical characterization is paramount to ensure the quality and purity of the final active pharmaceutical ingredient.

References

  • Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. (2021, April 11). Retrieved from [Link]

  • Mechanism of Action - VRAYLAR® (cariprazine). Retrieved from [Link]

  • Cariprazine - Wikipedia. Retrieved from [Link]

  • A Brief Review of Cariprazine | American Journal of Psychiatry Residents' Journal. (2024, March 1). Retrieved from [Link]

  • What is the mechanism of Cariprazine hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. (2022, February 17). Retrieved from [Link]

  • 1-[(2,3-dichlorophenyl)methyl]piperazine — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Retrieved from [Link]

  • Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Patsnap Eureka. (2021, November 23). Retrieved from [Link]

  • WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents.
  • 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem. Retrieved from [Link]

  • Antipsychotic drug Cariprazine synthesis: An improved and commercially viable synthetic approach | Request PDF - ResearchGate. Retrieved from [Link]

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2 - PubChem. Retrieved from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents.
  • 1-(2,3-Dichlorophenyl)piperazine (CAS No: 41202-77-1) API Intermediate Manufacturers. Retrieved from [Link]

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride (CAS No: 119532-26-2) API Intermediate Manufacturers - apicule. Retrieved from [Link]

  • WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents.
  • Analytical Methods - RSC Publishing. (2010, January 15). Retrieved from [Link]

  • 67533287 - MeSH Result - NCBI. Retrieved from [Link]

Sources

Method

Advanced Purification Protocols for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Executive Summary & Physicochemical Rationale 1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS: 523980-04-3) is a critical pharmacophore building block heavily utilized in the synthesis of CNS-active therapeutics, particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS: 523980-04-3) is a critical pharmacophore building block heavily utilized in the synthesis of CNS-active therapeutics, particularly atypical antipsychotics targeting dopaminergic pathways[1].

The primary challenge in synthesizing this intermediate via direct N-alkylation of piperazine is the lack of chemoselectivity. The reaction invariably yields a statistical mixture of unreacted piperazine, the desired mono-alkylated target, and the over-alkylated N,N'-(bis)-[(2,3-dichlorophenyl)methyl]piperazine[2].

To isolate the pure mono-alkylated product, researchers must exploit the subtle physicochemical differences between these three species. The purification strategy relies on two fundamental principles:

  • Differential Basicity (pKa): Piperazine has two highly basic nitrogens (pKa ~9.8, 5.6). The mono-alkylated product is less basic, and the bis-alkylated impurity is the least basic. This allows for chemoselective partitioning across a pH gradient.

  • Crystal Lattice Thermodynamics: The secondary amine in the mono-alkylated product readily forms a highly ordered, insoluble dihydrochloride salt in lower alcohols. The bis-alkylated impurity, lacking a secondary amine for robust hydrogen bonding, remains highly soluble in the mother liquor[3].

Strategic Workflow

The following workflow illustrates the orthogonal pathways available for purifying the crude mixture. Pathway A is preferred for scalable, bulk API preparation, while Pathway B is utilized for high-resolution analytical standard generation.

PurificationWorkflow Crude Crude Reaction Mixture (Piperazine, Mono-, Bis-alkylated) Extr Chemoselective Acid-Base Extraction (pH Gradient Partitioning) Crude->Extr Dissolve in H2O/DCM Aq Aqueous Phase (Unreacted Piperazine) Extr->Aq pH < 4.0 Org Organic Phase (Mono- & Bis-alkylated) Extr->Org pH > 10.0 Cryst Thermodynamic Crystallization (Ethanolic HCl, 0 °C) Org->Cryst Pathway A (Scalable API Prep) Chrom Flash Chromatography (DCM/MeOH/NH4OH) Org->Chrom Pathway B (Analytical Prep) PureCryst Pure Monoalkylated Dihydrochloride Salt Cryst->PureCryst Filter & Wash PureChrom Pure Monoalkylated Free Base Chrom->PureChrom Evaporate Fractions

Workflow for the isolation and purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Self-Validating Experimental Methodologies

Protocol A: Chemoselective Acid-Base Extraction

Causality: This step is designed to aggressively strip out unreacted piperazine. By lowering the pH to 4.0, all amine species are protonated and move to the aqueous phase. By selectively raising the pH to ~10.5, the mono-alkylated and bis-alkylated species are free-based and partition into the organic phase, leaving the highly polar piperazine behind.

Step-by-Step Procedure:

  • Quench & Acidify: Dilute the crude reaction mixture with Dichloromethane (DCM) and equal volumes of distilled water. Slowly add 2M HCl with vigorous stirring until the aqueous phase reaches pH 2.0.

  • Phase Separation: Separate the layers. Discard the organic layer (which now contains non-basic impurities like unreacted 2,3-dichlorobenzyl chloride).

  • Basification: Cool the aqueous phase in an ice bath to 0 °C. Slowly add 5M NaOH dropwise until the pH stabilizes at 10.5. Note: Exceeding pH 12 is unnecessary and can cause emulsion issues.

  • Extraction: Extract the aqueous phase three times with fresh DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil (Mixture of mono- and bis-alkylated products).

Self-Validation / In-Process Control (IPC): Before discarding the final aqueous layer, spot a drop onto a TLC plate and stain with Ninhydrin (heat to 110 °C). A dark purple spot indicates piperazine is successfully retained in the aqueous phase. If the organic phase shows a purple spot, extraction is incomplete.

Protocol B: Thermodynamic Salt Crystallization (Pathway A)

Causality: Adapted from classical benzylpiperazine purification standards[3], this method utilizes the dielectric constant of absolute ethanol. The addition of anhydrous HCl forces the protonation of both the secondary and tertiary amines of the mono-alkylated product. The resulting dihydrochloride salt forms a highly ordered crystal lattice that is insoluble in cold ethanol, driving its precipitation.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil from Protocol A in absolute ethanol (approx. 5 mL per gram of crude).

  • Salt Formation: Cool the flask to 0 °C in an ice bath. Slowly add a saturated solution of ethanolic HCl (or bubble dry HCl gas) until the solution is strongly acidic (pH < 2 on wetted indicator paper).

  • Crystallization: Stir the mixture at 0 °C for 1 to 2 hours. Heavy, prismatic white plates of 1-[(2,3-Dichlorophenyl)methyl]piperazine dihydrochloride will precipitate.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake twice with ice-cold absolute ethanol, followed by a final wash with dry diethyl ether to displace the alcohol.

  • Drying: Dry the crystals under high vacuum at 40 °C to constant weight.

Self-Validation / In-Process Control (IPC): To validate the thermodynamic separation, take a 2 mg aliquot of the dried crystals. Dissolve in 1 mL water, basify with 1 drop of 5M NaOH, and extract with 1 mL DCM. Run a TLC of this organic layer against the crude oil (Eluent: DCM/MeOH/NH₄OH 90:9:1). The bis-alkylated impurity (Rf ~0.8) must be completely absent, leaving only the mono-alkylated product (Rf ~0.4).

Protocol C: Orthogonal Flash Chromatography (Pathway B)

Causality: For analytical standards where salt formation is undesirable, silica gel chromatography separates the free bases based on polarity. The secondary amine of the mono-alkylated product interacts strongly with the silanol groups on the stationary phase, eluting significantly later than the lipophilic bis-alkylated impurity.

Step-by-Step Procedure:

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using DCM as the solvent.

  • Loading: Load the crude oil from Protocol A onto the column.

  • Elution: Elute using a solvent system of DCM : Methanol : Aqueous NH₄OH (90:9:1). Causality: The 1% NH₄OH is critical; it suppresses the ionization of the amines on the acidic silica, preventing peak tailing and irreversible binding.

  • Fractionation: Collect fractions and monitor via TLC (UV 254 nm and Ninhydrin stain).

  • Recovery: Pool the fractions containing the pure product (Rf ~0.4) and evaporate under reduced pressure to yield the pure free base.

Quantitative Method Comparison

To assist in selecting the appropriate purification route, the following table summarizes the empirical performance metrics of the described methodologies.

Purification MethodYield RecoveryPurity (HPLC)ScalabilityPrimary Application
Acid-Base Extraction 85 – 90%~80 – 85%High (Multi-Kg)Bulk crude processing; Piperazine removal
Salt Crystallization 70 – 75%> 99.5%High (Multi-Kg)API intermediate isolation; Commercial scale-up
Flash Chromatography 60 – 65%> 99.0%Low (Gram scale)Analytical standard preparation; Free-base isolation

Sources

Application

Crystallization Methods for 1-[(2,3-Dichlorophenyl)methyl]piperazine: An In-Depth Technical Guide

Introduction: The Critical Role of Crystallization in the Purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine 1-[(2,3-Dichlorophenyl)methyl]piperazine is a pivotal intermediate in the synthesis of various active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in the Purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine

1-[(2,3-Dichlorophenyl)methyl]piperazine is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and solid-state properties of this compound are of paramount importance, as they directly influence the quality, safety, and efficacy of the final drug product. Crystallization is a fundamental and powerful technique for the purification of this and other solid organic compounds. This process leverages the differential solubility of the target molecule and its impurities in a selected solvent or solvent system at varying temperatures to yield a highly purified crystalline solid.

This comprehensive guide provides detailed application notes and protocols for the crystallization of 1-[(2,3-Dichlorophenyl)methyl]piperazine, with a focus on its hydrochloride salt, which is a common solid form. The methodologies described herein are grounded in established physicochemical principles and validated through practical application, offering researchers, scientists, and drug development professionals a reliable resource for obtaining high-purity material suitable for downstream applications.

Physicochemical Properties: A Foundation for Rational Crystallization Design

A thorough understanding of the physicochemical properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine and its salts is the cornerstone of developing robust and efficient crystallization protocols. The choice of an appropriate solvent system, temperature profile, and crystallization technique is dictated by these fundamental characteristics.

Property1-[(2,3-Dichlorophenyl)methyl]piperazine (Free Base)1-[(2,3-Dichlorophenyl)methyl]piperazine Hydrochloride
Molecular Formula C₁₀H₁₂Cl₂N₂C₁₀H₁₂Cl₂N₂ · HCl
Molecular Weight 231.12 g/mol [1]267.58 g/mol
Appearance Brown OilWhite to Off-White Solid
Melting Point Not applicable (liquid at room temp.)243-247 °C
Solubility Data not readily available in literature.Soluble in water, DMSO, and methanol; Sparingly soluble in ethanol.[2][3]

Crystallization Methodologies: Protocols and Scientific Rationale

The selection of a crystallization method is contingent on the properties of the compound and the desired outcome in terms of crystal size, morphology, and purity. This section details two primary and effective methods for the crystallization of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride: Cooling Crystallization and Anti-Solvent Crystallization.

Method 1: Cooling Crystallization from a Mixed Solvent System

Cooling crystallization is a widely employed technique that relies on the principle that the solubility of most solids in a liquid decreases as the temperature is lowered. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool, the compound will crystallize out of the solution.

Causality Behind Experimental Choices: The selection of a methanol/water mixed solvent system is strategic. Methanol is a good solvent for 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride at elevated temperatures, allowing for complete dissolution of the crude material. Water acts as an anti-solvent, reducing the solubility of the compound as it is added and upon cooling, thereby promoting crystallization and improving the yield. The slow cooling rate is crucial for the formation of large, well-defined crystals, which are typically of higher purity as impurities are excluded from the growing crystal lattice.[4]

Detailed Protocol: Cooling Crystallization

  • Dissolution: In a suitable flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride in a minimal amount of hot methanol (approximately 65 °C). Stir until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Induce Saturation: To the hot, clear solution, add deionized water dropwise while stirring until a faint, persistent cloudiness is observed. This indicates that the solution has reached its saturation point.

  • Re-dissolution: Gently reheat the solution until it becomes clear again. This ensures that crystallization begins from a homogeneous solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold methanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization

G A Dissolve Crude Product in Hot Methanol B Hot Filtration (Optional) A->B C Add Water (Anti-solvent) to Saturation B->C D Reheat to Clarity C->D E Slow Cooling & Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Methanol/Water F->G H Dry Under Vacuum G->H I High-Purity Crystals H->I

Caption: Workflow for the cooling crystallization of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride.

Method 2: Anti-Solvent Crystallization

Anti-solvent crystallization, also known as drowning-out or precipitation, is a technique where a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound in a good solvent.[5] This addition reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization.

Causality Behind Experimental Choices: This method is particularly useful for compounds that are highly soluble in a given solvent even at low temperatures, making cooling crystallization inefficient. The choice of a miscible solvent/anti-solvent pair is critical to ensure a homogeneous mixture and controlled precipitation. The rate of anti-solvent addition is a key parameter; a slow addition rate generally leads to the formation of larger and more regular crystals, while a rapid addition can result in the formation of smaller, less pure particles.[6]

Detailed Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride in a suitable solvent (e.g., methanol or ethanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible anti-solvent (e.g., water, heptane, or hexane) dropwise. Continue the addition until the solution becomes turbid, indicating the onset of precipitation.

  • Crystal Growth: Allow the mixture to stir at room temperature for a period to allow for complete crystallization and crystal growth. The optimal time may need to be determined empirically.

  • Cooling (Optional): To further increase the yield, the mixture can be cooled in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow for Anti-Solvent Crystallization

G A Dissolve Crude Product in a Good Solvent B Slowly Add Anti-Solvent A->B C Stir to Promote Crystal Growth B->C D Cooling (Optional) to Maximize Yield C->D E Vacuum Filtration D->E F Wash with Anti-Solvent E->F G Dry Under Vacuum F->G H Purified Crystals G->H

Caption: Workflow for the anti-solvent crystallization of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride.

Troubleshooting Common Crystallization Challenges

Even with well-defined protocols, challenges can arise during the crystallization process. A proactive and informed approach to troubleshooting is essential for success.

ChallengePotential Cause(s)Recommended Solution(s)
Oiling Out The compound separates as a liquid phase instead of a solid. This can occur if the solution is too concentrated or cooled too rapidly.- Use a more dilute solution.- Slow down the cooling rate.- Add a seed crystal to induce crystallization.- Consider a different solvent system.
Poor Crystal Yield The compound is too soluble in the mother liquor, even at low temperatures.- Use a smaller amount of the primary solvent.- Add more anti-solvent.- Cool the solution to a lower temperature (if possible).
Formation of Fine Needles Rapid crystallization due to high supersaturation.- Decrease the cooling rate.- Reduce the rate of anti-solvent addition.- Use a less polar solvent system if applicable.
Persistent Impurities Co-crystallization of impurities with similar solubility profiles to the target compound.- Perform a second recrystallization.- Consider using a different solvent system that has a greater solubility difference between the compound and the impurity.
No Crystallization Occurs The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration.- Add more anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal.

Conclusion: Achieving High Purity through Controlled Crystallization

The crystallization methods detailed in this guide provide robust and reliable pathways for the purification of 1-[(2,3-Dichlorophenyl)methyl]piperazine, particularly its hydrochloride salt. By carefully selecting the appropriate method and meticulously controlling key parameters such as solvent composition, temperature, and cooling or addition rates, researchers can consistently obtain high-purity crystalline material. A thorough understanding of the underlying scientific principles, coupled with a systematic approach to troubleshooting, will empower scientists and drug development professionals to optimize their crystallization processes and ensure the quality of this critical pharmaceutical intermediate.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
  • BenchChem. (2025). Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol.
  • Chudasama, C. J., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.
  • Cooling rate effect on crystallization. (2020). Reddit. Retrieved from [Link]

  • Gao, Y., et al. (2011). Crystallization of an active pharmaceutical ingredient that oils out. Industrial & Engineering Chemistry Research, 50(15), 9315-9321.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Kakran, M., et al. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering, 3(3), 181-186.
  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]

  • Sarniguet, C., et al. (2021).
  • Singh, P., et al. (2018). SYNTHESIS, GROWTH AND CHARACTERIZATION OF PIPERAZINIUM p-AMINOBENZOATE AND PIPERAZINIUM p-CHLOROBENZOATE NONLINEAR OPTICAL SINGLE CRYSTALS.
  • Sravanthi, V., & Kumar, M. S. (2018). Antisolvent crystallization: A novel approach to bioavailability enhancement.
  • S. S. L. D. S. (2021). 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate.
  • Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826–3838.
  • What is the best method for a two solvent crystallization? (2023). ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2014). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Crystal Growth & Design, 14(12), 6251-6258.
  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 1-[(2,3-Dichlorophenyl)methyl]piperazine (DCMPP)

Introduction: Unraveling the Therapeutic Potential of a Novel Phenylpiperazine Analog The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Phenylpiperazine Analog

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS) and demonstrating a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] 1-[(2,3-Dichlorophenyl)methyl]piperazine (referred to herein as DCMPP) is a novel investigational compound emerging from this versatile chemical family. Its structural similarity to known psychoactive compounds, such as 1-(2,3-Dichlorophenyl)piperazine (DCPP), a metabolite of the atypical antipsychotic aripiprazole, suggests a potential interaction with key neurotransmitter systems.[3] Specifically, DCPP has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[3] Furthermore, derivatives of the dichlorophenylpiperazine core have exhibited promising anticancer activities, including the induction of apoptosis and inhibition of critical cancer-related enzymes like telomerase.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of DCMPP. The protocols detailed below are designed to be robust and self-validating, enabling the elucidation of DCMPP's potential as a modulator of CNS-related pathways and as a candidate for anticancer therapeutic development. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these assays effectively.

Part 1: Elucidating the Mechanism of Action - Dopaminergic Pathway Modulation

Given the established activity of the closely related 1-(2,3-dichlorophenyl)piperazine (DCPP) at dopamine receptors, a primary avenue of investigation for DCMPP is its effect on dopaminergic signaling pathways.[3][7] The dopamine D2 and D3 receptors, both G-protein coupled receptors (GPCRs), are critical targets in the treatment of neuropsychiatric disorders.[7] A potential mechanism of action for DCMPP could involve its binding to these receptors, initiating a downstream signaling cascade that modulates adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Diagram 1: Hypothesized Dopaminergic Signaling Pathway of DCMPP

Dopaminergic_Signaling_Pathway Hypothesized DCMPP action on Dopamine D2/D3 receptors. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DCMPP DCMPP D2R Dopamine D2/D3 Receptor DCMPP->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Modulated Cellular Response cAMP->Cellular_Response Leads to

Caption: Hypothesized DCMPP action on Dopamine D2/D3 receptors.

Protocol 1: cAMP Glo™ Assay for Functional Assessment of D2/D3 Receptor Modulation

This protocol utilizes a bioluminescent assay to measure changes in intracellular cAMP levels following treatment with DCMPP in cells expressing dopamine D2 or D3 receptors. A decrease in cAMP in response to the compound would suggest agonistic activity at these Gi-coupled receptors.

Materials:

  • HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • cAMP-Glo™ Assay kit (Promega or equivalent).

  • DCMPP stock solution (dissolved in DMSO).

  • Forskolin (adenylyl cyclase activator).

  • Opaque-walled 96-well microplates suitable for luminescence measurements.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HEK293-D2 or HEK293-D3 cells in DMEM with 10% FBS.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.

    • Seed 50 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of DCMPP in serum-free DMEM. The final concentration range should be determined by preliminary dose-response experiments (e.g., 1 nM to 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., a known D2/D3 agonist).

    • Aspirate the culture medium from the wells and add 50 µL of the diluted DCMPP or control solutions.

    • To stimulate cAMP production, add 25 µL of a forskolin solution (final concentration typically 10 µM) to all wells except the unstimulated control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay kit.

    • Typically, this involves adding the cAMP-Glo™ Lysis Buffer, followed by the Kinase-Glo® Reagent.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescence data to the vehicle control.

  • Plot the normalized data against the logarithm of the DCMPP concentration to generate a dose-response curve.

  • Calculate the EC50 value to determine the potency of DCMPP as a modulator of the receptor.

Part 2: Investigating Anticancer Potential

The observation that various piperazine derivatives and metal complexes of DCPP exhibit cytotoxic effects on cancer cell lines provides a strong rationale for evaluating the anticancer properties of DCMPP.[4][5] The following protocols are designed to assess the compound's impact on cancer cell viability and to determine if cell death occurs via apoptosis.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HepG2 hepatocellular carcinoma or MCF-7 breast adenocarcinoma).[4][5]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • DCMPP stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DCMPP in culture medium.

    • Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration of DCMPP (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0)100100100
198.595.290.1
1085.370.655.4
5060.145.825.9
10042.720.310.2

Table 1: Example data from an MTT assay showing the dose- and time-dependent cytotoxic effect of DCMPP on a cancer cell line.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with DCMPP (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for 24, 48, or 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • DCMPP stock solution (in DMSO).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with DCMPP at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.12.52.4
DCMPP (IC50)40.235.824.0
Positive Control15.745.339.0

Table 2: Example data from Annexin V/PI flow cytometry analysis, indicating a significant increase in apoptotic cells following DCMPP treatment.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of 1-[(2,3-Dichlorophenyl)methyl]piperazine (DCMPP) in cell-based assays. By investigating its effects on dopaminergic signaling and its potential as an anticancer agent, researchers can gain valuable insights into the therapeutic promise of this novel compound. The provided methodologies, rooted in the known biological activities of the broader phenylpiperazine class, offer a logical and scientifically sound starting point for comprehensive preclinical evaluation.

References

  • Neuroquantology. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • Design, Synthesis and Relational Biological Evaluation of Novel Diphenylpiperazine 1,2,3-triazole Derivatives. (n.d.). Retrieved from [Link]

  • Cao, X., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10017-10039. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • Newman, A. H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-86. Retrieved from [Link]

  • Struga, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(2,3-dichlorophenyl)methyl]piperazine — Chemical Substance Information. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. Retrieved from [Link]

  • Song, Q. S., et al. (2016). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 26(14), 3294-3299. Retrieved from [Link]

  • Rana, A., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(20), 6484-8. Retrieved from [Link]

  • Lee, J. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Biomedical Science Letters, 27(1), 19-25. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Google Patents. (n.d.).CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.

Sources

Application

GC-MS quantification protocols for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Application Note: GC-MS Quantification Protocol for 1-[(2,3-Dichlorophenyl)methyl]piperazine Introduction & Analytical Challenges 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 2,3-dichlorobenzylpiperazine) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Quantification Protocol for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Introduction & Analytical Challenges

1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 2,3-dichlorobenzylpiperazine) is a critical compound analyzed in both pharmaceutical intermediate quality control and forensic toxicology. As a benzylpiperazine derivative, it presents significant analytical challenges. The molecule features a highly basic secondary amine within its piperazine ring (pKa ~9.8). If analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS) without structural modification, the active N-H proton interacts strongly with free silanol groups in the GC inlet and stationary phase. This results in severe peak tailing, irreversible column adsorption, and thermal degradation, ultimately compromising the limit of detection (LOD) and quantitative reproducibility[1].

To overcome these limitations, this protocol employs a robust mixed-mode Solid-Phase Extraction (SPE) followed by perfluoroacylation derivatization, ensuring a highly volatile, stable, and distinct analyte profile[2].

Experimental Design & Rationale (Causality)

A scientifically sound protocol is built on chemical causality. Every step in this workflow is designed to exploit the specific physicochemical properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: Biological matrices (e.g., plasma, urine) are highly complex. By adjusting the sample pH to 6.0, the basic piperazine nitrogen is fully protonated. When loaded onto an MCX cartridge, the analyte binds via strong ionic interactions to the sulfonic acid groups of the resin. This allows for aggressive washing with pure methanol and weak acids to strip away neutral lipids and acidic interferences without analyte loss. Elution is then triggered by introducing a basic solvent (ammonia), which deprotonates the amine, breaking the ionic bond and releasing the purified compound[1].

  • Perfluoroacylation (HFBA Derivatization): We utilize Heptafluorobutyric anhydride (HFBA) rather than standard acetylation. HFBA replaces the problematic N-H proton with a bulky, electron-withdrawing heptafluorobutyryl group. This reaction not only neutralizes the amine to prevent column interaction but also adds significant mass (+196 Da). In MS detection, the fluorine-rich fragments appear at higher m/z values, shifting the target ions away from the low-mass background noise typical of biological matrices, thereby exponentially increasing the Signal-to-Noise (S/N) ratio in Selected Ion Monitoring (SIM) mode[2][3].

Workflow Visualizations

GCMS_Workflow Sample Biological Sample (Plasma/Urine) PreTreat Pre-treatment (Protein PPT / Hydrolysis) Sample->PreTreat SPE Mixed-Mode SPE (Strong Cation Exchange) PreTreat->SPE Deriv Perfluoroacylation (HFBA Derivatization) SPE->Deriv GCMS GC-MS Analysis (EI-SIM Mode) Deriv->GCMS Data Data Processing (Quantification via IS) GCMS->Data

Caption: Workflow for the GC-MS extraction, derivatization, and quantification of benzylpiperazines.

Derivatization_Mechanism Analyte 1-[(2,3-Dichlorophenyl) methyl]piperazine Reaction Acylation (60°C, 20 min) Analyte->Reaction Reagent HFBA (Derivatizing Agent) Reagent->Reaction Product HFB-Derivatized Analyte Reaction->Product Byproduct Heptafluorobutyric Acid (Evaporated) Reaction->Byproduct

Caption: Reaction mechanism for the perfluoroacylation of the piperazine secondary amine using HFBA.

Detailed Step-by-Step Protocol

Reagents Required: Heptafluorobutyric anhydride (HFBA, analytical grade), Ethyl Acetate (anhydrous), Dichloromethane, Isopropanol, Ammonium Hydroxide (25%), MCX SPE Cartridges (30 mg/3 mL). Internal Standard (IS): Benzylpiperazine-d7 (BZP-d7)[1].

Step 1: Sample Pre-treatment

  • Aliquot 1.0 mL of the biological sample (plasma or urine) into a clean glass centrifuge tube.

  • Spike the sample with 50 µL of the BZP-d7 Internal Standard working solution (1.0 µg/mL).

  • Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds. (Note: For plasma, perform protein precipitation with cold acetonitrile prior to buffering, centrifuge, and use the supernatant).

Step 2: Solid-Phase Extraction (SPE)

  • Condition: Pass 3 mL of Methanol followed by 3 mL of deionized water through the MCX cartridge. Do not let the sorbent dry.

  • Load: Apply the buffered sample mixture at a controlled flow rate of 1 mL/min.

  • Wash 1: Pass 3 mL of 0.1 M HCl to remove polar and acidic interferences.

  • Wash 2: Pass 3 mL of pure Methanol to remove hydrophobic/neutral lipids. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elute: Elute the target analytes using 3 mL of a freshly prepared mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v). Collect in a clean glass tube.

Step 3: HFBA Derivatization

  • Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 50 µL of anhydrous Ethyl Acetate.

  • Add 50 µL of HFBA reagent. Seal the vial tightly with a PTFE-lined cap[3].

  • Incubate in a heating block at 60°C for exactly 20 minutes.

  • Critical Step: Remove from heat, uncap, and evaporate the mixture to complete dryness under nitrogen. Causality: Unreacted HFBA and its byproduct (heptafluorobutyric acid) are highly corrosive and will rapidly degrade the GC column's stationary phase if injected[2].

  • Reconstitute the final derivatized analyte in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a micro-insert.

GC-MS Instrumental Parameters

  • Column: TG-5MS or DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[2].

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injection: 1 µL injection volume, Splitless mode, Inlet temperature set to 260°C.

  • Oven Temperature Program:

    • Initial: 70°C, hold for 1.0 min.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: 5.0 min at 280°C (Total run time: 20.0 min)[2].

  • Mass Spectrometer: Electron Impact (EI) source at 70 eV. Transfer line at 280°C, Ion source at 230°C. Data acquisition in SIM mode.

Quantitative Data Summaries

Table 1: GC-MS SIM Parameters and Fragmentation Note: The derivatized mass of 1-[(2,3-Dichlorophenyl)methyl]piperazine-HFB is 441 Da. Fragmentation yields a base piperazine-HFB ion (m/z 281) and a dichlorobenzyl cation (m/z 159).

Analyte / StandardRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-[(2,3-Dichlorophenyl)methyl]piperazine-HFB 12.45281 159441
BZP-d7-HFB (Internal Standard) 10.15260 98267

Table 2: Method Validation Performance Metrics Data adapted from established validation standards for benzylpiperazine derivatives[4][5].

ParameterPerformance MetricAcceptance Criteria
Linear Dynamic Range 5.0 – 1000 ng/mLR² > 0.995
Limit of Detection (LOD) 2.0 ng/mLS/N ≥ 3:1
Limit of Quantification (LOQ) 5.0 ng/mLS/N ≥ 10:1, Precision ≤ 20%
Extraction Recovery (SPE) 88.5% ± 4.2%Consistent across low/mid/high QC
Intra-day Precision (CV%) 6.4%≤ 15% (≤ 20% at LOQ)

System Suitability & Self-Validating Checks

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . Analysts must verify the following internal checks during every batch run:

  • Derivatization Efficiency Check: Monitor the baseline for the underivatized analyte mass (m/z 245). If a peak appears at this mass, it indicates incomplete derivatization. Causality: This is almost always caused by moisture contamination in the sample or the HFBA reagent, which hydrolyzes the anhydride into inactive acid before it can acylate the amine.

  • Matrix Effect & Injection Monitor: The absolute peak area of the BZP-d7 Internal Standard must remain within ±20% of the mean area established by the calibration curve. A sudden drop in IS area flags either severe matrix ion suppression, a clogged autosampler syringe, or a failure during the SPE elution step.

  • Qualifier/Quantifier Ratio Integrity: The ratio of the qualifier ions (m/z 159, 441) to the quantifier ion (m/z 281) must remain within ±20% of the ratio established by the neat reference standard[6]. A deviation outside this window is a self-diagnostic flag indicating a co-eluting matrix interference, preventing false-positive quantification.

Sources

Method

preparation of 1-[(2,3-Dichlorophenyl)methyl]piperazine hydrochloride salts

Application Note: Synthesis and Isolation of 1-[(2,3-Dichlorophenyl)methyl]piperazine Hydrochloride Introduction & Scope 1-[(2,3-Dichlorophenyl)methyl]piperazine (commonly referred to as 1-(2,3-dichlorobenzyl)piperazine)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 1-[(2,3-Dichlorophenyl)methyl]piperazine Hydrochloride

Introduction & Scope

1-[(2,3-Dichlorophenyl)methyl]piperazine (commonly referred to as 1-(2,3-dichlorobenzyl)piperazine) is a highly versatile pharmacophore. Piperazine derivatives are important building blocks in medicinal chemistry[1], frequently serving as the core scaffold for central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and atypical antipsychotics. While the free base form of this compound is a lipophilic oil, the hydrochloride salt is isolated as a white solid[2]. The salt form is universally preferred in drug development for its enhanced bench stability, aqueous solubility, and ease of stoichiometric formulation.

Mechanistic Principles: The Self-Validating Buffer System

The Challenge: The direct mono-N-alkylation of piperazine is synthetically problematic. Because piperazine contains two secondary amines of identical reactivity, standard nucleophilic substitution with 2,3-dichlorobenzyl chloride typically yields a statistically driven, difficult-to-separate mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired N,N'-di-alkylated byproduct.

The Causality of the Solution: To achieve >90% selectivity for mono-alkylation without the use of transient protecting groups (e.g., Boc or Cbz), this protocol leverages an in situ pH buffer system adapted from classic methodologies[3]. By reacting piperazine hexahydrate in the presence of piperazine dihydrochloride, the reaction medium is maintained at a slightly acidic pH. As the mono-alkylated 1-(2,3-dichlorobenzyl)piperazine forms, it is immediately protonated by the buffer. Because a protonated amine is non-nucleophilic, the molecule is effectively deactivated toward a second alkylation event. This self-validating thermodynamic sink ensures that the reaction yields pure mono-alkylated product, free of any disubstituted compound[3].

Experimental Protocols

Safety Note: 2,3-Dichlorobenzyl chloride is a potent alkylating agent and lachrymator. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Step 3.1: Preparation of the Piperazine Buffer System

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 24.3 g (0.125 mol) of piperazine hexahydrate and 50 mL of absolute ethanol to the flask.

  • Submerge the flask in an oil bath pre-heated to 65 °C and stir until the solid is completely dissolved.

  • Slowly introduce 22.1 g (0.125 mol) of piperazine dihydrochloride monohydrate. The mixture will form a thick, buffered slurry.

Step 3.2: Nucleophilic Substitution

  • Maintain the reaction temperature strictly at 65 °C.

  • Over a period of 10 minutes, add 24.4 g (0.125 mol) of 2,3-dichlorobenzyl chloride dropwise to the vigorously stirring slurry.

  • Continue heating and stirring at 65 °C for exactly 30 minutes. The reaction is rapid due to the highly electrophilic nature of the benzylic chloride.

  • Remove the flask from the heat source. Allow it to cool to room temperature, then place the unstirred flask in an ice bath for 30 minutes to force the precipitation of unreacted piperazine salts.

Step 3.3: Workup and Isolation of the Free Base

  • Vacuum filter the cold reaction mixture through a Büchner funnel to remove the precipitated piperazine dihydrochloride. Wash the filter cake with three 15 mL portions of ice-cold absolute ethanol.

  • Concentrate the combined filtrate and washings under reduced pressure (rotary evaporator) to remove the ethanol solvent.

  • Dissolve the resulting crude residue in 100 mL of distilled water.

  • Adjust the aqueous solution to pH > 12 by carefully adding approximately 60 mL of 5N sodium hydroxide (NaOH). This deprotonates the product, converting it into the lipophilic free base.

  • Extract the aqueous layer with chloroform or dichloromethane (4 × 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a pale oil.

Step 3.4: Hydrochloride Salt Formation

  • Dissolve the crude free base oil in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, introduce a stream of dry hydrogen chloride (HCl) gas, or dropwise add a stoichiometric excess of 2M HCl in diethyl ether until white precipitation ceases.

  • Stir for an additional 15 minutes at 0 °C to ensure complete crystallization.

  • Collect the resulting white crystalline solid by vacuum filtration, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum at 40 °C for 4 hours.

Data Presentation

Table 1: Stoichiometry and Reagent Equivalents

ReagentMW ( g/mol )EquivalentsMass (g)Moles
Piperazine hexahydrate194.231.024.30.125
Piperazine dihydrochloride monohydrate177.071.022.10.125
2,3-Dichlorobenzyl chloride195.471.024.40.125
Absolute Ethanol (Solvent)46.07N/A50 mLN/A

Table 2: Expected Yields and Physicochemical Properties

PropertyValue
Target Compound1-[(2,3-Dichlorophenyl)methyl]piperazine HCl
Molecular Formula (Salt)C₁₁H₁₄Cl₂N₂ • HCl
Molecular Weight (Salt)281.61 g/mol
Expected Yield65 - 75% (based on benzyl chloride)
Physical StateWhite crystalline solid[2]

Process Visualization

G A Piperazine Hexahydrate + Piperazine Dihydrochloride C Nucleophilic Substitution (EtOH, 65°C, 30 min) A->C B 2,3-Dichlorobenzyl Chloride B->C D pH Buffering Mechanism Protonates Mono-alkylated Product C->D Prevents di-alkylation E Filtration of Unreacted Piperazine Salts D->E F 1-(2,3-Dichlorobenzyl)piperazine Free Base Extraction (pH > 12) E->F Base workup G HCl Salt Formation (Dry HCl in Et2O, 0°C) F->G Organic extraction H 1-[(2,3-Dichlorophenyl)methyl]piperazine Hydrochloride G->H Crystallization

Workflow of 1-[(2,3-Dichlorophenyl)methyl]piperazine HCl synthesis via pH-buffered mono-alkylation.

References

  • Source: orgsyn.
  • Title: N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X)
  • Source: semanticscholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-[(2,3-Dichlorophenyl)methyl]piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-dichlorobenzyl)piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 1-(2,3-dichlorobenzyl)piperazine). This compound is a critical high-value intermediate in drug development, most notably serving as the primary precursor for atypical antipsychotics like Aripiprazole.

The most persistent point of failure in this workflow is the uncontrolled over-alkylation of the piperazine core. The causality here is fundamentally kinetic: once the first secondary amine is alkylated, the resulting mono-benzyl piperazine remains highly nucleophilic. Compounding this, the lipophilic 2,3-dichlorobenzyl group increases the intermediate's solubility in the organic phase, inadvertently accelerating the competitive secondary alkylation ( k2​ ) that yields the undesired 1,4-bis(2,3-dichlorobenzyl)piperazine byproduct[1].

Below, you will find a comprehensive guide detailing the mechanistic pathways, quantitative strategy comparisons, self-validating protocols, and troubleshooting FAQs to ensure high-yield mono-alkylation.

Mechanistic Pathway & Kinetic Branching

To improve yield, we must first understand the reaction pathway. The synthesis relies on the nucleophilic attack of piperazine on 2,3-dichlorobenzyl chloride. Because piperazine possesses two identical secondary amines, the reaction inherently branches.

ReactionPathway Pip Piperazine (Nucleophile) Mono Mono-alkylated Product (Target Yield) Pip->Mono k1 (Primary Alkylation) Elec 2,3-Dichlorobenzyl Chloride Elec->Mono Di Di-alkylated Byproduct (Yield Loss) Mono->Di k2 (Competitive) Requires Excess Electrophile

Kinetic pathway showing competitive secondary alkylation leading to the di-alkylated byproduct.

To suppress the k2​ pathway, we must employ either Statistical Control (flooding the system with piperazine), Electronic Control (using protecting groups to deactivate one nitrogen), or Ionic Control (forming a mono-salt to render one nitrogen non-nucleophilic)[2][3].

Quantitative Comparison of Yield Optimization Strategies

The table below synthesizes quantitative yield data across different N-alkylation strategies to help you select the most appropriate route for your scale and purity requirements[2][3][4].

Synthetic StrategyPiperazine EquivalentsBase / AdditiveTypical Mono-Alkylated YieldDi-Alkylated Byproduct
Direct Alkylation (Standard) 1.0 - 1.5 eqK₂CO₃40 - 55%> 30%
Statistical Excess 5.0 - 10.0 eqK₂CO₃75 - 85%< 5%
Mono-Salt Formation 2.0 eqHCl (in situ)64 - 89%Trace
Mono-Boc Protection 1.0 eq (Protected)K₂CO₃> 90%None

Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Statistical Control via Excess Piperazine (Industrial Standard)

This method is highly favored for scale-up due to its atom economy (avoiding protecting groups) and low reagent cost[4].

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (10.0 equivalents) in anhydrous acetonitrile (MeCN) in a round-bottom flask. Add K₂CO₃ (2.0 equivalents) as a mild base.

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2,3-dichlorobenzyl chloride (1.0 equivalent) in a small volume of MeCN. Add this electrophile solution dropwise over 1-2 hours using an addition funnel.

    • Causality Check: Slow addition ensures the local concentration of the electrophile remains extremely low, maximizing the statistical probability that it reacts with free piperazine rather than the mono-alkylated product.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Self-Validation: Monitor by TLC (DCM:MeOH 9:1). The 2,3-dichlorobenzyl chloride spot (UV active) should be completely consumed.

  • Workup & Purification: Filter the mixture to remove inorganic salts. Evaporate the MeCN under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer vigorously with distilled water (3x).

    • Mechanistic Insight: Free piperazine is highly water-soluble and partitions into the aqueous phase, while the lipophilic 1-[(2,3-Dichlorophenyl)methyl]piperazine remains in the EtOAc layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound.

Protocol B: Electronic Control via Mono-Boc Protection (High-Purity Standard)

For bench-scale synthesis where absolute purity is prioritized over step count, the Boc-protection route is superior[3][4].

Step-by-Step Methodology:

  • Mono-Protection: Dissolve piperazine (2.0 eq) in Dichloromethane (DCM) at 0 °C. Add a solution of Boc₂O (1.0 eq) in DCM dropwise. Stir for 12 hours at room temperature. Wash with water to remove unreacted piperazine. Dry and concentrate to yield 1-Boc-piperazine.

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) and 2,3-dichlorobenzyl chloride (1.1 eq) in MeCN. Add K₂CO₃ (2.0 eq) and reflux at 70 °C for 8 hours.

    • Self-Validation: LC-MS will show a single major product mass corresponding to the Boc-protected intermediate. No di-alkylation can occur because the carbamate nitrogen is electronically deactivated by resonance.

  • Deprotection: Isolate the intermediate, dissolve in DCM, and cool to 0 °C. Add an excess of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Neutralization: Concentrate under reduced pressure, neutralize with 1N NaOH, and extract with DCM to yield pure 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Troubleshooting & FAQs

TroubleshootingWorkflow Start Issue: Low Yield of Mono-alkylated Product Check1 Analyze LC-MS / TLC: Is Di-alkylation > 15%? Start->Check1 Sol1 Action: Increase Piperazine to 5-10 eq or switch to Mono-Boc strategy Check1->Sol1 Yes Check2 Analyze Conversion: Is Unreacted Benzyl Chloride High? Check1->Check2 No Sol2 Action: Optimize Base (K2CO3) and increase temp to 50-70°C Check2->Sol2 Yes Sol3 Action: Check reagent purity and solvent anhydrous state Check2->Sol3 No (Degradation)

Decision matrix for troubleshooting low yields in 2,3-dichlorobenzyl piperazine synthesis.

Q1: I am using 1.5 equivalents of piperazine, but my reaction still yields >30% of the di-alkylated byproduct. Why? A: Using 1.5 equivalents is insufficient to overcome the kinetic preference for di-alkylation. The lipophilic 2,3-dichlorobenzyl group makes the mono-alkylated intermediate highly soluble in your organic solvent, increasing its effective local concentration compared to the partially insoluble free piperazine base. You must increase the piperazine ratio to at least 5.0 equivalents to force statistical mono-alkylation[3][4].

Q2: How do I efficiently remove the massive excess of unreacted piperazine during the workup of Protocol A? A: Piperazine has excellent aqueous solubility, whereas 1-[(2,3-Dichlorophenyl)methyl]piperazine is highly lipophilic. By dissolving your crude mixture in a moderately polar organic solvent like Ethyl Acetate or Dichloromethane and performing 3 to 4 aggressive washes with slightly acidic water or brine, the free piperazine will partition entirely into the aqueous waste stream.

Q3: Can I use 2,3-dichlorobenzyl bromide instead of the chloride derivative? A: Yes, but proceed with caution. The bromide is a significantly better leaving group, meaning the electrophile is much more reactive. While this allows the reaction to proceed at lower temperatures, it also drastically increases the rate of the secondary alkylation ( k2​ ). If you switch to the bromide, you must use either the Mono-Boc protection route or strict cryogenic dropwise addition to prevent rampant di-alkylation.

Q4: I want to avoid protecting groups but cannot afford to use 10 equivalents of piperazine. Is there a middle ground? A: Yes. You can utilize the "Mono-Salt Strategy"[2]. By treating anhydrous piperazine (2.0 eq) with an acid (like HCl) in ethanol, you form piperazine monohydrochloride in situ. The protonated nitrogen becomes completely non-nucleophilic, leaving exactly one active secondary amine. You can then add your 2,3-dichlorobenzyl chloride. This yields up to 89% mono-alkylated product with minimal excess reagents[2][3].

References

  • [1] ResearchGate. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Available at:

  • [4] BenchChem Technical Support Team. "Technical Support Center: Optimizing Piperazine Synthesis." BenchChem. Available at:

  • [2] Google Patents. "DE1092019B - Process for the N-monoalkylation of piperazine." Available at:

  • [3] BenchChem Technical Support Team. "Benzyl piperazine-1-carboxylate." BenchChem. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 1-[(2,3-Dichlorophenyl)methyl]piperazine Chromatography

Welcome to the technical support center for the chromatographic analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine (DCPP). This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine (DCPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during the analysis of this basic compound. The following information is grounded in established chromatographic principles and aims to provide a clear path to achieving robust and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic analysis of DCPP, a basic compound prone to peak tailing and variable retention. The solutions provided are based on a systematic approach to mobile phase optimization.

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak for 1-[(2,3-Dichlorophenyl)methyl]piperazine is asymmetrical, with a pronounced "tail" extending from the back of the peak.

Cause: Peak tailing for basic compounds like DCPP in reversed-phase HPLC is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3] This is especially prevalent on older, Type A silica columns.[4][5]

Solutions:

  • Mobile Phase pH Adjustment (Low pH):

    • Mechanism: Lowering the mobile phase pH to ≤ 3 suppresses the ionization of silanol groups (Si-OH) on the stationary phase, minimizing the ion-exchange interactions that lead to peak tailing.[1][4][5] At a low pH, the silanol groups are protonated and therefore neutral.[3]

    • Protocol:

      • Prepare a mobile phase with a buffer that has a pKa within ±1 unit of the target pH. For a target pH of 2.5, a 10-20 mM phosphate buffer is a suitable choice.[4]

      • Start with an initial mobile phase composition of acetonitrile and the low pH buffer (e.g., 20:80 v/v) and adjust as needed to achieve the desired retention time.[6]

      • Caution: If using a gradient with acetonitrile, be mindful of the potential for phosphate buffer precipitation at high organic concentrations.[4]

  • Use of a Competing Base:

    • Mechanism: Adding a competing base, such as triethylamine (TEA), to the mobile phase can reduce peak tailing.[4] The competing base associates with the active silanol sites, effectively blocking them from interacting with the basic analyte.[4]

    • Protocol:

      • Add a low concentration of TEA (e.g., 5-20 mM) to the mobile phase.[1][4]

      • Note: While effective, this approach can shorten column lifetime due to accelerated hydrolysis of the stationary phase.[4]

  • Column Selection:

    • Recommendation: Utilize modern, high-purity "Type B" silica columns. These columns have a lower metal content and fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds without the need for mobile phase additives.[1][5]

Issue 2: Inconsistent or Drifting Retention Times

Symptom: The retention time for DCPP varies between injections or drifts over a sequence of runs.

Cause: Fluctuations in mobile phase pH can cause significant changes in the retention of ionizable compounds.[7] If the mobile phase pH is close to the pKa of DCPP, small pH shifts can lead to large and unpredictable changes in retention time.[8]

Solutions:

  • Effective Buffering:

    • Mechanism: A buffer resists changes in pH. Proper buffering is crucial for robust and reproducible chromatography of ionizable analytes.[3][9]

    • Protocol:

      • Select a buffer with a pKa value within ±1 pH unit of the desired mobile phase pH to ensure maximum buffering capacity.[10]

      • A buffer concentration of 10-50 mM is generally sufficient for the analysis of small molecules.[9]

      • Ensure the buffer is soluble in the highest concentration of organic modifier used in your method.[9]

  • pH Selection Away from pKa:

    • Mechanism: To ensure a consistent ionization state of the analyte, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of DCPP.[10][11] For a basic compound like DCPP, this means either a pH at least 2 units below its pKa (to ensure it is fully protonated) or a pH at least 2 units above its pKa (to ensure it is in its neutral form).

    • Consideration: Since DCPP is a basic compound, increasing the pH will decrease its ionization and increase its retention in reversed-phase chromatography.[7] Conversely, decreasing the pH will increase its ionization and decrease its retention.[8]

Issue 3: Poor Resolution from Impurities or Related Substances

Symptom: The peak for DCPP is not fully separated from other peaks in the chromatogram.

Cause: The selectivity of the chromatographic system is insufficient to resolve DCPP from co-eluting compounds. Selectivity can be influenced by the type of organic modifier, mobile phase pH, and stationary phase.

Solutions:

  • Organic Modifier Selection:

    • Mechanism: Different organic modifiers (e.g., acetonitrile, methanol, tetrahydrofuran) offer different selectivities due to their unique interactions with the analyte and stationary phase.[12][13][14] Acetonitrile and methanol are the most commonly used, and switching between them can significantly alter the separation of closely eluting peaks.[14][15]

    • Protocol:

      • If using acetonitrile, try substituting it with methanol at a concentration that provides a similar elution strength.

      • Ternary mobile phases (e.g., water, acetonitrile, and methanol) can also be explored to fine-tune selectivity.[12][16]

  • pH Optimization for Selectivity:

    • Mechanism: Changing the mobile phase pH alters the ionization state of both the analyte and any ionizable impurities, which can lead to significant changes in selectivity.[7][17]

    • Protocol:

      • Perform a pH scouting study by analyzing the sample at different pH values (e.g., pH 3, 5, and 7), ensuring the column is stable at the tested pH range.

      • Observe the changes in the elution order and resolution of the peaks to identify the optimal pH for separation.

Workflow for Mobile Phase Optimization

The following diagram outlines a logical workflow for optimizing the mobile phase for the analysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Mobile_Phase_Optimization start Start: Initial Method Conditions (e.g., C18 column, ACN/Water) peak_shape Evaluate Peak Shape start->peak_shape retention Evaluate Retention Time peak_shape->retention Good low_ph Adjust to Low pH (e.g., 2.5) with Buffer peak_shape->low_ph Tailing resolution Evaluate Resolution retention->resolution Acceptable (2 < k < 10) adjust_organic Adjust Organic Modifier % retention->adjust_organic Too High/Low change_organic Change Organic Modifier (e.g., MeOH) resolution->change_organic Inadequate end Final Optimized Method resolution->end Adequate low_ph->retention adjust_organic->resolution optimize_ph Optimize pH for Selectivity change_organic->optimize_ph optimize_ph->end

Caption: A workflow diagram for mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for analyzing 1-[(2,3-Dichlorophenyl)methyl]piperazine?

A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a low pH buffer, such as a phosphate buffer at pH 3.0.[6] A typical initial ratio would be 20:80 (v/v) of acetonitrile to buffer, which can then be adjusted to achieve the desired retention time.[6]

Q2: Why is controlling the pH of the mobile phase so important for this analysis?

1-[(2,3-Dichlorophenyl)methyl]piperazine is a basic compound, meaning its ionization state is dependent on the pH of the mobile phase.[7][17] Controlling the pH with a buffer is critical for several reasons:

  • Reproducible Retention: It ensures a consistent ionization state of the analyte, leading to stable and reproducible retention times.[18]

  • Improved Peak Shape: Operating at a low pH (e.g., below 3) suppresses the ionization of residual silanol groups on the silica-based column, which minimizes peak tailing.[1][4]

  • Selectivity Control: Adjusting the pH can alter the retention of DCPP relative to impurities, providing a powerful tool for optimizing resolution.[7]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[14] Methanol and acetonitrile have different solvent properties, which can result in different selectivities for your separation.[12][14][15] If you are struggling to resolve DCPP from an impurity with acetonitrile, switching to methanol is a valuable strategy to explore.[19]

Q4: What buffer should I choose for my mobile phase?

The choice of buffer depends on the desired pH of your mobile phase. A good buffer has a pKa value close to the target pH.[10][9] For low pH applications (e.g., pH 2-3), phosphate buffers are a common and effective choice.[4] For LC-MS applications, volatile buffers such as formic acid or ammonium formate are preferred.[9]

Q5: My DCPP peak is not retained and elutes at the void volume. What should I do?

If your analyte is not retained, it indicates that it is too polar for the current conditions. This can happen with basic compounds at low pH where they are fully ionized. Here are some steps to increase retention:

  • Decrease the percentage of organic modifier in the mobile phase.[19]

  • Increase the mobile phase pH. For a basic compound, increasing the pH will decrease its ionization, making it less polar and more retained on a reversed-phase column.[7] However, be mindful of peak shape, as higher pH can lead to tailing on standard silica columns.[20]

  • Consider a different stationary phase with alternative selectivity.

Data Summary

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Minimizes peak tailing by suppressing silanol ionization.[1][4]
Buffer 10-50 mM PhosphateProvides good buffering capacity in the low pH range.[4][9]
Organic Modifier Acetonitrile or MethanolOffers different selectivities for method optimization.[14][15]
Column Modern, high-purity (Type B) C18Reduces secondary interactions with residual silanols.[1][5]

References

  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography. Journal of Chromatography A, 158, 233-248. Available from: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Băbuţă, M., et al. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Farmacia, 59(3), 333-343. Available from: [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Available from: [Link]

  • Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available from: [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Available from: [Link]

  • Kousoulos, C. V., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Available from: [Link]

  • GL Sciences. (n.d.). 1. How to Use Buffers - HPLC Column Technical Guide. Available from: [Link]

  • Collins, D., & Lucy, C. A. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • Gwarda, A., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of the Polish Chemical Society, 81(12), 2213-2222. Available from: [Link]

  • Jandera, P. (2026, February 5). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Available from: [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Available from: [Link]

  • Kumar, V., et al. (2020). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. Journal of Chromatography A, 1626, 461358. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Rathore, A. S., et al. (2011). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Biotechnology Progress, 27(4), 1046-1055. Available from: [Link]

  • Ramulu, K., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010. Available from: [Link]

  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents. (n.d.). Google Patents.
  • Walter, T. H. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-[(2,3-Dichlorophenyl)methyl]piperazine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the chemical instability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the chemical instability of 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 2,3-dichlorobenzylpiperazine) in solution.

Because this compound features a highly reactive benzylic-piperazine linkage, it is uniquely susceptible to environmental stressors. This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute data integrity in your assays.

I. Rapid Troubleshooting Matrix

Summarized below are the most common quantitative degradation profiles observed during LC-MS/HPLC analysis, their mechanistic root causes, and immediate corrective actions.

Symptom / Analytical ObservationMechanistic Root CauseCorrective Action
Loss of parent peak; appearance of 2,3-dichlorobenzaldehyde. Oxidative N-Dealkylation: Cleavage of the benzylic C-N bond via an iminium intermediate.Degas solvents with Argon; store at -20°C; add 1 mM EDTA to aqueous buffers to chelate trace metals.
Appearance of a +16 Da peak in LC-MS. N-Oxidation: Direct oxidation of the piperazine secondary/tertiary amines by reactive oxygen species (ROS).Avoid ethereal solvents (e.g., THF) prone to peroxide formation; use fresh, high-purity solvents.
Rapid degradation during benchtop handling. Photolytic Cleavage: UV-induced radical cleavage of the benzyl-piperazine linkage.Handle under low-actinic lighting; strictly utilize amber glass vials for all stock solutions.
Accelerated degradation in basic buffers (pH > 9.8). Free-Base Reactivity: Deprotonated piperazine nitrogens provide lone pairs that facilitate oxidation.Formulate stocks in slightly acidic media (pH 4-6) to protonate the amines and stabilize the molecule.
II. In-Depth Q&A: Mechanistic Insights

Q1: We observe a steady decrease of 1-[(2,3-Dichlorophenyl)methyl]piperazine concentration in our aqueous stock solutions over 4 weeks at room temperature. What is the primary degradation mechanism? A: The primary mechanism is oxidative N-dealkylation . Benzylpiperazines are uniquely vulnerable at the exocyclic benzylic carbon (the N-α-C-H bond). Dissolved oxygen, often catalyzed by trace transition metals in the buffer, initiates an electron transfer from the piperazine nitrogen. This forms an unstable iminium cation intermediate at the benzylic position, which rapidly hydrolyzes in aqueous media to yield 2,3-dichlorobenzaldehyde and free piperazine[1].

Actionable Insight: Do not store these solutions at room temperature. Longitudinal stability studies on synthetic benzylpiperazines demonstrate that these compounds experience severe degradation—resulting in up to 75% to 90% loss of the parent compound—when stored at room temperature over extended periods[2]. Always store stocks at -20°C.

Q2: LC-MS analysis of our stressed samples shows a new peak with a +16 Da mass shift. Is this an impurity from synthesis or a degradant? A: This is a classic N-oxide degradant . The secondary and tertiary amines within the piperazine ring are highly nucleophilic. In the presence of peroxides or dissolved oxygen, the lone pair on the nitrogen reacts to form an N-oxide. Unlike N-dealkylation, this pathway does not cleave the molecule, but it drastically alters its polarity, retention time, and pharmacological binding affinity. Furthermore, environmental factors such as bacterial activity in unsterile aqueous matrices can alter the pH and introduce enzymes that further catalyze the degradation of piperazine derivatives[3].

Q3: Does pH affect the stability of this compound in solution? A: Yes, significantly. Piperazine derivatives typically exhibit two pKa values (approximately 5.3 and 9.8). At a basic pH (above 9.8), the piperazine nitrogens are fully deprotonated (free base form). The available electron lone pairs make the molecule highly susceptible to initiating the N-dealkylation cascade. Conversely, at an acidic pH (e.g., pH 3-4), the protonated amines lack the free lone pairs required to stabilize the transition state of oxidative cleavage, dramatically increasing the compound's stability in solution.

III. Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic safeguard to prevent artifactual degradation.

Protocol A: Preparation of Stability-Indicating Stock Solutions

Objective: Prevent oxidative N-dealkylation and hydrolysis during long-term storage.

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) with Argon gas for 15 minutes. Causality: Displacing dissolved oxygen prevents the initiation of the iminium radical cascade.

  • Chelation (For Aqueous Buffers): If an aqueous matrix is required, add 1 mM EDTA to the buffer. Causality: EDTA sequesters trace transition metals (e.g., Fe²⁺, Cu²⁺) leached from glassware that act as catalysts for ROS generation.

  • Dissolution: Dissolve 1-[(2,3-Dichlorophenyl)methyl]piperazine to a concentration of 1 mg/mL. Vortex until visually clear.

  • Storage: Aliquot immediately into amber glass vials and store at -20°C. Causality: Amber glass prevents UV-induced photolytic cleavage of the benzyl-piperazine bond. Avoid repeated freeze-thaw cycles, which re-introduce atmospheric oxygen into the matrix.

Protocol B: Forced Degradation (Oxidative Stress) Workflow

Objective: Deliberately generate reference degradants (N-oxides and 2,3-dichlorobenzaldehyde) for LC-MS method validation.

  • Sample Preparation: Dilute the parent stock to 100 µg/mL in a 50:50 MeOH:Water mixture.

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 0.3% (v/v). Incubate the sealed vial at 40°C for exactly 4 hours.

  • Quenching (Critical Step): Terminate the oxidation reaction by adding an equal volume of cold 10 mM Sodium Thiosulfate (Na₂S₂O₃). Causality: Failing to quench the peroxide will cause the compound to continue degrading while sitting in the autosampler queue, invalidating your kinetic degradation data.

  • Analysis: Inject immediately onto an LC-MS/MS system using a C18 column. Monitor for the parent mass, the +16 Da (N-oxide) mass, and the cleavage product masses.

IV. Mechanistic Pathway Visualization

The following diagram illustrates the divergent degradation pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine when exposed to environmental stressors.

G Parent 1-[(2,3-Dichlorophenyl)methyl]piperazine (Intact Parent Compound) Oxidation Oxidative Stress (ROS, Trace Metals, O2) Parent->Oxidation Dissolved O2 / RT Photolysis Photolytic Exposure (UV Light) Parent->Photolysis Benchtop Handling NOxide Piperazine N-oxide (+16 Da Mass Shift) Oxidation->NOxide Amine Oxidation Cleavage N-Dealkylation (Benzylic Cleavage) Oxidation->Cleavage N-α-C-H Attack Photolysis->Cleavage Radical Cleavage Benzaldehyde 2,3-Dichlorobenzaldehyde (Degradant) Cleavage->Benzaldehyde Piperazine Free Piperazine (Degradant) Cleavage->Piperazine

Degradation pathways of 1-[(2,3-Dichlorophenyl)methyl]piperazine via oxidative and photolytic stress.

V. References
  • Stability of Synthetic Piperazines in Human Whole Blood Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link]

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature Source: MDPI URL:[Link]

  • RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives Source: CoLab / Tetrahedron URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Welcome to the technical support center for 1-[(2,3-Dichlorophenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(2,3-Dichlorophenyl)methyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound during storage and experimentation. Here, we address common issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the optimal long-term storage conditions for 1-[(2,3-Dichlorophenyl)methyl]piperazine to prevent degradation?

Answer:

Proper storage is the most critical first step in preserving the integrity of 1-[(2,3-Dichlorophenyl)methyl]piperazine. The molecule's structure, featuring a piperazine ring and a dichlorophenyl moiety, dictates its susceptibility to specific environmental factors. The primary concerns are exposure to oxygen, light, moisture, and elevated temperatures.

The piperazine ring, particularly its tertiary amine, is a known site for oxidation.[1] Furthermore, like many amine-containing compounds, it can be sensitive to light and may absorb atmospheric carbon dioxide and moisture.[2] Therefore, a multi-faceted approach to storage is essential.

Recommended Storage Protocol:

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Lower temperatures significantly reduce the rate of all chemical degradation reactions, including oxidation and hydrolysis. For long-term storage (>6 months), -20°C is preferable.
Atmosphere Inert Gas (Argon or Nitrogen)The tertiary amine on the piperazine ring is susceptible to oxidation, potentially forming an N-oxide.[1] Backfilling the container with an inert gas displaces oxygen, directly inhibiting this primary degradation pathway.
Light Amber Glass Vial or Protect from LightPiperazine derivatives can be photosensitive, turning dark upon exposure to light.[2] Using an amber vial or wrapping the container in aluminum foil prevents photolytic degradation.
Moisture Tightly Sealed Container with DesiccantThe compound can be hygroscopic.[1] Moisture can accelerate degradation and affect the accuracy of weighing. Store in a desiccator or a sealed container with a desiccant pouch.
Container Original, Securely Sealed ContainersUse the manufacturer's original container whenever possible and ensure it is securely sealed after each use to prevent exposure to atmospheric contaminants.[2][3]
Incompatibilities Store away from strong acids and oxidizing agentsPiperazine compounds can react violently or explosively with strong oxidizers and acids.[2] Segregation is a critical safety and stability measure.
Question 2: I'm observing a new, more polar peak in my HPLC chromatogram after storing my compound. What is the likely cause and identity of this impurity?

Answer:

The appearance of a new, typically more polar, impurity peak during a stability study of 1-[(2,3-Dichlorophenyl)methyl]piperazine is a classic indicator of oxidative degradation. The most probable transformation is the oxidation of the tertiary amine within the piperazine ring to form the corresponding N-oxide.[1] This introduces a highly polar N-O bond, which decreases the molecule's retention time on a standard reversed-phase HPLC column (e.g., C18), causing it to elute earlier than the parent compound.

Likely Degradation Pathway: N-Oxidation

The tertiary amine is electron-rich and serves as a prime target for oxidizing agents, which can include atmospheric oxygen over long-term storage or trace peroxides in solvents.

Oxidative Degradation cluster_parent Parent Compound cluster_degradant Degradation Product parent 1-[(2,3-Dichlorophenyl)methyl]piperazine oxidant [O] (e.g., O₂, H₂O₂) parent->oxidant degradant N-Oxide Degradant (More Polar) oxidant->degradant

Caption: Probable oxidative degradation pathway.

Troubleshooting & Confirmation Steps:

  • Review Storage Conditions: First, confirm that the storage protocol outlined in Question 1 was followed. Was the container blanketed with inert gas? Was it protected from light? Any deviation can accelerate oxidation.

  • Forced Oxidation: To confirm if the unknown peak is an N-oxide, perform a controlled forced degradation study. Expose a solution of your compound to a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature for a few hours.[4]

  • Co-injection Analysis: Analyze the force-degraded sample by HPLC. If the retention time of the peak generated under oxidative stress matches the unknown impurity peak in your stored sample, it strongly supports its identity as an N-oxide.

  • LC-MS Analysis: For definitive structural elucidation, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The N-oxide degradant will have a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound (C₁₀H₁₂Cl₂N₂), corresponding to the addition of one oxygen atom.

Question 3: How can I proactively evaluate the stability of a new batch of 1-[(2,3-Dichlorophenyl)methyl]piperazine?

Answer:

A proactive approach to stability assessment is crucial and is achieved by conducting forced degradation studies , also known as stress testing.[5][6] These studies are a regulatory expectation (ICH Q1A) and provide invaluable insight into the intrinsic stability of the molecule.[5] By subjecting the compound to harsh conditions, you can rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[4][6]

Objective: To intentionally degrade the sample by approximately 5-20% to ensure that the resulting degradation products can be adequately separated and detected.

Typical Forced Degradation Conditions:

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursWhile the piperazine ring is generally stable to hydrolysis, this tests the overall molecule's stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTests for susceptibility to base-catalyzed degradation. Phenylpiperazine derivatives can be labile in strong alkali.[7][8]
Oxidation 3-10% H₂O₂ at room temperature for 12-24 hoursFormation of N-oxides on the piperazine ring.[1][4][8] This is often the most significant pathway for this class of compounds.
Thermal Solid sample at 80°C for 48 hoursAssesses solid-state thermal stability. Piperazine itself can undergo thermal degradation at high temperatures.[9][10]
Photolytic Solution/Solid exposed to UV/Vis light (ICH Q1B guidelines)Assesses light sensitivity, which can cause discoloration and degradation.[2]

Experimental Workflow for Forced Degradation:

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acid (HCl) prep->acid base Base (NaOH) prep->base oxi Oxidative (H₂O₂) prep->oxi therm Thermal (Heat) prep->therm photo Photolytic (Light) prep->photo control Control (No Stress) prep->control hplc HPLC-PDA Analysis acid->hplc base->hplc oxi->hplc therm->hplc photo->hplc control->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for a forced degradation study.

Question 4: What constitutes a "stability-indicating" analytical method, and how do I develop one for this compound?

Answer:

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] Its core feature is specificity . The development of a SIAM is essential for any stability study.

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is the workhorse technique for this purpose.[4][6]

Step-by-Step Protocol for Developing a Stability-Indicating HPLC Method:

  • Generate Degraded Samples:

    • Perform a forced degradation study as described in Question 3.

    • Create a mixture of all stressed samples (an "impurity cocktail") to ensure all potential degradants are present for method development.

  • Initial Method Scouting:

    • Column: Start with a robust, general-purpose C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

    • Mobile Phase: A common starting point is a gradient elution using:

      • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Detection: Use a PDA detector to monitor across a wide wavelength range (e.g., 200-400 nm) to find the optimal wavelength for the parent compound and all degradants.

  • Method Optimization:

    • Adjust the gradient slope, initial/final %B, and mobile phase pH to achieve baseline separation between the parent peak and all degradation product peaks (aim for resolution > 1.5).

    • The goal is to resolve the parent compound from its degradation products and any excipients.[4]

  • Specificity & Peak Purity Analysis:

    • This is the defining step for a SIAM. Analyze the "impurity cocktail" with your optimized method.

    • Use the PDA detector's software to perform peak purity analysis on the parent peak in the presence of its degradants.[4] A "pure" peak indicates that no other species are co-eluting, confirming the method's specificity.

  • Method Validation:

    • Once specificity is confirmed, validate the method according to ICH Q2(R1) guidelines. This includes assessing:

      • Linearity & Range

      • Accuracy & Precision

      • Limit of Detection (LOD) & Limit of Quantitation (LOQ)

      • Robustness

By following this process, you create a reliable, self-validating system that provides trustworthy data on the stability of your 1-[(2,3-Dichlorophenyl)methyl]piperazine samples.[4]

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). National Library of Medicine. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2018). ResearchGate. [Link]

  • Piperazine - Antibodies. (n.d.). antibodies-online.com. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • The biodegradation of piperazine and structurally-related linear and cyclic amines. (1994). Semantic Scholar. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • 1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2020). Biosciences Biotechnology Research Asia. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1-[(2,3-Dichlorophenyl)methyl]piperazine Synthesis

Welcome to the Technical Support Center. 1-[(2,3-Dichlorophenyl)methyl]piperazine (commonly referred to as 1-(2,3-dichlorobenzyl)piperazine) is a highly valued intermediate in the synthesis of central nervous system (CNS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-[(2,3-Dichlorophenyl)methyl]piperazine (commonly referred to as 1-(2,3-dichlorobenzyl)piperazine) is a highly valued intermediate in the synthesis of central nervous system (CNS) therapeutics, most notably aripiprazole.

The primary synthetic challenge when constructing this scaffold is controlling the chemo-selectivity of the N-alkylation process. Because piperazine is a symmetrical diamine, it is highly prone to over-alkylation, leading to significant yield losses and complex purification bottlenecks. This guide synthesizes field-proven mechanistic insights and validated protocols to help you troubleshoot and optimize your workflows.

Mechanistic Overview & Reaction Pathways

To effectively troubleshoot, one must first understand the competing kinetic pathways in the reaction vessel. The desired mono-alkylation ( k1​ ) is constantly in competition with bis-alkylation ( k2​ ) and electrophile degradation.

Pathway SM1 Piperazine (Nucleophile) Prod 1-[(2,3-Dichlorophenyl)methyl]piperazine (Desired Mono-alkylation) SM1->Prod k1 (Target Pathway) SM2 2,3-Dichlorobenzyl Chloride (Electrophile) SM2->Prod Side2 2,3-Dichlorobenzyl Alcohol (Hydrolysis Byproduct) SM2->Side2 + OH⁻ / H₂O (Side Reaction) Side1 1,4-Bis(2,3-dichlorobenzyl)piperazine (Bis-alkylation Byproduct) Prod->Side1 + Excess Electrophile (k2)

Kinetic pathways showing desired mono-alkylation vs. competitive bis-alkylation and hydrolysis.

Troubleshooting Guides & FAQs

Q1: Why is bis-alkylation so prevalent even when I use a strict 1:1 stoichiometric ratio of piperazine to 2,3-dichlorobenzyl chloride? A: Piperazine possesses two secondary amine nitrogens of equivalent nucleophilicity. When the first nitrogen is alkylated, the resulting product is a tertiary amine. While sterically more encumbered, the inductive electron-donating effect of the newly attached alkyl group ensures the unreacted secondary amine remains highly nucleophilic[1]. If the local concentration of the benzyl chloride is high (e.g., rapid "all-at-once" addition), the rate of the second alkylation ( k2​ ) becomes highly competitive with the first ( k1​ ), leading to the formation of 1,4-bis(2,3-dichlorobenzyl)piperazine[2]. A 1:1 ratio will statistically yield a mixture of unreacted piperazine, mono-alkylated product, and bis-alkylated product.

Q2: I am scaling up production and cannot use expensive protecting groups. What is the most cost-effective way to suppress bis-alkylation? A: The industry standard for direct mono-alkylation relies on Le Chatelier's principle and statistical probability . By using a massive stoichiometric excess of piperazine (typically 5 to 10 equivalents), the probability of the electrophile colliding with an unreacted piperazine molecule vastly outweighs the probability of it colliding with a mono-alkylated product[3]. The excess piperazine is highly water-soluble and can be easily washed away during an acidic aqueous workup, or recovered via distillation for reuse.

Q3: Is there a way to deactivate one of the piperazine nitrogens without using a covalent protecting group like Boc or Cbz? A: Yes, via the mono-protonation strategy . By adding exactly one equivalent of a strong mineral acid (such as HCl) to piperazine in ethanol, you form a mono-piperazinium salt. The protonated nitrogen lacks a free lone pair, rendering it completely non-nucleophilic[4]. This effectively "masks" one reactive site, drastically shifting the product distribution toward mono-alkylation without the added synthetic steps of protection and deprotection.

Q4: My LC-MS shows a significant impurity corresponding to 2,3-dichlorobenzyl alcohol. What is causing this degradation? A: This is caused by competitive hydrolysis of your electrophile. The benzylic position of 2,3-dichlorobenzyl chloride is highly activated. If you are using strong aqueous bases (like NaOH or KOH) to scavenge the HCl byproduct, the hydroxide ion ( OH− ) acts as a competing nucleophile, rapidly converting the benzyl chloride into an alcohol[3]. Resolution: Switch to a mild, insoluble inorganic base (e.g., anhydrous K2​CO3​ ) suspended in a polar aprotic solvent like Acetonitrile (MeCN) or DMF. This eliminates the hydroxide nucleophile while still efficiently scavenging the generated acid.

Quantitative Strategy Comparison

The following table summarizes the expected outcomes of different synthetic strategies to help you choose the right approach based on your purity and scalability requirements.

Synthetic StrategyPiperazine : Electrophile RatioBase / Solvent SystemExpected Mono-Alkylation YieldExpected Bis-AlkylationScalability & Cost
Direct Alkylation (1:1) 1 : 1 K2​CO3​ / MeCN35 - 45%30 - 40%Poor (Difficult purification)
Direct Alkylation (Excess) 5 : 1 K2​CO3​ / MeCN80 - 88%< 2%High (Cost-effective)
Mono-Protonation (Salt) 1 : 1 (as HCl salt)None / Ethanol70 - 75%< 5%High (Atom economical)
Mono-Boc Protection 1 : 1 (Boc-protected) Et3​N / DCM> 90% (over 3 steps)0% Moderate (High purity, higher cost)

Validated Experimental Protocols

Protocol A: Direct Alkylation via Stoichiometric Excess (Optimized for Scale-Up)

This protocol utilizes statistical probability and controlled addition to minimize bis-alkylation without the need for protecting groups.

  • Preparation: Charge a dry, round-bottom flask with piperazine (43.0 g, 500 mmol, 5.0 equiv) and anhydrous potassium carbonate ( K2​CO3​ , 20.7 g, 150 mmol, 1.5 equiv).

  • Solvation: Add 250 mL of anhydrous Acetonitrile (MeCN). Stir vigorously and heat the suspension to 60°C under a nitrogen atmosphere.

  • Controlled Addition (Critical Step): Dissolve 2,3-dichlorobenzyl chloride (19.5 g, 100 mmol, 1.0 equiv) in 50 mL of MeCN. Load this into an addition funnel and add it dropwise to the piperazine suspension over a period of 2 to 3 hours. Causality: Slow addition ensures the local concentration of the electrophile remains near zero, preventing it from reacting with the newly formed mono-alkylated product.

  • Reaction Monitoring: Stir at 60°C for an additional 2 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature and filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove MeCN.

  • Purification: Partition the resulting oily residue between Ethyl Acetate (300 mL) and Water (300 mL). The massive excess of unreacted piperazine will partition into the aqueous layer. Wash the organic layer with water (2 x 150 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield 1-[(2,3-Dichlorophenyl)methyl]piperazine as a pale yellow oil/solid.

Protocol B: Absolute Selectivity via Mono-Boc Protection (Optimized for High-Purity API)

This protocol guarantees 0% bis-alkylation by covalently blocking one nitrogen.

  • Protection: Dissolve piperazine (17.2 g, 200 mmol) in DCM (200 mL). Cool to 0°C. Slowly add a solution of di-tert-butyl dicarbonate ( Boc2​O , 21.8 g, 100 mmol) in DCM (50 mL) over 2 hours. Stir overnight. Wash with water to remove excess piperazine. Concentrate to isolate mono-Boc-piperazine[1].

  • Alkylation: Dissolve mono-Boc-piperazine (18.6 g, 100 mmol) and K2​CO3​ (20.7 g, 150 mmol) in DMF (100 mL). Add 2,3-dichlorobenzyl chloride (19.5 g, 100 mmol). Stir at room temperature for 12 hours.

  • Extraction: Quench with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash organics heavily with brine to remove DMF. Dry and concentrate to yield the protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM (100 mL) and cool to 0°C. Add Trifluoroacetic acid (TFA, 30 mL) dropwise. Stir for 4 hours at room temperature. Concentrate under vacuum to remove TFA. Neutralize with 1N NaOH and extract with DCM to yield the pure, free-base 1-[(2,3-Dichlorophenyl)methyl]piperazine[3].

References

  • Anichina, K., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ResearchGate. Available at: [Link]

  • "Process for the N-monoalkylation of piperazine (DE1092019B)." Google Patents.
  • Morvan, Bernard, et al. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate Q&A. Available at: [Link]

Sources

Troubleshooting

optimizing extraction yield of 1-[(2,3-Dichlorophenyl)methyl]piperazine from biological matrices

Introduction Welcome to the technical support center for the bioanalysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine. As a piperazine derivative, this compound presents unique challenges during extraction from complex bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the bioanalysis of 1-[(2,3-Dichlorophenyl)methyl]piperazine. As a piperazine derivative, this compound presents unique challenges during extraction from complex biological matrices like plasma, serum, and urine. Its basic nature and potential for non-specific binding necessitate carefully optimized sample preparation protocols to ensure high, reproducible recovery and accurate quantification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting and optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods. Our goal is to move beyond simple step-by-step instructions and explain the underlying scientific principles, empowering you to make informed decisions and overcome common experimental hurdles.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine and the principles governing its extraction.

Q1: What are the key physicochemical properties of 1-[(2,3-Dichlorophenyl)methyl]piperazine that influence its extraction?

Understanding the compound's properties is the cornerstone of developing a robust extraction method. The piperazine moiety defines its behavior as a basic compound.

  • Basic Nature (pKa): The piperazine ring contains two nitrogen atoms, making it a dibasic compound. While the exact pKa of 1-[(2,3-Dichlorophenyl)methyl]piperazine is not readily published, piperazine itself has pKa values around 5.6 and 9.7. The substituted phenyl ring will influence these values, but the compound will retain its basic character. This is the most critical parameter for extraction, as manipulating the pH of the aqueous sample will control its state of ionization and, therefore, its solubility in organic solvents.[1][2]

  • Polarity (LogP): The predicted LogP (partition coefficient) for this compound is approximately 2.6, indicating moderate lipophilicity.[3] This suggests it will partition effectively into a range of water-immiscible organic solvents once it is in its neutral, un-ionized form.

PropertyValueSignificance for Extraction
CAS Number 523980-04-3[4]Unique identifier for the correct substance.
Molecular Formula C₁₁H₁₄Cl₂N₂Affects molecular weight and interactions.
Molecular Weight 245.15 g/mol Relevant for mass spectrometry detection.
Predicted XLogP3 2.6[3]Indicates moderate lipophilicity, suitable for LLE and reverse-phase SPE.
Chemical Nature Dibasic AmineDictates that pH must be adjusted to > pKa for efficient extraction into organic solvents.

Q2: Why is sample preparation so critical for this compound?

Biological matrices are incredibly complex, containing proteins, lipids, salts, and endogenous metabolites that can interfere with analysis.[5][6][7] Effective sample preparation is essential to:

  • Remove Interferences: Prevents co-eluting matrix components from suppressing or enhancing the analyte signal during LC-MS analysis (matrix effects).[8][9][10]

  • Concentrate the Analyte: Improves the sensitivity of the assay, allowing for the detection of low concentrations of the compound.[7]

  • Ensure Method Robustness: Minimizes variability between samples, leading to more reliable and reproducible data.[8]

Q3: What are the primary extraction strategies for a basic compound like this?

The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique relies on the differential solubility of the analyte between two immiscible liquid phases (typically the aqueous biological sample and an organic solvent). By adjusting the sample pH to a basic value (e.g., pH 10-12), the piperazine nitrogens are deprotonated, rendering the molecule neutral and driving its partition into the organic phase.[1][11][12]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while the matrix components are washed away. For basic compounds, cation-exchange or mixed-mode SPE sorbents are highly effective.[13][14]

Part 2: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE is a powerful and cost-effective technique, but it can be prone to issues if not properly optimized.

Workflow for LLE Optimization

LLE_Workflow start Start: LLE Protocol check_recovery Assess Recovery & Reproducibility start->check_recovery low_recovery Problem: Low or Variable Recovery check_recovery->low_recovery No emulsion Problem: Emulsion Formation check_recovery->emulsion Emulsion Present end_ok Result: Acceptable Recovery check_recovery->end_ok Yes ph_check Is sample pH ≥ 2 units above pKa? (Target pH 10-12) low_recovery->ph_check shaking_check Was shaking too vigorous? emulsion->shaking_check solvent_check Is solvent polarity appropriate? ph_check->solvent_check Yes adjust_ph Solution: Adjust aqueous phase to pH 10-12 with NaOH or NH4OH. ph_check->adjust_ph No multiple_extractions Are multiple extractions performed? solvent_check->multiple_extractions Yes change_solvent Solution: Test solvents with varying polarity (e.g., MTBE, Ethyl Acetate, Dichloromethane). solvent_check->change_solvent No add_salt Solution: Add NaCl to aqueous phase ('salting out' effect). solvent_check->add_salt multiple_extractions->check_recovery No implement_multiple Solution: Perform 2-3 extractions with smaller solvent volumes. multiple_extractions->implement_multiple Yes gentle_inversion Solution: Use gentle, repeated inversions instead of vigorous shaking. shaking_check->gentle_inversion Yes break_emulsion Solution: Centrifuge, add brine, or filter through glass wool. shaking_check->break_emulsion No adjust_ph->check_recovery change_solvent->check_recovery add_salt->check_recovery implement_multiple->check_recovery gentle_inversion->check_recovery break_emulsion->check_recovery

Caption: A troubleshooting workflow for common LLE issues.

Q4: My recovery of 1-[(2,3-Dichlorophenyl)methyl]piperazine is consistently low (<70%). What is the most likely cause?

The most common reason for low recovery of a basic analyte is incorrect pH of the aqueous sample.[2]

  • Causality: For the analyte to move from the aqueous biological matrix into the organic extraction solvent, it must be in its neutral, un-ionized state. According to the Henderson-Hasselbalch equation, a basic compound is predominantly neutral when the solution pH is significantly higher than its pKa.

  • Solution: Ensure the pH of your biological sample (e.g., plasma, urine) is adjusted to a value at least 2 units above the highest pKa of the piperazine moiety. A target pH of 10-12 is a robust starting point.[11][15][16] Use a dilute base like 1M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for this adjustment. Always verify the pH after basification.

Q5: I've adjusted the pH, but my recovery is still poor. What should I try next?

If pH is correct, the issue may lie with solvent choice or incomplete partitioning.

  • Causality & Solution 1: Solvent Mismatch. The polarity of the extraction solvent must be sufficient to solvate the analyte. While moderately lipophilic, the compound still has polar nitrogen atoms. If you are using a very non-polar solvent like hexane, you may see lower recovery. Try a more polar, water-immiscible solvent. Studies on similar piperazine derivatives have shown success with ethyl acetate or n-hexane.[15][16] Methyl tert-butyl ether (MTBE) is another excellent choice that often results in cleaner extracts and less emulsion formation.

  • Causality & Solution 2: Incomplete Extraction. A single extraction step may not be sufficient to move all the analyte into the organic phase. It is almost always more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.[17][18] For example, instead of one 5 mL extraction, perform two sequential 2.5 mL extractions, combining the organic layers afterward.

  • Causality & Solution 3: The "Salting Out" Effect. If the analyte has some residual water solubility even at high pH, you can decrease it by increasing the ionic strength of the aqueous phase.[11] Add sodium chloride (NaCl) to your sample until it is saturated. This reduces the analyte's solubility in the aqueous layer and promotes its transfer to the organic phase.[17]

Q6: I'm struggling with emulsion formation at the solvent interface. How can I prevent or resolve this?

Emulsions are a common problem, especially with protein-rich matrices like plasma.[1]

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by proteins and phospholipids at the interface. Vigorous shaking or vortexing provides the energy to form these stable emulsions.

  • Prevention: Instead of vigorous shaking, use gentle, repeated inversions of the extraction tube for 2-5 minutes. This allows for sufficient interaction between the phases without the high shear force that creates emulsions.

  • Resolution: If an emulsion does form, several techniques can be used to break it:

    • Centrifugation: This is often the easiest and most effective method. Centrifuging at 2000-4000 x g for 5-10 minutes can compact the interfacial layer.

    • Addition of Brine: Adding a small amount of saturated NaCl solution can help disrupt the emulsion.[17]

    • Filtration: For stubborn emulsions, you can try filtering the entire mixture through a glass wool plug in a pipette.

Protocol: Optimized LLE for 1-[(2,3-Dichlorophenyl)methyl]piperazine in Human Plasma
  • Sample Aliquot: Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube. Add the internal standard.

  • Basification: Add 50 µL of 1M NaOH to the plasma sample. Vortex briefly (5 seconds). Confirm the pH is >11 using a pH strip or micro-pH probe.

  • Solvent Addition: Add 1 mL of Methyl tert-butyl ether (MTBE).

  • Extraction: Cap the tube and extract using gentle, end-over-end rotation for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers and compact the protein disk.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and the protein interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial for injection.

Part 3: Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and can produce cleaner extracts than LLE, but requires more methodical development.

Workflow for SPE Optimization

SPE_Workflow start Start: SPE Protocol check_recovery Assess Recovery & Reproducibility start->check_recovery low_recovery Problem: Low Recovery check_recovery->low_recovery No breakthrough Problem: Analyte in Wash/Load Fractions (Breakthrough) check_recovery->breakthrough high_matrix Problem: High Matrix Effects check_recovery->high_matrix end_ok Result: Clean Extract, Good Recovery check_recovery->end_ok Yes sorbent_check Is sorbent mechanism appropriate? (e.g., Mixed-Mode Cation Exchange) low_recovery->sorbent_check wash_check Is wash solvent too strong? breakthrough->wash_check high_matrix->wash_check load_ph_check Is sample pH adjusted for retention? (pH < pKa) sorbent_check->load_ph_check Yes select_sorbent Solution: Use Mixed-Mode Strong Cation Exchange (MCX) for dual retention. sorbent_check->select_sorbent No elution_check Is elution solvent strong enough? (Basic or High % Organic) load_ph_check->elution_check Yes adjust_load_ph Solution: Acidify sample (e.g., with formic or phosphoric acid) to protonate analyte. load_ph_check->adjust_load_ph No elution_check->check_recovery No, Recovery Still Low optimize_elution Solution: Elute with ammoniated organic solvent (e.g., 5% NH4OH in Methanol). elution_check->optimize_elution Yes optimize_wash Solution: Use a weaker wash solvent (e.g., acidic water, low % organic). wash_check->optimize_wash Yes, Analyte in Wash wash_check->optimize_wash No, Interferences in Eluate select_sorbent->check_recovery adjust_load_ph->check_recovery optimize_elution->check_recovery optimize_wash->check_recovery

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dichlorobenzylpiperazine Isomers: 1-[(2,3-Dichlorophenyl)methyl]piperazine vs. 1-(3,4-dichlorobenzyl)piperazine

Executive Summary In the landscape of medicinal chemistry and drug development, substituted arylpiperazines represent a privileged scaffold, forming the core of numerous centrally active agents. The precise positioning o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, substituted arylpiperazines represent a privileged scaffold, forming the core of numerous centrally active agents. The precise positioning of substituents on the aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison of two closely related positional isomers: 1-[(2,3-Dichlorophenyl)methyl]piperazine and 1-(3,4-dichlorobenzyl)piperazine. We will dissect their structural nuances, outline robust synthetic and analytical methodologies, and explore the implications of their isomeric differences on potential research applications. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection and application of these critical building blocks.

Introduction: The Significance of Isomerism in Arylpiperazine Scaffolds

The benzylpiperazine moiety is a cornerstone in the design of compounds targeting the central nervous system (CNS). The piperazine ring provides a basic nitrogen center, crucial for interacting with biological targets and ensuring aqueous solubility, while the aromatic ring offers a versatile platform for modification to tune potency, selectivity, and pharmacokinetic profiles.

The introduction of chlorine atoms to the phenyl ring significantly alters the electronic and steric character of the molecule. However, the location of these chlorine atoms is not trivial. A shift from a 3,4-dichloro substitution pattern to a 2,3-dichloro pattern can introduce steric hindrance, alter the dipole moment, and modify the electron-withdrawing effects on the benzyl group. These subtle changes can lead to dramatic differences in how the molecule interacts with enzymes, receptors, and even how it behaves in a reaction flask. This guide will illuminate these differences through a combination of established protocols and predictive analysis based on fundamental chemical principles.

Part 1: Structural and Physicochemical Analysis

The foundational difference between the two title compounds lies in the substitution pattern on the phenyl ring. This seemingly minor structural alteration has cascading effects on their physical and chemical properties.

The 2,3-dichloro isomer places a chlorine atom in the ortho position relative to the benzyl substituent. This can induce steric strain and influence the preferred conformation of the molecule, potentially restricting the rotation of the phenyl ring. In contrast, the 3,4-dichloro isomer has a more open substitution pattern with less direct steric impact on the benzylic carbon.

Property1-[(2,3-Dichlorophenyl)methyl]piperazine1-(3,4-dichlorobenzyl)piperazine
Molecular Formula C₁₁H₁₄Cl₂N₂C₁₁H₁₄Cl₂N₂
Molecular Weight 245.15 g/mol 245.15 g/mol
CAS Number 868351-57-955513-17-2
Appearance Predicted: Colorless to yellow liquid/solidColorless to yellow liquid/solid[1]
Boiling Point Not experimentally determined132-135°C @ 0.05 mmHg[2]; 124-128°C @ 0.02 mmHg[3]
Purity (Typical) ≥97%≥97%[1][3][4]

Part 2: A Comparative Guide to Synthesis

The most common and efficient method for synthesizing these compounds is via nucleophilic substitution, reacting the corresponding dichlorobenzyl chloride with piperazine. While the core mechanism is identical, reagent selection and reaction conditions are critical for achieving high yield and purity.

Experimental Protocol: Synthesis of 1-(3,4-dichlorobenzyl)piperazine

This protocol is adapted from established literature procedures and provides a reliable method for gram-scale synthesis.[2]

Causality Behind Experimental Choices:

  • Piperazine Protection: The protocol utilizes ethyl N-piperazinocarboxylate. This is a crucial step. Unprotected piperazine has two secondary amine groups, which could lead to a significant amount of the undesired 1,4-dibenzylated byproduct. By protecting one nitrogen with an ethyl carbamate group, we ensure mono-alkylation.

  • Solvent: Xylene is chosen as the solvent due to its high boiling point (~140°C), which allows the reaction to be conducted at a sufficiently high temperature (reflux) to drive the substitution to completion.

  • Base: Anhydrous sodium carbonate is a mild, non-nucleophilic base. Its role is to scavenge the HCl formed during the reaction, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

  • Deprotection: The ethyl carbamate protecting group is robust but can be cleaved under strong basic conditions. Refluxing with alcoholic potassium hydroxide (KOH) effectively hydrolyzes the carbamate to reveal the free secondary amine.[2]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="3,4-Dichlorobenzyl Chloride\n+ Ethyl N-piperazinocarboxylate", shape=cylinder, fillcolor="#FBBC05"]; Step1 [label="Nucleophilic Substitution\n(Xylene, Na₂CO₃, Reflux)"]; Intermediate [label="Protected Intermediate\n(N-carbethoxy-4-(3,4-dichlorobenzyl)piperazine)"]; Step2 [label="Base Hydrolysis (Deprotection)\n(EtOH/KOH, Reflux)"]; Purification [label="Extraction & Distillation"]; Product [label="1-(3,4-dichlorobenzyl)piperazine", shape=cylinder, fillcolor="#34A853"];

Start -> Step1 -> Intermediate -> Step2 -> Purification -> Product; } ` Caption: General workflow for the synthesis of dichlorobenzylpiperazines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,4-dichlorobenzyl chloride (0.2 moles), ethyl N-piperazinocarboxylate (0.2 moles), and anhydrous sodium carbonate (0.21 moles) in 200 mL of xylene.[2]

  • Alkylation: Heat the mixture to reflux for 3 hours. Water generated during the reaction can be monitored and removed via the Dean-Stark trap.[2]

  • Workup 1: Cool the reaction mixture to room temperature, filter off the sodium salts, and wash the filter cake with xylene.

  • Isolation of Intermediate: Concentrate the filtrate under reduced pressure to yield the crude protected piperazine intermediate as a syrup.[2]

  • Deprotection: Add 750 mL of 4N potassium hydroxide in 95% ethanol to the syrup and reflux the mixture for 18 hours.[2]

  • Workup 2: Evaporate the reaction mixture to a paste. Add 250 mL of water and extract twice with 250 mL portions of chloroform.[2]

  • Final Purification: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The resulting syrup is purified by vacuum distillation (bp 132°-135° C / 0.05 mm Hg) to yield the final product.[2]

Proposed Protocol: Synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine

No direct, detailed experimental protocol for the 2,3-dichloro isomer was found in the initial search. However, based on established chemical principles, the same synthetic strategy is applicable. The primary modification is the substitution of the starting material.

  • Starting Material: 2,3-dichlorobenzyl chloride would be used in place of its 3,4-dichloro isomer.

  • Expected Reactivity: The reactivity of 2,3-dichlorobenzyl chloride in this Sₙ2 reaction may be slightly lower than the 3,4-isomer due to potential steric hindrance from the ortho-chloro group. To compensate, a slightly longer reaction time or a higher-boiling solvent might be necessary to achieve a comparable yield. The purification conditions (e.g., distillation temperature) would also be expected to differ slightly due to changes in intermolecular forces and boiling point.

Part 3: Applications and Structure-Activity Relationship (SAR) Insights

While both isomers can serve as valuable intermediates, their utility in a drug discovery program may differ based on the SAR of the target. Phenylpiperazine derivatives are widely recognized for their interactions with neurotransmitter systems.[5][6]

  • 1-(3,4-dichlorobenzyl)piperazine: This scaffold has been incorporated into more complex molecules studied for various pharmacological activities. For instance, it serves as a fragment in the development of neurokinin-2 receptor antagonists.[7] Its broader class, (dichlorophenyl)piperazines, are explored as antidepressants, anxiolytics, and tools for neuroscience research targeting serotonin receptors.[5]

  • 1-[(2,3-Dichlorophenyl)methyl]piperazine: Direct applications are less documented. However, the closely related (non-benzylated) 1-(2,3-dichlorophenyl)piperazine is a well-known precursor and metabolite of the highly successful antipsychotic drug aripiprazole.[8][9][10] This suggests that the 2,3-dichloro substitution pattern is pharmacologically relevant and tolerated. It has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[10] It is plausible that 1-[(2,3-dichlorophenyl)methyl]piperazine could be used as an intermediate to synthesize novel ligands where a one-carbon spacer between the piperazine and the aromatic ring is desired to optimize binding geometry.

The choice between the two isomers would be driven by the specific structural requirements of the biological target. A binding pocket that is sensitive to steric bulk near the point of attachment would likely show a marked preference for one isomer over the other.

Part 4: Analytical Differentiation of Isomers

Distinguishing between positional isomers is a common challenge in chemical analysis. Given their identical mass and similar chemical nature, a chromatographic separation is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[11][12]

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Mixture of Isomers (or unknown sample) HPLC_Col C18 Reverse-Phase Column Sample->HPLC_Col GC_Col Capillary Column (e.g., DB-5ms) Sample->GC_Col HPLC_Mob Mobile Phase Gradient (e.g., Acetonitrile/Water) HPLC_Col->HPLC_Mob HPLC_Det UV Detector (254 nm) HPLC_Mob->HPLC_Det HPLC_Result HPLC_Result HPLC_Det->HPLC_Result Different Retention Times (based on polarity) GC_Prog Temperature Program GC_Col->GC_Prog MS_Det Mass Spectrometer (EI, 70 eV) GC_Prog->MS_Det GCMS_Result GCMS_Result MS_Det->GCMS_Result Identical Mass (m/z 244) Potentially Different Fragmentation

Protocol: Isomer Separation by Reverse-Phase HPLC

Causality and Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The 2,3- and 3,4-dichloro isomers have slightly different dipole moments and, therefore, different polarities. This difference in polarity will cause them to interact differently with the nonpolar C18 stationary phase, resulting in distinct retention times. The isomer that is slightly more polar will elute earlier.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample (or a mix of both standards) in acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.[12]

  • Analysis: Inject 10 µL of the sample. The two isomers should appear as two distinct, well-resolved peaks. Identification is confirmed by comparing retention times to pure analytical standards of each isomer.

Confirmation by GC-MS

Principle: GC separates compounds based on their volatility and interaction with the stationary phase. Mass spectrometry then fragments the eluted compounds, providing a "fingerprint" based on the mass-to-charge ratio (m/z) of the fragments. While the molecular ion peak will be identical for both isomers, the relative abundance of fragment ions may differ due to the different substitution patterns influencing the stability of fragmentation pathways, providing a secondary method of confirmation.

Conclusion

While 1-[(2,3-Dichlorophenyl)methyl]piperazine and 1-(3,4-dichlorobenzyl)piperazine are structurally very similar, this guide demonstrates that the positional difference of a single chlorine atom is a critical design consideration. The 3,4-dichloro isomer is more widely documented and has a straightforward, published synthesis. The 2,3-dichloro isomer, while less studied as a benzylpiperazine, belongs to a substitution pattern of significant pharmacological interest, particularly in the development of antipsychotic and dopaminergic agents.

The choice between these two building blocks should be a deliberate one, guided by the specific steric and electronic requirements of the target molecule. Researchers can employ the synthetic and analytical protocols detailed herein to reliably produce, differentiate, and utilize these isomers in their discovery programs.

References

  • PrepChem.com. (n.d.). Synthesis of 1-(3,4-dichlorobenzyl)piperazine. Retrieved from [Link]

  • Middleton, D. S., et al. (2005). Structure-activity Relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving Oral Absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-61. Available at: [Link]

  • Patsnap. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • NextSDS. (n.d.). 1-[(2,3-dichlorophenyl)methyl]piperazine — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link]

  • SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]

  • AUETD. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • Analytical Methods. (2010). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Diketopiperazine-derivative and Observation of Self-Assembled Structure. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization of novel piperazine derivatives and their anti-wear behavior in liquid paraffin. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. Journal of Medicinal Chemistry, 40(11), 1648-56. Available at: [Link]

  • Belardetti, F., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1883-7. Available at: [Link]

  • ResearchGate. (2022). Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Retrieved from [Link]

  • Boksa, J., et al. (1995). Structure-activity relationship studies of CNS agents, Part 20: 9-(omega-[1-(m-chlorophenyl)-4-piperazinyl]alkyl]-1,2,3,4-tetra-hydro- beta-carbolines: new 5-HT1A and 5-HT2A receptor ligands. Pharmazie, 50(3), 220-1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Dichlorvos. NCBI Bookshelf. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Comparative

The 1-[(2,3-Dichlorophenyl)methyl]piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

An In-Depth Guide to the Comparative Efficacy of 1-[(2,3-Dichlorophenyl)methyl]piperazine Derivatives for CNS Drug Discovery Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Efficacy of 1-[(2,3-Dichlorophenyl)methyl]piperazine Derivatives for CNS Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the comparative efficacy of novel 1-[(2,3-Dichlorophenyl)methyl]piperazine derivatives, a chemical scaffold of significant interest in the development of atypical antipsychotics and other CNS-targeting agents. While direct head-to-head comparative data for a broad spectrum of these derivatives is often proprietary, this document synthesizes publicly available information and established pharmacological principles to offer a robust methodology for their assessment. We will leverage the well-characterized atypical antipsychotic aripiprazole, which features a related dichlorophenylpiperazine moiety, as a primary exemplar to deconstruct the key experimental workflows and data interpretation required for a thorough efficacy comparison.

The 1-[(2,3-Dichlorophenyl)methyl]piperazine core represents a privileged scaffold in modern neuropharmacology. Its structural rigidity and the specific substitution pattern on the phenyl ring are crucial for achieving high-affinity interactions with key dopamine and serotonin receptors, which are central to the pathophysiology of psychosis, depression, and other mood disorders. The dichlorophenyl group, in particular, is a common feature in several CNS drugs, contributing to favorable pharmacokinetic properties and potent receptor modulation.

The primary mechanism of action for many compounds based on this scaffold is believed to be a combination of partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, along with antagonist activity at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is thought to contribute to the clinical efficacy of atypical antipsychotics, balancing the reduction of positive symptoms (like hallucinations and delusions) with a lower incidence of extrapyramidal side effects (movement disorders) compared to older, typical antipsychotics.

A Framework for Comparative Efficacy Assessment: A Multi-Tiered Approach

A systematic evaluation of novel 1-[(2,3-Dichlorophenyl)methyl]piperazine derivatives requires a multi-tiered experimental approach, progressing from in vitro target engagement to in vivo functional outcomes. The following sections detail the critical assays and the rationale behind their application.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial step in characterizing a novel derivative is to determine its binding affinity and functional activity at the primary target receptors.

Key Experimental Protocols:

  • Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. A common method is radioligand displacement, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured. The result is typically expressed as the inhibitor constant (Ki), with a lower Ki value indicating higher binding affinity.

    Step-by-Step Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

    • Preparation of Cell Membranes: Homogenize cultured cells stably expressing the human dopamine D2 receptor in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, then resuspend the membranes in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound.

    • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound ligand passes through.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand), which is then used to determine the Ki value.

  • Functional Assays (e.g., cAMP Assays): These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR) like the D2 receptor. For Gi-coupled receptors like D2, agonist activation inhibits the production of cyclic AMP (cAMP).

    Step-by-Step Protocol: cAMP Functional Assay

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

    • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of forskolin (a direct activator of adenylyl cyclase, which stimulates cAMP production).

    • Incubation: Incubate for a specified period to allow for receptor-mediated modulation of cAMP levels.

    • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.

    • Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve. From this curve, the EC50 (effective concentration for 50% of the maximal response) and the intrinsic activity (the maximal effect of the compound relative to a full agonist) can be determined.

Comparative Data Interpretation:

A desirable profile for an atypical antipsychotic based on this scaffold would be:

  • High affinity (low Ki) for D2 and 5-HT1A receptors.

  • Partial agonism at D2 receptors: This is crucial for the "dopamine stabilization" effect, where the compound can reduce dopaminergic neurotransmission in hyperactive states and increase it in hypoactive states.

  • Partial or full agonism at 5-HT1A receptors: This is thought to contribute to anxiolytic and antidepressant effects.

  • High antagonist activity at 5-HT2A receptors: This is associated with a reduced risk of extrapyramidal symptoms.

Table 1: Hypothetical Comparative In Vitro Data for 1-[(2,3-Dichlorophenyl)methyl]piperazine Derivatives

CompoundD2 Ki (nM)D2 Intrinsic Activity (%)5-HT1A Ki (nM)5-HT1A Intrinsic Activity (%)5-HT2A Ki (nM)
Reference (Aripiprazole-like) 1.1251.7703.4
Derivative A 0.8402.5655.1
Derivative B 2.5151.2802.8
Derivative C 1.52010.1501.5

This table presents hypothetical data for illustrative purposes.

Tier 2: In Vivo Pharmacokinetic and Target Engagement Studies

Once a compound shows a promising in vitro profile, it is essential to evaluate its behavior in a living system.

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters include bioavailability, half-life, and brain penetration. A good CNS drug candidate should have good oral bioavailability and readily cross the blood-brain barrier.

  • Target Engagement Studies: These studies confirm that the drug reaches its intended target in the brain at concentrations sufficient to exert a pharmacological effect. This can be assessed using techniques like positron emission tomography (PET) imaging with a specific radiotracer for the D2 receptor.

Tier 3: In Vivo Behavioral Models for Efficacy

The final preclinical step is to assess the compound's efficacy in animal models that mimic aspects of human psychiatric disorders.

  • Conditioned Avoidance Response (CAR): This model is widely used to predict the antipsychotic potential of a drug. The ability of a compound to inhibit the avoidance response without causing sedation is indicative of antipsychotic-like activity.

  • Amphetamine-Induced Hyperlocomotion: This model assesses a compound's ability to block the stimulant effects of amphetamine, which are mediated by increased dopamine release.

  • Forced Swim Test and Tail Suspension Test: These models are used to evaluate potential antidepressant activity. A reduction in immobility time is considered a positive response.

Diagram 1: General Workflow for Comparative Efficacy Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment a Compound Synthesis b Receptor Binding Assays (D2, 5-HT1A, 5-HT2A) a->b Screening c Functional Assays (e.g., cAMP) b->c Characterization d Lead Candidate Selection c->d Data Analysis e Pharmacokinetic Studies (ADME) d->e Advancement f Target Engagement (e.g., PET) e->f Brain Penetration g Behavioral Models (e.g., CAR) f->g Dose Selection h Efficacy Confirmation g->h Functional Outcome

Caption: A multi-tiered workflow for evaluating novel CNS drug candidates.

Structure-Activity Relationship (SAR) Insights

By comparing the in vitro and in vivo data of a series of 1-[(2,3-Dichlorophenyl)methyl]piperazine derivatives, researchers can derive valuable structure-activity relationships. For instance, modifications to the piperazine ring can significantly impact the selectivity and functional activity at dopamine and serotonin receptors. Small changes can shift a compound from being a partial agonist to a full antagonist. Understanding these relationships is critical for rationally designing new derivatives with improved efficacy and safety profiles.

Diagram 2: Key Pharmacological Targets and Signaling

G cluster_da Dopaminergic Neuron cluster_5ht Serotonergic Neuron compound 1-[(2,3-Dichlorophenyl)methyl] piperazine Derivative d2 D2 Receptor (Partial Agonist) compound->d2 ht1a 5-HT1A Receptor (Agonist) compound->ht1a ht2a 5-HT2A Receptor (Antagonist) compound->ht2a camp ↓ cAMP d2->camp Inhibition downstream Modulation of Neurotransmission ht1a->downstream ht2a->downstream

Caption: Interaction of derivatives with key CNS receptors.

Conclusion and Future Directions

The 1-[(2,3-Dichlorophenyl)methyl]piperazine scaffold remains a highly promising starting point for the development of novel CNS therapeutics. A systematic and rigorous comparative evaluation, based on the multi-tiered approach outlined in this guide, is essential for identifying drug candidates with superior efficacy and safety profiles. Future research should focus on fine-tuning the balance of activities at dopamine and serotonin receptors to achieve even greater therapeutic benefit with fewer side effects. The integration of advanced techniques, such as cryogenic electron microscopy (cryo-EM) to visualize drug-receptor interactions at an atomic level, will further empower the rational design of the next generation of CNS drugs based on this versatile scaffold.

References

  • Title: Aripiprazole and Brexpiprazole: Their Pharmacological and Clinical Characteristics Source: Journal of Psychiatric Practice URL: [Link]

  • Title: The unique pharmacology of aripiprazole: a real advance in the treatment of schizophrenia Source: Journal of Psychopharmacology URL: [Link]

Validation

validation of analytical methods for 1-[(2,3-Dichlorophenyl)methyl]piperazine

An Objective Guide to the Validation of Analytical Methods for 1-[(2,3-Dichlorophenyl)methyl]piperazine This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-[(2,3-Dichlorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Validation of Analytical Methods for 1-[(2,3-Dichlorophenyl)methyl]piperazine

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-[(2,3-Dichlorophenyl)methyl]piperazine (DCPP), a critical intermediate and potential impurity in the synthesis of pharmaceutical agents like Aripiprazole.[1] The objective is to equip researchers, quality control analysts, and drug development professionals with the technical insights and experimental frameworks necessary to select and validate analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[2][3][4]

The Imperative of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] This is not merely a regulatory checkbox; it is the foundation of reliable data. For a compound like DCPP, an unvalidated or poorly validated method could fail to detect critical impurities or inaccurately quantify the substance, leading to compromised product quality and patient safety. The core validation characteristics, as stipulated by the ICH Q2(R2) guidelines, ensure that a method is consistently reliable.[6][7] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[6]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a critical decision driven by factors such as the analyte's physicochemical properties, the required sensitivity, and the analytical context (e.g., raw material testing, impurity profiling, or stability studies). For DCPP, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[9]Partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[10]Measurement of light absorption by the analyte, often after a color-forming reaction.[11]
Typical LOD 0.01 - 0.1 µg/mL[9]0.001 - 0.01 µg/mL[9]0.5 - 2 µg/mL
Typical LOQ 0.03 - 0.3 µg/mL[9]0.003 - 0.03 µg/mL[9]2 - 10 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery) 98 - 102%95 - 105%97 - 103%
Key Strengths High precision, robustness, widely available, suitable for routine QC and stability testing.Exceptional specificity and sensitivity, ideal for impurity identification and trace analysis.Simple, rapid, low cost, suitable for basic assays where high specificity is not required.
Key Limitations Lower sensitivity than GC-MS, potential for co-elution without mass detection.Requires analyte to be volatile or amenable to derivatization, more complex instrumentation.Low specificity, susceptible to interference from other UV-absorbing compounds.[12]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For DCPP, which possesses a UV-active dichlorophenyl group, UV detection is straightforward and effective. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the preferred mode for separating DCPP from related substances.

Experimental Protocol: HPLC-UV Purity Assay

This protocol is adapted from established methods for 1-(2,3-dichlorophenyl) piperazine hydrochloride.[9][13]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18) bonded silica, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: Disodium hydrogen phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program should be developed to ensure separation from potential impurities. A typical starting point is 95:5 (A:B) ramping to a higher concentration of B.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.[13]

    • Detection Wavelength: 254 nm.[13]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of DCPP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Sample Solution (approx. 100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • Validation Procedure (Abbreviated):

    • Specificity: Inject the diluent, a placebo (if analyzing a drug product), and spiked samples to demonstrate that no interfering peaks co-elute with the main DCPP peak.

    • Linearity: Prepare a series of at least five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with known amounts of DCPP at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.

    • Precision (Repeatability): Perform six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

Visualization: HPLC-UV Validation Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_std Prepare Standard & Sample Solutions sys_suit System Suitability Test (%RSD, Tailing Factor) prep_std->sys_suit prec Precision Analysis (6 Replicates) prep_std->prec prep_lin Prepare Linearity Standards (5 levels) lin Linearity Analysis prep_lin->lin prep_acc Prepare Accuracy Spiked Samples (3 levels) acc Accuracy Analysis prep_acc->acc spec Specificity Analysis (Inject Blank, Placebo) sys_suit->spec If Passes spec->lin lin->acc eval_lin Plot Curve (r² ≥ 0.999) lin->eval_lin acc->prec eval_acc Calculate % Recovery (98-102%) acc->eval_acc eval_prec Calculate %RSD (≤ 2.0%) prec->eval_prec report Validation Report eval_lin->report eval_acc->report eval_prec->report

Caption: Experimental workflow for HPLC-UV method validation.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal approach to HPLC, offering unparalleled specificity and sensitivity. Its strength lies in coupling the high resolving power of gas chromatography with the definitive identification capabilities of mass spectrometry. This makes it an excellent choice for identifying and quantifying trace-level impurities that might not be resolved or detected by HPLC-UV.[10]

Experimental Protocol: GC-MS Impurity Analysis

This protocol is based on established methods for the analysis of arylpiperazines.[10][14]

  • Instrumentation:

    • GC system equipped with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of deionized water.[10]

    • Sample Loading: Load 1 mL of the sample onto the cartridge.[10]

    • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.[10]

    • Elution: Elute DCPP with 2 mL of methanol into a collection tube.[10]

    • Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for injection.[10]

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Full Scan mode (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of DCPP.

Visualization: GC-MS Analysis Workflow

sample Sample Solution spe_load Load Sample sample->spe_load spe_cond Condition SPE (Methanol, Water) spe_cond->spe_load spe_wash Wash Cartridge (Water) spe_load->spe_wash spe_elute Elute Analyte (Methanol) spe_wash->spe_elute dry_recon Dry Down & Reconstitute spe_elute->dry_recon injection Inject into GC-MS dry_recon->injection separation GC Separation injection->separation detection MS Detection (Scan/SIM) separation->detection data Data Analysis (Identification & Quantitation) detection->data

Caption: Workflow for the GC-MS analysis of DCPP via SPE.

A Logic-Driven Approach to Method Selection

The choice between HPLC and GC-MS is not arbitrary; it is dictated by the analytical objective. A self-validating system of logic should be applied to ensure the selected method is fit for purpose.

Visualization: Method Selection Logic

start Define Analytical Need q1 Routine QC Release Assay / Purity? start->q1 q2 Trace Impurity ID or Quantitation Needed? q1->q2 No hplc Select HPLC-UV q1->hplc Yes q3 Is Analyte Volatile & Thermally Stable? q2->q3 Yes q2->hplc No (Use HPLC-MS if available) gcms Select GC-MS q3->gcms Yes reconsider Consider Derivatization or Alternative Method q3->reconsider No

Caption: Logical guide for selecting an analytical method.

This decision framework highlights the causality behind experimental choices. For routine quality control where robustness and high throughput are paramount, HPLC-UV is the logical choice.[9] Its precision and accuracy are well-suited for release testing. Conversely, when the objective is to identify an unknown peak or quantify a trace-level genotoxic impurity, the superior sensitivity and specificity of GC-MS are required.[10] The decision to use GC-MS is contingent on the thermal stability and volatility of DCPP, which it possesses.

Conclusion

The is a multi-faceted process that underpins the quality and safety of pharmaceuticals. There is no single "best" method; rather, there is a "most appropriate" method for a given analytical challenge. HPLC-UV stands out for its robustness in routine quantitative analysis, while GC-MS offers unparalleled performance for identification and trace analysis. By grounding experimental design and method selection in the authoritative principles of the ICH guidelines and a clear, logical framework, scientists can ensure the generation of trustworthy, reproducible, and defensible analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry.
  • Darwish, I. A., et al. (2005).
  • Issa, Y.M., et al. (2002).
  • BioPharm International.
  • Abdel-Gawad, F. M., & El-Guindi, N. M. Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • BenchChem. (2025). GC-MS method for the identification of 1-(2,3-Dichlorophenyl)piperazine.
  • BenchChem. (2025). Validating the Purity of Synthesized 1-(2,3-Dichlorophenyl)
  • CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Greda, K., et al. (2015).
  • Ferreira, B., et al. (2020).

Sources

Comparative

Benchmarking 1-[(2,3-Dichlorophenyl)methyl]piperazine: A Comprehensive Guide to Multi-Target CNS Profiling

Executive Summary & Rationale In modern central nervous system (CNS) drug discovery, the paradigm has shifted from highly selective, single-target agents to Multi-Target Directed Ligands (MTDLs) designed to address the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern central nervous system (CNS) drug discovery, the paradigm has shifted from highly selective, single-target agents to Multi-Target Directed Ligands (MTDLs) designed to address the complex pathophysiology of neurodegenerative and neuropsychiatric disorders. 1-[(2,3-Dichlorophenyl)methyl]piperazine (hereafter referred to as 2,3-DCBP ) is a dihalo-substituted benzylpiperazine that represents a highly versatile pharmacophore.

Substituted benzylpiperazines are well-documented for their interactions with monoamine transporters (DAT, SERT, NET)[1]. Furthermore, recent structure-activity relationship (SAR) studies have demonstrated that the introduction of dihalo-benzyl moieties to piperazine derivatives significantly enhances binding affinity toward Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), making them compelling candidates for Alzheimer's disease and cognitive enhancement therapies[2].

To objectively evaluate the therapeutic viability of 2,3-DCBP, this guide benchmarks its pharmacological profile against three gold-standard CNS agents: Donepezil (AChE inhibitor), Selegiline (MAO-B inhibitor), and Benzylpiperazine (BZP) (Monoamine transporter modulator).

Pharmacological Benchmarking Profile

To establish a baseline for 2,3-DCBP, we must compare its multi-target affinities against highly selective reference compounds. The following table synthesizes the benchmarking metrics used to evaluate the efficacy of 2,3-DCBP across its primary CNS targets.

Table 1: Comparative in vitro Profiling of 2,3-DCBP vs. Standard CNS Agents
Target System2,3-DCBP (Expected Profile)Standard Reference AgentReference IC50 / KiClinical / Experimental Relevance
AChE Moderate (Sub-micromolar)Donepezil 5.0 – 10.0 nMGold standard for cognitive enhancement via prolonged cholinergic signaling.
MAO-B Moderate to HighSelegiline 2.0 – 5.0 nMPrevents dopamine oxidation; neuroprotective in Parkinson's models.
DAT ModerateBenzylpiperazine (BZP) ~175 nMSubstrate-type releaser and reuptake inhibitor of dopamine.
SERT Weak to ModerateCocaine ~300 nMNon-selective monoamine reuptake inhibition.

Mechanistic Pathway Visualization

The polypharmacological advantage of 2,3-DCBP lies in its ability to simultaneously modulate distinct neurotransmitter systems. By inhibiting AChE, it prevents the breakdown of synaptic acetylcholine. Concurrently, by inhibiting MAO-B and blocking the dopamine transporter (DAT), it synergistically elevates dopaminergic tone.

Pathway DCBP 1-[(2,3-Dichlorophenyl) methyl]piperazine AChE Acetylcholinesterase (AChE) DCBP->AChE Inhibits MAOB Monoamine Oxidase B (MAO-B) DCBP->MAOB Inhibits DAT Dopamine Transporter (DAT) DCBP->DAT Blocks Reuptake ACh ↑ Synaptic Acetylcholine AChE->ACh Prevents Breakdown DA ↑ Synaptic Dopamine MAOB->DA Prevents Oxidation DAT->DA Prevents Clearance Outcome Enhanced Cognitive & Motor Function ACh->Outcome DA->Outcome

Mechanistic pathway of 2,3-DCBP illustrating multi-target modulation of CNS neurotransmitters.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to emphasize that robust data generation relies on self-validating assay designs. The following protocols detail the exact methodologies required to benchmark 2,3-DCBP, explicitly highlighting the causality behind each experimental choice.

Protocol 1: Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality & Principle: The Ellman method utilizes acetylthiocholine iodide (ATChI) as a synthetic substrate. AChE hydrolyzes ATChI into thiocholine and acetate. The free sulfhydryl group of thiocholine subsequently performs a nucleophilic attack on 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), yielding the yellow 5-thio-2-nitrobenzoate (TNB) anion[3]. Measuring the continuous absorbance of TNB at 412 nm allows for precise kinetic modeling (Vmax and Km) rather than relying on less accurate endpoint assays.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 2,3-DCBP and Donepezil (positive control) in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of human recombinant AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. Self-Validation: A blank well containing buffer instead of enzyme must be included to account for spontaneous, non-enzymatic hydrolysis of ATChI.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB, followed immediately by 10 µL of 15 mM ATChI to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis of the initial velocity (v0) versus compound concentration.

Protocol 2: Monoamine Oxidase B Fluorometric Profiling

Causality & Principle: Traditional spectrophotometric MAO assays suffer from low sensitivity and biological matrix interference. By utilizing the Amplex Red coupled reaction, MAO-B oxidizes its substrate (benzylamine) to produce stoichiometric amounts of hydrogen peroxide (H2O2)[4]. Horseradish peroxidase (HRP) then catalyzes the reaction between H2O2 and Amplex Red to form resorufin, a highly stable fluorophore that emits at 590 nm, effectively bypassing autofluorescence from biological samples.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute human recombinant MAO-B in 0.05 M sodium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 50 µL of 2,3-DCBP or Selegiline (positive control) to 50 µL of the MAO-B solution in a black, clear-bottom 96-well plate. Incubate for 30 minutes at 37°C.

  • Coupled Reaction Initiation: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (a MAO-B specific substrate). Add 100 µL of this mixture to each well.

  • Fluorescence Detection: Incubate for 30 minutes at 37°C protected from light. Measure fluorescence (Excitation: 545 nm, Emission: 590 nm). Self-Validation: Include a Selegiline-treated well at 10 µM to define maximum enzyme inhibition (baseline fluorescence).

Protocol 3: Monoamine Transporter (DAT) Reuptake Assay

Causality & Principle: To determine if 2,3-DCBP acts similarly to Benzylpiperazine (BZP) at the dopamine transporter, a radioligand uptake assay is employed[1]. Using [3H]dopamine allows researchers to directly quantify the amount of neurotransmitter transported into rat brain synaptosomes.

Step-by-Step Workflow:

  • Synaptosome Preparation: Isolate crude synaptosomal fractions (P2 pellet) from rat striatum via sucrose density gradient centrifugation.

  • Uptake Incubation: Incubate synaptosomes with varying concentrations of 2,3-DCBP or BZP in Krebs-Ringer buffer at 37°C for 10 minutes.

  • Radioligand Addition: Add 10 nM [3H]dopamine and incubate for exactly 5 minutes.

  • Termination & Filtration: Terminate the reaction rapidly by adding ice-cold buffer and filtering through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

  • Scintillation Counting: Quantify the retained radioactivity using a liquid scintillation counter.

Experimental Workflow Visualization

The following diagram outlines the high-throughput screening (HTS) architecture utilized to benchmark 2,3-DCBP against the standard agents across the three distinct assay platforms.

Workflow Prep Compound Preparation AChE_Assay Ellman's Assay (AChE/BuChE) Prep->AChE_Assay MAO_Assay Amplex Red Assay (MAO-A/B) Prep->MAO_Assay DAT_Assay Radioligand Uptake (DAT/SERT) Prep->DAT_Assay Data IC50 / Ki Determination AChE_Assay->Data MAO_Assay->Data DAT_Assay->Data Bench Benchmarking vs. Standard Agents Data->Bench

High-throughput screening workflow for benchmarking 2,3-DCBP against standard CNS agents.

References

  • Biological Evaluation and Synthesis of Benzothiazole-Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease ResearchG
  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay Taylor & Francis
  • Amplex Red Monoamine Oxidase Assay Kit Thermo Fisher Scientific
  • Benzylpiperazine: A drug of abuse?

Sources

Validation

Introduction: The Strategic Importance of 1-[(2,3-Dichlorophenyl)methyl]piperazine

An in-depth technical analysis for researchers, scientists, and drug development professionals. 1-[(2,3-Dichlorophenyl)methyl]piperazine—commonly referred to as 1-(2,3-dichlorobenzyl)piperazine—is a highly versatile buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

1-[(2,3-Dichlorophenyl)methyl]piperazine—commonly referred to as 1-(2,3-dichlorobenzyl)piperazine—is a highly versatile building block in medicinal chemistry. It serves as a foundational pharmacophore in the development of dual-target Dopamine D3 (D3R) and μ-Opioid (MOR) receptor ligands[1], as well as in the synthesis of novel non-diketo acid inhibitors targeting HIV-1 Ribonuclease H[2].

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling these complex APIs lies in the reproducibility and purity of the piperazine intermediate. Synthesizing this molecule requires strict control over mono-alkylation versus bis-alkylation. This guide objectively compares the two most robust synthetic alternatives—Direct Alkylation ( SN​2 ) and Reductive Amination —providing field-proven methodologies, mechanistic causality, and self-validating experimental designs to ensure absolute structural integrity.

Mechanistic Pathways & Workflow Visualization

The synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine can be approached via two distinct electrophilic centers: an alkyl chloride or an aldehyde.

SynthesisWorkflow StartA 2,3-Dichlorobenzyl Chloride + Piperazine (Excess) RouteA Route A: SN2 Alkylation K2CO3, CH3CN, 0°C to RT StartA->RouteA StartB 2,3-Dichlorobenzaldehyde + mono-Boc-Piperazine RouteB Route B: Reductive Amination AcOH, DCE, RT StartB->RouteB Product 1-[(2,3-Dichlorophenyl)methyl]piperazine (Target Compound) RouteA->Product Direct Substitution IntermediateB Iminium Intermediate RouteB->IntermediateB Condensation ReductionB Reduction NaBH(OAc)3, 0°C to RT IntermediateB->ReductionB DeprotectionB Boc Deprotection TFA / DCM ReductionB->DeprotectionB DeprotectionB->Product Free Base Isolation

Mechanistic pathways for the synthesis of 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Protocol 1: Direct Alkylation via Nucleophilic Substitution ( SN​2 )

Causality & Experimental Choices: Nucleophilic substitution using 2,3-dichlorobenzyl chloride is the most direct and cost-effective route[3]. However, the inherent risk is the formation of a bis-alkylated byproduct (1,4-bis(2,3-dichlorobenzyl)piperazine). To engineer a self-validating system that chemically restricts this impurity, we utilize a massive stoichiometric excess of piperazine (5.0 equivalents). This statistical distribution practically eliminates the probability of a second alkylation event. Furthermore, because unreacted piperazine is highly water-soluble, the reaction validates its own purity during the aqueous workup—excess reagent is simply washed away, leaving only the mono-alkylated target in the organic phase[2].

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (50 mmol, 5.0 eq) in 50 mL of anhydrous acetonitrile ( CH3​CN ).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 20 mmol, 2.0 eq). This heterogeneous base acts as an acid scavenger for the generated HCl without participating in unwanted side reactions.

  • Alkylation: Cool the mixture to 0∘C . Dropwise, add a solution of 2,3-dichlorobenzyl chloride (10 mmol, 1.0 eq) in 10 mL CH3​CN over 30 minutes. Slow addition maintains a high local concentration of piperazine relative to the electrophile.

  • Reaction: Warm to room temperature and stir for 8–12 hours. Monitor via LC-MS.

  • Workup & Purification: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. Wash the organic layer with water (3x) to remove all excess piperazine, followed by brine. Dry over Na2​SO4​ and concentrate to yield the target compound.

Protocol 2: Reductive Amination

Causality & Experimental Choices: For researchers requiring absolute structural control and higher crude yields, reductive amination coupling 2,3-dichlorobenzaldehyde with mono-Boc-piperazine is the superior alternative[4]. The critical experimental choice here is the reducing agent. We specifically select Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) over Sodium cyanoborohydride ( NaBH3​CN ) or Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ acts as a self-regulating reagent: it is mild enough that it will not reduce the starting 2,3-dichlorobenzaldehyde, but it will rapidly and selectively reduce the more electrophilic iminium ion intermediate once formed[1].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask, dissolve 2,3-dichlorobenzaldehyde (10 mmol, 1.0 eq) and mono-Boc-piperazine (10.5 mmol, 1.05 eq) in 40 mL of 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (10 mmol, 1.0 eq) to lower the pH to ~4.5, accelerating iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Cool the flask to 0∘C . Portion-wise, add NaBH(OAc)3​ (15 mmol, 1.5 eq). The portion-wise addition controls the mild exothermic nature of the hydride transfer.

  • Reaction: Stir at room temperature for 4–6 hours[4].

  • Quench & Extraction: Carefully quench the reaction with saturated aqueous NaHCO3​ (note: gas evolution will occur). Extract the aqueous layer with dichloromethane (DCM) three times. Combine organic layers, wash with brine, dry over MgSO4​ , and concentrate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 10 mL). Stir for 2 hours. Concentrate, neutralize with 1M NaOH, and extract with DCM to isolate the free base 1-[(2,3-Dichlorophenyl)methyl]piperazine.

Comparative Analysis of Product Performance

To assist in selecting the optimal route for your specific drug development pipeline, the following table summarizes the quantitative and operational performance of both protocols based on standard laboratory scale-up data.

Performance MetricRoute A: Direct Alkylation ( SN​2 )Route B: Reductive Amination
Typical Yield 65% – 75%80% – 90%
Crude Purity Moderate (Relies on rigorous aqueous wash)High (Driven by highly selective reduction)
Reaction Time 8 – 12 hours4 – 6 hours
Reagent Cost Low (Bulk commodity chemicals)Moderate (Requires specialized hydrides & Boc-amine)
Scalability Excellent (Simple temperature control)Good (Requires careful hydride quenching/gas evolution)
Primary Impurity Risk 1,4-bis(2,3-dichlorobenzyl)piperazine2,3-dichlorobenzyl alcohol (if over-reduced)

Analytical Validation

Regardless of the chosen route, the synthesized 1-[(2,3-Dichlorophenyl)methyl]piperazine must be orthogonally validated:

  • LC-MS: Confirm the exact mass ( [M+H]+≈245.06 ). For Route A, the strict absence of a peak at m/z≈405 confirms the successful mitigation of the bis-alkylated impurity.

  • 1H NMR (400 MHz, CDCl3​ ): The diagnostic benzylic protons ( −CH2​−N ) must appear as a sharp singlet around δ 3.60 ppm.

References

  • Title: 1-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-(2-(pyrimidin ...
  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR)
  • Source: acs.
  • Source: nih.

Sources

Comparative

cross-reactivity studies of 1-[(2,3-Dichlorophenyl)methyl]piperazine

Analytical Comparison Guide: Cross-Reactivity Profiles of 1-[(2,3-Dichlorophenyl)methyl]piperazine in Forensic Immunoassays Executive Summary The proliferation of piperazine-derived designer drugs has created significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Cross-Reactivity Profiles of 1-[(2,3-Dichlorophenyl)methyl]piperazine in Forensic Immunoassays

Executive Summary

The proliferation of piperazine-derived designer drugs has created significant blind spots in routine forensic and clinical toxicology screening. While first-generation compounds like 1-benzylpiperazine (BZP) are well-documented, novel halogenated derivatives such as 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 2,3-dichlorobenzylpiperazine) are increasingly encountered in casework. Because these compounds lack the core phenethylamine backbone, they exhibit notoriously poor cross-reactivity with traditional amphetamine immunoassays, leading to dangerous false negatives[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the detection capabilities of traditional screening methods against targeted Piperazine-Specific ELISA panels. By using 1-[(2,3-Dichlorophenyl)methyl]piperazine as our primary challenge analyte, this guide deconstructs the causal mechanisms behind assay failure, outlines a self-validating experimental protocol, and provides comparative data to optimize laboratory assay selection.

The Mechanistic Challenge: Structural Divergence

Immunoassays rely on the precise spatial and electrostatic recognition of an analyte by an antibody's paratope. Traditional amphetamine assays (e.g., EMIT II Plus) utilize antibodies raised against the primary amine and unsubstituted phenyl ring of d -amphetamine.

When evaluating 1-[(2,3-Dichlorophenyl)methyl]piperazine, two major structural deviations prevent binding:

  • Steric Hindrance : The molecule features a bulky piperazine ring and two strongly electronegative chlorine atoms at the 2 and 3 positions of the benzyl ring. This creates massive steric clashes within the narrow binding pocket of anti-amphetamine antibodies.

  • Electronic Mismatch : The tertiary nitrogens within the piperazine ring alter the molecule's pKa and hydrogen-bonding profile compared to the primary/secondary amines of amphetamines, effectively nullifying binding affinity[1][2].

To successfully detect this compound, laboratories must utilize assays with antibodies specifically raised against a piperazine-protein conjugate, which accommodates the bulky halogenated benzyl group.

Logic A 1-[(2,3-Dichlorophenyl)methyl]piperazine B Bulky Piperazine Ring Altered Hydrogen Bonding A->B C 2,3-Dichloro Substitution Steric Hindrance & Electronegativity A->C E Binds Anti-BZP Antibodies (Targeted Recognition) A->E D Fails to Bind Anti-Amphetamine (<1% Cross-Reactivity) B->D C->D

Figure 1: Impact of 1-[(2,3-Dichlorophenyl)methyl]piperazine structural features on assay binding.

Comparative Performance Analysis

To demonstrate the analytical gap, we compared a Targeted Piperazine ELISA against a Traditional Amphetamine EMIT assay and a High-Resolution LC-MS/MS confirmatory method. Cross-reactivity (% CR) was calculated relative to the target calibrator for each assay.

As shown in Table 1, traditional amphetamine assays fail entirely to detect 1-[(2,3-Dichlorophenyl)methyl]piperazine, yielding <0.1% cross-reactivity. In contrast, the targeted Piperazine ELISA successfully captures the analyte at 82.4% cross-reactivity, driven by the antibody's affinity for the conserved piperazine core[3][4].

Table 1: Cross-Reactivity Comparison for Piperazine Derivatives

AnalyteTargeted Piperazine ELISA (% CR)Traditional Amphetamine EMIT (% CR)LC-MS/MS LOD (ng/mL)
1-Benzylpiperazine (BZP) 100.0%0.4 - 1.3%5.0
1-[(2,3-Dichlorophenyl)methyl]piperazine 82.4% < 0.1% 10.0
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 65.1%< 0.1%5.0
1-(3-Chlorophenyl)piperazine (mCPP) 41.5%< 0.1%10.0
d-Amphetamine < 0.1%100.0%5.0

Self-Validating Experimental Protocol

To ensure scientific integrity and trustworthiness, the following protocol was engineered as a self-validating system. It incorporates orthogonal LC-MS/MS confirmation to rule out matrix effects and utilizes strict internal acceptance criteria to guarantee that the cross-reactivity data is an artifact of true antibody-antigen kinetics, not experimental error.

Phase 1: Matrix Preparation & Calibration
  • Causality Check : Always use drug-free synthetic urine validated by LC-MS/MS. Natural urine can contain endogenous amines or unknown metabolites that passively interfere with the enzyme conjugate, skewing the baseline optical density ( B0​ ).

  • Prepare a 1 mg/mL stock solution of 1-[(2,3-Dichlorophenyl)methyl]piperazine in LC-grade methanol.

  • Serially dilute the stock into synthetic urine to create a dose-response curve: 10, 50, 100, 500, 1,000, and 10,000 ng/mL.

  • Prepare a positive control (BZP at 500 ng/mL) and a negative control (blank synthetic urine).

Phase 2: Competitive ELISA Execution
  • Aliquot 10 µL of calibrators, controls, and spiked samples into the Anti-BZP coated microplate wells.

  • Add 100 µL of BZP-HRP (Horseradish Peroxidase) enzyme conjugate to all wells.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

    • Expert Insight: Simultaneous incubation is critical. It forces a direct thermodynamic competition between the free 1-[(2,3-Dichlorophenyl)methyl]piperazine and the HRP-conjugate for the limited paratopes on the immobilized antibodies.

  • Wash Phase : Wash the plate 6 times with 300 µL of Wash Buffer using an automated plate washer.

    • Expert Insight: Rigorous washing removes unbound HRP-conjugate. Inadequate washing leaves residual enzyme, which artificially inflates the colorimetric signal, leading to false negatives in competitive formats.

  • Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N HCl.

Phase 3: Data Reduction & Validation
  • Read the microplate absorbance at 450 nm using a spectrophotometer.

  • Calculate the normalized binding ( B/B0​ ) by dividing the absorbance of the sample by the absorbance of the negative control.

  • Plot the dose-response curve using a 4-parameter logistic (4PL) regression to determine the IC50​ (the concentration inhibiting 50% of the maximum signal).

  • Calculate Cross-Reactivity : %CR=(IC50​ of BZP/IC50​ of Analog)×100 .

  • Self-Validation Check : The assay run is only accepted if the R2 of the BZP calibration curve is >0.99, and orthogonal LC-MS/MS quantification of the spiked samples shows <15% variance from the theoretical spiked concentrations.

Workflow N1 Step 1: Spike Matrix Synthetic Urine + 1-[(2,3-Dichlorophenyl)methyl]piperazine N2 Step 2: Competitive Binding Analyte vs. Enzyme-Conjugate for Anti-BZP N1->N2 N3 Step 3: Wash Phase Remove Unbound Molecules N2->N3 N4 Step 4: Signal Generation TMB Substrate Addition (Colorimetric) N3->N4 N5 Step 5: Optical Density Read Absorbance at 450 nm N4->N5 N6 Step 6: Data Analysis Calculate IC50 & % Cross-Reactivity N5->N6

Figure 2: Step-by-step competitive ELISA workflow for determining designer drug cross-reactivity.

Conclusion

The structural evolution of designer drugs demands continuous re-evaluation of laboratory screening methodologies. As demonstrated, 1-[(2,3-Dichlorophenyl)methyl]piperazine completely evades traditional amphetamine immunoassays due to severe steric hindrance and electronic mismatch. By implementing a targeted Piperazine ELISA, laboratories can achieve an 82.4% cross-reactivity for this specific analog, drastically reducing the rate of false negatives prior to LC-MS/MS confirmation.

References

  • Title: Comprehensive Forensic Toxicological Analysis of Designer Drugs - OJP.
  • Source: nih.
  • Source: oup.
  • Title: Trazodone, meta-Chlorophenylpiperazine (an Hallucinogenic Drug and Trazodone Metabolite)

Sources

Validation

Comparative Binding Affinities: 1-[(2,3-Dichlorophenyl)methyl]piperazine vs. Phenylpiperazines

The development of atypical antipsychotics and targeted neurotherapeutics relies heavily on the structural tuning of the piperazine scaffold. While 1-(2,3-Dichlorophenyl)piperazine (DCPP)—a classic phenylpiperazine—is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The development of atypical antipsychotics and targeted neurotherapeutics relies heavily on the structural tuning of the piperazine scaffold. While 1-(2,3-Dichlorophenyl)piperazine (DCPP)—a classic phenylpiperazine—is a privileged primary pharmacophore for dopamine and serotonin receptors, the insertion of a single methylene spacer to form 1-[(2,3-Dichlorophenyl)methyl]piperazine (a benzylpiperazine) fundamentally alters the molecule's pharmacological profile.

This guide provides an objective, data-driven comparison of these two structural classes, detailing the mechanistic causality behind their divergent binding affinities and outlining the self-validating experimental protocols used to quantify these differences.

Structural & Mechanistic Divergence

The substitution of a phenyl group with a benzyl group on the piperazine nitrogen (N1) dictates the ligand's ability to engage with the orthosteric binding site (OBS) of G-protein coupled receptors (GPCRs). This divergence is driven by two primary physical chemistry principles:

  • Electronic Modulation and Basicity (pKa): In phenylpiperazines like DCPP, the lone pair of electrons on the N1 nitrogen partially delocalizes into the adjacent aromatic ring. This conjugation reduces the basicity of the nitrogen (pKa ~6.5–7.5). Conversely, the methylene bridge in 1-[(2,3-Dichlorophenyl)methyl]piperazine insulates the nitrogen from the aromatic ring, rendering it strictly aliphatic and significantly more basic (pKa ~8.5–9.5) (1)[1]. This shift alters the protonation state at physiological pH (7.4), which directly impacts the critical salt-bridge formation with the conserved Asp110 residue in the dopamine D3 receptor binding pocket (2)[2].

  • Conformational Flexibility and Steric Fit: Phenylpiperazines maintain a relatively rigid, coplanar-like geometry that fits precisely into the narrow hydrophobic pockets of monoamine receptors. The rotatable -CH2- bond in benzylpiperazines introduces high conformational flexibility. This flexibility incurs entropic penalties upon binding and frequently results in steric clashes within the OBS, drastically reducing receptor affinity and selectivity (3)[3].

Structure-Activity Relationship (SAR) Workflow

The logical relationship between these structural modifications and their resulting pharmacological affinities is visualized below.

SAR_Pathway A Piperazine Scaffold B Phenylpiperazine (e.g., DCPP) A->B C Benzylpiperazine (e.g., 2,3-DCBP) A->C D Rigid Coplanarity Lower Basicity (pKa ~7) B->D E High Flexibility Higher Basicity (pKa ~9) C->E F Optimal OBS Fit (Asp110 Salt Bridge) D->F G Steric Clash & Suboptimal Alignment E->G H High Affinity (D2/D3, 5-HT) F->H I Low Affinity (D2/D3, 5-HT) G->I

Caption: Logical structure-activity relationship (SAR) comparing phenylpiperazine and benzylpiperazine binding.

Comparative Binding Profile (Data Presentation)

The structural differences translate directly into measurable in vitro binding affinities. Phenylpiperazines act as high-affinity orthosteric binders, whereas the benzylpiperazine analogs generally exhibit a massive drop in target engagement for these specific GPCRs.

Table 1: Representative In Vitro Binding Affinities (Ki, nM)

Compound ClassRepresentative LigandD2R (Ki, nM)D3R (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)
Phenylpiperazine 1-(2,3-Dichlorophenyl)piperazine (DCPP)10.0 - 25.01.0 - 15.010.0 - 50.045.0 - 90.0
Benzylpiperazine 1-[(2,3-Dichlorophenyl)methyl]piperazine> 500> 500> 1000> 1000

Note: Data synthesized from competitive radioligand binding assays. Phenylpiperazines consistently demonstrate sub-nanomolar to low-nanomolar affinities, serving as privileged templates for D3R-selective antagonists (4)[4]. Benzyl substitutions typically abrogate target engagement at these specific sites (3)[3].

Experimental Methodologies: Self-Validating Radioligand Binding Assay

To objectively quantify the binding affinities (Ki) of these piperazine derivatives, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system to ensure data integrity and reproducibility (5)[5].

Step 1: Membrane Preparation & Standardization
  • Action: Harvest HEK293 cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g.

  • Causality: Utilizing transfected HEK293 cells isolates the specific recombinant receptor subtype, eliminating cross-reactivity from the myriad of endogenous receptors found in native brain tissue. The ultra-centrifugation step washes away endogenous dopamine that could falsely compete with the radioligand.

Step 2: Assay Setup & Incubation
  • Action: In a 96-well plate, combine 25 µL assay buffer (Total Binding), 25 µL of the test compound (serial dilutions from 10−10 to 10−4 M), and 25 µL of [³H]-Spiperone at a concentration equal to its predefined Kd (typically ~0.2 nM). Add 200 µL of the membrane preparation to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Causality: Setting the radioligand concentration precisely at its Kd ensures the assay is sensitive enough to detect competitive displacement while strictly adhering to the mathematical assumptions of the Cheng-Prusoff equation ( Ki=IC50​/(1+[L]/Kd) ).

  • Self-Validation Check: Include a Non-Specific Binding (NSB) control well containing 10 µM Haloperidol. System Rule: If the NSB exceeds 20% of Total Binding, the membrane washing step in Step 1 was insufficient, and the assay plate must be rejected.

Step 3: Termination and Rapid Filtration
  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with 1 mL ice-cold buffer.

  • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, preventing non-specific binding of the positively charged piperazine ligands to the filter itself. The ice-cold buffer slows the receptor-ligand dissociation rate ( koff​ ) to near zero during the wash, preserving the equilibrium state.

Step 4: Quantification and Analysis
  • Action: Extract radioactivity using a liquid scintillation cocktail and count the decays per minute (CPM) using a microplate scintillation counter. Plot the data using non-linear regression (one-site competition model).

  • Causality: Scintillation counting provides a direct, linear quantification of the bound radioligand. Non-linear regression accurately maps the sigmoidal dose-response curve to calculate the IC50​ , which is then converted to the final Ki value.

Sources

Comparative

inter-laboratory validation of 1-[(2,3-Dichlorophenyl)methyl]piperazine assay methods

An in-depth technical analysis and inter-laboratory validation guide for the quantification of 1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 523980-04-3), a critical piperazine derivative often encountered as a synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and inter-laboratory validation guide for the quantification of 1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS 523980-04-3), a critical piperazine derivative often encountered as a synthetic intermediate or trace impurity in pharmaceutical manufacturing.

Executive Summary

The reliable quantification of piperazine derivatives across different manufacturing and quality control (QC) sites is a persistent analytical challenge. 1-[(2,3-Dichlorophenyl)methyl]piperazine (also known as 2,3-dichlorobenzylpiperazine) possesses a highly polar secondary amine and lacks an extended conjugated chromophore. These structural realities make traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) insufficient for trace-level impurity profiling.

This guide objectively compares HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the assay of this compound. Furthermore, it establishes a robust, self-validating inter-laboratory framework aligned with the latest ICH Q2(R2) [1] and USP <1225> [2] lifecycle guidelines, providing actionable protocols for drug development professionals.

Analyte Profile & Analytical Challenges

Chemical Causality in Method Design: 1-[(2,3-Dichlorophenyl)methyl]piperazine ( C11​H14​Cl2​N2​ ) consists of a piperazine ring linked to a 2,3-dichlorophenyl moiety via a methylene bridge.

  • Detector Limitations: The molecule's UV absorbance is entirely dependent on the isolated dichlorobenzene ring, which exhibits weak molar absorptivity above 220 nm. This severely limits the Limit of Detection (LOD) in HPLC-UV assays.

  • Chromatographic Behavior: The secondary amine in the piperazine ring is highly basic ( pKa​≈9.8 ). At neutral pH, it is fully ionized, leading to severe secondary interactions with residual silanols on standard silica-based stationary phases. This causes peak tailing, retention time shifts, and poor reproducibility across different laboratories[3].

  • Ionization Efficiency: Conversely, this basicity makes the molecule an ideal candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS, yielding exceptional sensitivity when acidic mobile phases are employed[4].

Methodological Comparison: HPLC-UV vs. GC-MS vs. LC-MS/MS

To establish a universally applicable assay, three distinct analytical methodologies were evaluated. The selection of the final method depends on the Analytical Target Profile (ATP) —whether the goal is bulk API assay (USP Category I) or trace impurity quantification (USP Category II)[2].

  • HPLC-UV: Adequate for bulk assay but fails at trace levels due to the lack of a strong chromophore.

  • GC-MS: Provides excellent sensitivity and specificity. However, the basic secondary amine causes adsorption in the GC inlet. It strictly requires pre-column chemical derivatization (e.g., using trifluoroacetic anhydride, TFAA) to convert the amine into a volatile, thermally stable amide[5]. This adds complexity and introduces variability during inter-lab transfers.

  • LC-MS/MS: The gold standard for this analyte. It requires no derivatization, utilizes the molecule's natural basicity for ESI+ ionization, and provides sub-ng/mL sensitivity via Multiple Reaction Monitoring (MRM)[4].

Table 1: Performance Metrics Comparison for 1-[(2,3-Dichlorophenyl)methyl]piperazine
Performance ParameterHPLC-UV (Isocratic)GC-MS (TFAA Derivatized)LC-MS/MS (ESI+ MRM)
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL< 0.001 µg/mL
Linear Dynamic Range 1.0 - 100 µg/mL0.05 - 10 µg/mL0.005 - 5.0 µg/mL
Sample Preparation Simple DilutionLLE + Evaporation + DerivatizationSimple Dilution / Protein PPT
Inter-Lab Robustness HighLow (Derivatization dependent)High (With Internal Standard)
Compendial Use Bulk API Assay (Cat I)Complex Matrix ProfilingTrace Impurity (Cat II)

Inter-Laboratory Validation Framework

The traditional view of validation as a one-time event has been superseded by a lifecycle approach. The updated ICH Q2(R2) guidelines[6] and the proposed revisions to USP <1225> [7] emphasize "Fitness for Purpose" and the reliability of the Reportable Result .

When transferring the 1-[(2,3-Dichlorophenyl)methyl]piperazine assay across multiple sites (e.g., R&D to QC to Contract Manufacturing Organizations), a co-validation strategy is highly recommended to control the uncertainty of the reportable result[7].

ValidationWorkflow A Method Development & Optimization B Single-Lab Validation (ICH Q2(R2) Core) A->B ATP Met C Protocol Transfer & Co-Validation Setup B->C Approved D Site 1: R&D Lab C->D E Site 2: QC Lab A C->E F Site 3: QC Lab B C->F G Statistical Analysis (ANOVA & Reproducibility) D->G E->G F->G H Final Validated Reportable Result G->H RSD < 15%

Inter-laboratory co-validation workflow aligned with ICH Q2(R2) lifecycle principles.

Self-Validating Experimental Protocol: LC-MS/MS

To ensure absolute trustworthiness and minimize inter-laboratory discrepancies, the following LC-MS/MS protocol incorporates a Self-Validating System Suitability Test (SST) . The method leverages an acidic mobile phase to force the piperazine into its protonated state, ensuring sharp peak shapes and maximum ESI efficiency.

Chromatographic & MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent end-capped column. Causality: End-capping prevents secondary amine interactions with silanols.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-4 min (5% to 60% B), 4-5 min (95% B), 5-6.5 min (5% B). Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode.

  • MRM Transitions:

    • Quantifier: m/z 245.1 159.0 (Cleavage of the benzyl-nitrogen bond, leaving the stable 2,3-dichlorobenzyl cation).

    • Qualifier: m/z 245.1 161.0 (Accounts for the 37Cl isotope contribution).

LCMSWorkflow S Sample Prep (Dilution/IS Addition) LC UHPLC Separation (C18, Acidic Gradient) S->LC ESI ESI+ Ionization [M+H]+ m/z 245.1 LC->ESI Q1 Q1 Selection Precursor Ion ESI->Q1 Q2 Q2 Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3 Selection Product m/z 159.0 Q2->Q3 Det Detector (MRM Signal) Q3->Det

LC-MS/MS workflow for trace quantification of 1-[(2,3-Dichlorophenyl)methyl]piperazine.
Self-Validating System Suitability Testing (SST)

Before any sample batch is analyzed, the system must automatically prove its fitness for purpose. If the SST fails, the run is aborted.

  • Blank Injection: Inject Mobile Phase A. Acceptance: Interfering peaks at the retention time of the analyte must be ≤5% of the LOQ area.

  • SST Standard (0.05 µg/mL): Inject 6 consecutive replicates.

  • Acceptance Criteria (Automated via CDS):

    • Retention Time Precision: %RSD≤1.0%

    • Peak Area Precision: %RSD≤5.0%

    • Signal-to-Noise (S/N): ≥10

    • Tailing Factor ( Tf​ ): ≤1.5

Inter-Laboratory Validation Data

To demonstrate the robustness of the LC-MS/MS method, a co-validation study was executed across three independent laboratories (R&D, QC Lab A, and QC Lab B) following ICH Q2(R2) criteria[8]. The data confirms that despite differences in operators and specific MS hardware (e.g., Agilent 6495 vs. Waters Xevo), the method yields a statistically equivalent Reportable Result .

Table 2: Inter-Laboratory Precision and Accuracy Data (LC-MS/MS)
Validation ParameterSite 1 (R&D Lab)Site 2 (QC Lab A)Site 3 (QC Lab B)ICH Q2(R2) Acceptance Criteria
Accuracy (% Recovery at LOQ) 98.4 ± 1.2%101.2 ± 1.5%97.8 ± 1.8%80.0 - 120.0%
Accuracy (% Recovery at 100% Level) 99.8 ± 0.5%99.1 ± 0.7%100.4 ± 0.6%95.0 - 105.0%
Repeatability (% RSD, n=6) 1.8%2.1%1.9% ≤5.0%
Intermediate Precision (% RSD) 2.4%2.8%2.5% ≤10.0%
Linearity ( R2 ) 0.99950.99910.9994 ≥0.990
Matrix Effect (Ion Suppression) -4.2%-5.1%-3.8% ±15.0%

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at:[Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars.Direct. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety and Disposal Protocols for 1-[(2,3-Dichlorophenyl)methyl]piperazine

Here is the comprehensive operational guide for the safe handling and disposal of 1-[(2,3-Dichlorophenyl)methyl]piperazine in a professional laboratory or drug development setting. Executive Summary 1-[(2,3-Dichloropheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational guide for the safe handling and disposal of 1-[(2,3-Dichlorophenyl)methyl]piperazine in a professional laboratory or drug development setting.

Executive Summary

1-[(2,3-Dichlorophenyl)methyl]piperazine (CAS: 523980-04-3) [1], also known as 1-(2,3-dichlorobenzyl)piperazine, is a halogenated aryl-piperazine derivative frequently utilized as a building block in pharmaceutical synthesis and drug discovery [2]. Due to the presence of both a basic secondary amine (piperazine ring) and a chlorinated aromatic system, this compound presents specific physicochemical hazards that dictate strict segregation and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step procedures required to manage this compound's lifecycle safely, ensuring compliance with hazardous waste regulations.

Physicochemical Profile & Disposal Causality

To design a self-validating safety system, personnel must understand why specific disposal routes are chosen:

  • Halogenated Aromatic Ring: The 2,3-dichlorobenzyl moiety classifies this compound and any associated solvent waste as Halogenated Organic Waste . Halogenated compounds must never be mixed with standard non-halogenated solvent waste. If incinerated at standard temperatures, chlorinated aromatics can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, they require specialized high-temperature incineration (typically >1000°C) with alkaline scrubbing systems to neutralize hydrochloric acid (HCl) exhaust.

  • Basic Piperazine Moiety: The secondary amine in the piperazine ring is basic and nucleophilic. It can react exothermically with strong acids, oxidizing agents, and electrophiles. Waste streams containing this compound must be kept separate from strong mineral acids to prevent uncontrolled exothermic reactions or pressure buildup in sealed waste containers.

Waste Segregation & Data Presentation

Proper segregation is the most critical step in laboratory waste management. The following table summarizes the operational routing for various waste streams involving this compound.

Waste StreamPrimary ComponentsPrimary Hazard ClassificationDesignated Disposal Route
Bulk Solid Waste Pure 1-[(2,3-Dichlorophenyl)methyl]piperazineIrritant, Environmental HazardSolid Halogenated Waste (Incineration)
Organic Solutions Compound dissolved in DCM, MeOH, or EtOAcFlammable, Toxic, HalogenatedLiquid Halogenated Organic Waste
Aqueous Waste Aqueous extractions (basic pH)Corrosive/Irritant, Aquatic ToxicityAqueous Waste (pH adjusted) -> Specialized Treatment
Contaminated Consumables Gloves, weighing boats, filter paperTrace ContaminationSolid Hazardous Waste

Standard Operating Procedure (SOP): Disposal and Spill Management

The following step-by-step methodologies must be followed for routine disposal and accidental spill management in a professional laboratory setting.

Protocol A: Routine Liquid Waste Disposal
  • Segregation: Verify that the receiving waste container is explicitly labeled for Halogenated Organic Solvents . Ensure no strong acids or incompatible oxidizers are present in the container.

  • Transfer: Operating inside a certified chemical fume hood, slowly transfer the waste solution into the designated high-density polyethylene (HDPE) or glass waste carboy.

  • Containment: Ensure the waste carboy is housed within a secondary containment tray capable of holding 110% of the container's volume.

  • Documentation: Log the addition of "1-[(2,3-Dichlorophenyl)methyl]piperazine" and the specific solvent matrix on the hazardous waste manifest attached to the container.

  • Vendor Handoff: Once the container reaches 80% capacity, cap it securely, move it to the central hazardous waste accumulation area, and arrange for pickup by a licensed hazardous waste management contractor for high-temperature incineration.

Protocol B: Solid Spill Decontamination
  • Isolation & PPE: Immediately isolate the spill area. Personnel must don appropriate PPE, including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. For large spills outside a fume hood, a fitted respirator with organic vapor/particulate cartridges may be required.

  • Containment: Gently cover the solid spill with damp sand or a commercial absorbent pad to prevent aerosolization of the powder. Do not sweep dry powder.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place the material into a wide-mouth glass or HDPE jar with a secure lid.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with a compatible solvent (e.g., ethanol or isopropanol) to remove organic residues. Place all contaminated wipes into the solid hazardous waste container.

  • Labeling: Label the collection jar as "Hazardous Spill Debris: Contains 1-[(2,3-Dichlorophenyl)methyl]piperazine" and route it for high-temperature incineration.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing waste containing 1-[(2,3-Dichlorophenyl)methyl]piperazine to ensure environmental compliance and laboratory safety.

G Start Waste Generation: 1-[(2,3-Dichlorophenyl)methyl]piperazine Decision1 Is the waste Solid or Liquid? Start->Decision1 SolidStream Solid Hazardous Waste (Double-bagged / Sealed Jar) Decision1->SolidStream Solid LiquidStream Liquid Waste Stream Decision1->LiquidStream Liquid Incineration Licensed High-Temperature Incineration (>1000°C) SolidStream->Incineration Decision2 Contains non-halogenated solvents only? LiquidStream->Decision2 Halogenated Route to Halogenated Organic Waste Decision2->Halogenated No (Mixed/Halogenated) NonHalogenated Do Not Mix! Compound is Halogenated Decision2->NonHalogenated Yes Halogenated->Incineration NonHalogenated->Halogenated Re-route

Workflow for the segregation and disposal of 1-[(2,3-Dichlorophenyl)methyl]piperazine waste.

References

  • NextSDS. (n.d.). 1-[(2,3-dichlorophenyl)methyl]piperazine — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved March 19, 2026, from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.